4-Bromophenylhydrazine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(4-bromophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGOWBBBHWTTRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883508 | |
| Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41931-18-4, 622-88-8 | |
| Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41931-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromophenylhydrazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromophenylhydrazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041931184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromophenylhydrazine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromophenylhydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4-bromophenyl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromophenylhydrazine Hydrochloride: Properties, Synthesis, and Applications
Abstract: 4-Bromophenylhydrazine hydrochloride is a pivotal chemical intermediate widely employed in the pharmaceutical and fine chemical industries.[1] Its utility stems from the reactive hydrazine moiety, making it a cornerstone for the synthesis of complex heterocyclic structures, most notably indoles via the Fischer indole synthesis. This guide provides a comprehensive overview of its physical and chemical properties, details a common synthetic pathway, explores its primary applications, and outlines critical safety and handling protocols for laboratory and industrial settings.
Chemical Identification and Overview
This compound is an organic salt that serves as a stable and reliable source of the 4-bromophenylhydrazine free base for various chemical reactions.[2][3] It is recognized by several synonyms and identifiers crucial for accurate sourcing and regulatory compliance.
| Identifier | Value | Source(s) |
| IUPAC Name | (4-bromophenyl)hydrazine;hydrochloride | [4] |
| CAS Number | 622-88-8 | [2][4][5] |
| Molecular Formula | C₆H₈BrClN₂ | [2][4] |
| Molecular Weight | 223.50 g/mol | [2][4][6] |
| Synonyms | 1-(4-bromophenyl)hydrazine hydrochloride, p-Bromophenylhydrazine monohydrochloride, 4-Bromophenylhydrazinium chloride | [2][6] |
Physicochemical Properties
The physical properties of this compound dictate its handling, storage, and application in various solvent systems. It typically appears as a white to light gray or beige crystalline powder.[2][7][8] Its solubility in water makes it suitable for aqueous reaction media, a common requirement in pharmaceutical process chemistry.[2][5][6]
| Property | Value | Source(s) |
| Appearance | White, beige, light gray to light brown crystalline powder | [2][6][7][8][9] |
| Melting Point | 210 - 215 °C or 220 - 230 °C (decomposes) | [2][7][9][10][11] |
| Boiling Point | 285.6 °C at 760 mmHg (for free base) | [5][11] |
| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [2][5][6] |
| Odor | Odorless | [7][12] |
| Hygroscopicity | Hygroscopic | [2] |
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is centered on the nucleophilic nature of the hydrazine group, which readily participates in condensation reactions with carbonyl compounds.
Stability and Storage
Under normal conditions, the compound is stable.[7] However, it is sensitive to moisture (hygroscopic) and potentially air, necessitating specific storage protocols.[2] To maintain its integrity, it should be stored in a cool, dry, dark place in a tightly sealed container, preferably under an inert atmosphere.[2][12]
Incompatibilities and Hazardous Decomposition
This compound is incompatible with strong oxidizing agents and bases.[7] Contact with bases will neutralize the hydrochloride salt, liberating the free hydrazine, which may have different stability characteristics. Upon combustion, it may emit corrosive and toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl) gas.[3][7][13]
Core Application: The Fischer Indole Synthesis
The most prominent application of this compound is as a precursor in the Fischer indole synthesis, a powerful reaction for creating the indole heterocyclic system.[14] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from the reaction of 4-bromophenylhydrazine with an aldehyde or ketone.[14][15] The bromine atom is retained on the final indole ring, providing a handle for further functionalization, for example, in the synthesis of triptan-class antimigraine drugs.[14]
Caption: Mechanism of the Fischer Indole Synthesis.
Other Synthetic Applications
Beyond indole synthesis, this compound is a valuable reagent for producing other classes of compounds. It has been used in the synthesis of:
-
Acylsulfonamides and acylsulfamides , which are bioisosteres of carboxylic acids used in drug discovery.[2][10]
-
Complex heterocyclic systems such as dihydroindolo[3,2-d][6]benzazepin-6(5H)-one derivatives.[2][10]
Synthesis Methodology
A common industrial preparation method for this compound involves a multi-step process starting from 4-bromaniline.[16] This pathway ensures high purity and good yield, which is critical for its use in pharmaceutical applications.[1][16]
Experimental Protocol: Synthesis Overview [16]
-
Diazotization: 4-bromaniline is mixed with concentrated hydrochloric acid and cooled to 0–5 °C. An aqueous solution of sodium nitrite is added slowly while maintaining the low temperature to form the corresponding diazonium salt.
-
Reduction: The diazonium salt solution is then treated with a reducing agent. A patented method uses zinc powder and concentrated hydrochloric acid, which offers good performance and high yield while producing easily removable byproducts.
-
Purification: The crude 4-bromophenylhydrazine product is purified. This can involve dissolving it in hot water, decolorizing with activated carbon, and recrystallizing upon cooling.
-
Salification: The purified free base is dissolved in hydrochloric acid and stirred at an elevated temperature (60-70 °C) to induce crystallization of the hydrochloride salt. The final product is washed, often with acetone, and dried.
Caption: Synthesis flowchart for this compound.
Analytical Characterization
The identity and purity of this compound are confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is often used to determine purity, with commercial grades typically exceeding 98% or 99%.[9] Spectroscopic methods are essential for structural confirmation. Authoritative sources indicate the availability of ¹H NMR, ¹³C NMR, and IR spectra for this compound, which provide detailed information about its molecular structure.[4][17][18]
Safety, Handling, and Toxicology
This compound is a hazardous substance that requires strict safety protocols. It is classified as corrosive and can cause severe skin burns and eye damage.[4][12][19][20]
GHS Hazard Classification
| Pictogram | GHS Code | Hazard Statement | Source(s) |
|
| GHS05 | H314: Causes severe skin burns and eye damage | [2][4][12][19] |
| GHS07 | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled |
Safe Handling and Personal Protective Equipment (PPE)
Engineering Controls: All work should be performed in a well-ventilated area, preferably inside a chemical fume hood.[7][12] Eyewash stations and safety showers must be readily accessible.[7]
Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting chemical safety goggles or a face shield.[20]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and chemical-resistant clothing to prevent skin contact.[13][20]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[3][13]
Handling Procedures: Avoid breathing dust.[13][19] Do not eat, drink, or smoke in the work area.[13] Wash hands thoroughly after handling.[7] Keep containers tightly sealed when not in use.[12][13]
First Aid and Emergency Procedures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12][19]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[12][19]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[12][19]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12][19]
Storage and Disposal
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[12][13] Keep containers securely sealed to prevent contamination and reaction with moisture.[13]
Disposal: Waste must be disposed of in accordance with local, regional, and national hazardous waste regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous.[7][20]
Conclusion
This compound is a compound of significant utility in organic synthesis. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it an indispensable building block for constructing complex molecules, particularly indole derivatives for the pharmaceutical industry. While its application is widespread, its hazardous nature demands rigorous adherence to safety protocols to ensure the well-being of researchers and scientists. Proper handling, storage, and understanding of its chemical behavior are paramount to leveraging its full potential in drug development and chemical research.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 622-88-8 [chemicalbook.com]
- 3. 1-(4-Bromophenyl)hydrazine hydrochloride(622-88-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. This compound | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. indiamart.com [indiamart.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound – TJK Speciality N Fine Chemicals [tjkchemicals.in]
- 9. This compound, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. 4-Bromophenylhydrazine 99 622-88-8 [sigmaaldrich.com]
- 11. (4-Bromophenyl)hydrazine hydrochloride | CAS#:622-88-8 | Chemsrc [chemsrc.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. CN103387515A - Preparation method of this compound - Google Patents [patents.google.com]
- 17. This compound(622-88-8) 1H NMR spectrum [chemicalbook.com]
- 18. 622-88-8|(4-Bromophenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 19. Page loading... [guidechem.com]
- 20. echemi.com [echemi.com]
A Comprehensive Technical Guide to the Synthesis of 4-Bromophenylhydrazine Hydrochloride from 4-Bromoaniline
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis of 4-Bromophenylhydrazine hydrochloride, a critical intermediate in the pharmaceutical and fine chemical industries.[1][2] Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, critical process parameters, and safety considerations necessary for a successful and reproducible synthesis. The protocols described herein are designed to be self-validating, grounded in established chemical literature and authoritative safety standards.
Strategic Overview: The Synthetic Pathway
The transformation of 4-bromoaniline into this compound is a classic two-step process foundational to organic synthesis. The overall strategy involves:
-
Diazotization: The primary aromatic amine (4-bromoaniline) is converted into a reactive 4-bromobenzenediazonium chloride intermediate. This is achieved through reaction with nitrous acid, generated in situ.[3][4]
-
Reduction: The intermediate diazonium salt is then reduced to the corresponding hydrazine derivative.
-
Salification & Isolation: The resulting 4-bromophenylhydrazine free base is converted to its more stable hydrochloride salt and isolated.[1]
This pathway is favored for its reliability and scalability, though it demands rigorous control over reaction conditions to ensure both high yield and safety.
Logical Workflow of the Synthesis
Caption: Overall synthetic workflow from 4-bromoaniline to the final hydrochloride salt.
The Chemistry of Transformation: Mechanism and Rationale
Part I: Diazotization of 4-Bromoaniline
The conversion of a primary aromatic amine to a diazonium salt is a cornerstone reaction in synthetic chemistry.[5][6]
Mechanism: The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[7] The acid protonates nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺). This ion is the key reactive species that attacks the nucleophilic nitrogen of the 4-bromoaniline. A series of proton transfers and the elimination of a water molecule ultimately yield the 4-bromobenzenediazonium ion.[7]
Causality Behind Experimental Choices:
-
Low Temperature (0–5 °C): This is the most critical parameter. Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose violently, releasing nitrogen gas.[3][4] Maintaining a low temperature throughout the addition of sodium nitrite is essential to prevent decomposition and the formation of unwanted phenolic byproducts.
-
Strong Acidic Medium: A strong acid like concentrated HCl serves multiple purposes.[1] It catalyzes the formation of the nitrosonium ion, ensures the starting aniline is fully protonated to prevent unwanted side reactions (like azo coupling with unreacted aniline), and provides the chloride counter-ion for the resulting diazonium salt.
Diazotization Reaction Mechanism
Caption: Mechanism for the formation of the 4-bromobenzenediazonium ion.
Part II: Reduction of the Diazonium Intermediate
Once formed, the highly reactive diazonium salt is immediately used in the reduction step. Several reducing agents can be employed, with the choice impacting yield, purity, and operational complexity.
-
Sulfite/Metabisulfite Method: Sodium sulfite (Na₂SO₃) or sodium metabisulfite (Na₂S₂O₅) are common, cost-effective choices.[8][9][10] The reaction proceeds via a nucleophilic attack of the sulfite ion on the terminal nitrogen of the diazonium group, forming an intermediate adduct which is then hydrolyzed under acidic conditions to yield the hydrazine. Careful pH control during the initial reduction is often necessary.[8][9]
-
Zinc Dust/HCl Method: A patent describes the use of zinc powder with concentrated hydrochloric acid as a potent reducing system.[1] This method can offer good reduction performance and potentially shorten reaction times. However, the workup requires the removal of zinc salts.[1]
-
Stannous Chloride (SnCl₂): While effective, this method introduces tin salts that can be problematic to remove and pose environmental concerns, making it less favorable in modern process chemistry.
-
Ascorbic Acid (Vitamin C): A milder, metal-free alternative that has gained attention for its green chemistry credentials, particularly in large-scale synthesis.
This guide will focus on a protocol adapted from the robust zinc dust/hydrochloric acid method due to its clear documentation in the patent literature.[1]
Quantitative Data and Reagent Overview
A successful synthesis relies on precise stoichiometry. The following table outlines the key reagents for a laboratory-scale preparation.
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Role |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | 1.0 | Starting Material |
| Conc. HCl (37%) | HCl | 36.46 | ~10.0 | Acid/Solvent |
| Sodium Nitrite | NaNO₂ | 69.00 | ~1.1 | Diazotizing Agent |
| Zinc Powder | Zn | 65.38 | ~3.0 | Reducing Agent |
| Acetone | C₃H₆O | 58.08 | - | Washing Solvent |
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Required Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel.
-
Ice-salt bath for cooling.
-
Buchner funnel and vacuum flask for filtration.
-
Standard laboratory glassware.
Step-by-Step Methodology:
Part A: Diazotization [1]
-
Initial Setup: In a 5L three-neck flask, combine 4-bromoaniline (200 g) and 37% concentrated hydrochloric acid (600 ml).
-
Cooling: Immerse the flask in an ice-salt bath and begin vigorous stirring. Cool the mixture to an internal temperature of 0–5 °C. An efficient cooling bath is crucial to maintain this temperature range.[3]
-
Nitrite Addition: Prepare a solution of sodium nitrite (110 g) in water (200 ml) and cool it separately in an ice bath.
-
Diazotization Reaction: Add the cold sodium nitrite solution dropwise to the stirred aniline slurry via the dropping funnel. The rate of addition must be carefully controlled to keep the internal temperature from exceeding 5 °C. A reddish-brown color may be observed.
-
Reaction Completion: After the addition is complete, continue stirring the resulting diazonium salt solution at 0–5 °C for an additional 1 to 1.5 hours to ensure the reaction goes to completion.[1] The solution should be carried forward to the next step immediately.
Part B: Reduction and Salification [1]
-
Reducing Agent Addition: To the cold diazonium salt solution, begin adding zinc powder (270 g) in small portions. The addition is exothermic; maintain the temperature between 5–10 °C.
-
Reduction Reaction: After all the zinc has been added, allow the mixture to stir for 2-3 hours while maintaining the cool temperature. The color of the solution will likely change as the diazonium salt is consumed.
-
Isolation of Crude Product: Filter the reaction mixture to remove any unreacted zinc and other solids. The filtrate contains the crude 4-bromophenylhydrazine.
-
Purification (Leaching): Transfer the crude product into a beaker and add water (approximately 20 times the weight of the crude product). Heat the mixture to dissolve the product, then allow it to cool and crystallize to improve purity. Filter to collect the purified 4-bromophenylhydrazine free base.
-
Final Salification: Dissolve the purified 4-bromophenylhydrazine (e.g., 92 g) in 37% concentrated hydrochloric acid (48.5 ml). Heat gently to around 65 °C with stirring until crystallization begins.[1]
-
Crystallization and Isolation: Cool the solution to 20 °C to complete crystallization. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold acetone to remove residual acid and impurities.[1] Dry the product under vacuum at a moderate temperature (e.g., 50-60 °C) to obtain the final this compound as a crystalline powder.[11]
Mandatory Safety & Handling Protocols
Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents and intermediates.
-
Hydrazine Derivatives: Phenylhydrazines are toxic, corrosive, and potential carcinogens.[12][13] All handling must be done in a fume hood.[13] Wear appropriate PPE, including nitrile or butyl rubber gloves, chemical splash goggles, and a lab coat.[13][14] Avoid inhalation of vapors and any skin contact.[12][15]
-
Diazonium Salts: Solid diazonium salts can be explosive and should not be isolated. Always keep them in a cold, aqueous solution.[3]
-
Acids and Reagents: Concentrated hydrochloric acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic. Handle with care.
-
Waste Disposal: All chemical waste, especially those containing hydrazine residues, must be collected and disposed of according to institutional and local environmental regulations.[13] Label waste containers clearly.[13]
References
- 1. CN103387515A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of reaction of p-bromo aniline I) diazotisation then undergo Sa.. [askfilo.com]
- 5. nbinno.com [nbinno.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]
- 9. CN101157634A - Method for preparing 4-chlorine phenylhydrazine - Google Patents [patents.google.com]
- 10. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]
- 11. 4-Chlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. nexchem.co.uk [nexchem.co.uk]
- 13. ehs.unm.edu [ehs.unm.edu]
- 14. arxada.com [arxada.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
mechanism of 4-Bromophenylhydrazine hydrochloride formation
An In-Depth Technical Guide to the Formation Mechanism of 4-Bromophenylhydrazine Hydrochloride
Introduction
This compound (CAS No. 622-88-8) is a cornerstone intermediate in the synthesis of a multitude of high-value organic molecules.[1][2] For researchers and professionals in drug development, its primary utility lies in being a key precursor for the Fischer indole synthesis, a powerful reaction for constructing the indole nucleus found in numerous pharmaceuticals, including the triptan class of anti-migraine agents and various anti-cancer drugs.[3][4][5] Its applications also extend to the manufacturing of agrochemicals and specialty dyes.[2][6]
The synthesis of this critical building block is a classic and elegant example of aromatic chemistry, proceeding through a well-defined, two-stage pathway: the diazotization of 4-bromoaniline followed by the reduction of the resulting diazonium salt. A final acidification step yields the stable hydrochloride salt, which is the common commercial form.[7]
This guide, intended for chemists and drug development professionals, provides an in-depth examination of the formation mechanism of this compound. It moves beyond a simple recitation of steps to explore the underlying chemical principles, the causality behind critical process parameters, and the practical considerations for ensuring a high-yield, high-purity synthesis. By understanding the "why" behind each step, scientists can optimize, troubleshoot, and safely scale this vital transformation.
Part I: The Diazotization of 4-Bromoaniline
The journey from a primary arylamine to its corresponding hydrazine begins with the conversion of the amino group into a diazonium group (-N₂⁺). This transformation is one of the most important reactions in aromatic chemistry, converting a strongly activating, ortho-, para-directing amino group into an excellent leaving group, thereby opening a gateway to a vast array of functionalizations.[8]
The Core Mechanism
The diazotization reaction is typically performed by treating the starting arylamine, in this case, 4-bromoaniline, with sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl).[7] The reaction is not a direct displacement but a multi-step process initiated by the in situ formation of the true nitrosating agent.
-
Formation of Nitrous Acid (HONO): In the acidic medium, sodium nitrite is protonated to form the unstable nitrous acid.
-
Formation of the Nitrosonium Ion (NO⁺): A second protonation of nitrous acid by the strong acid leads to the formation of a nitrosonium ion (or its carrier, such as H₂O⁺-NO), a potent electrophile.
-
Electrophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromoaniline attacks the electrophilic nitrosonium ion, forming an N-nitrosammonium salt.
-
Deprotonation & Tautomerization: The N-nitrosammonium salt is deprotonated to yield an N-nitrosamine. This intermediate then undergoes acid-catalyzed tautomerization to a diazohydroxide.
-
Dehydration to Diazonium Ion: Protonation of the hydroxyl group in the diazohydroxide creates a good leaving group (water). Its departure results in the formation of the relatively stable 4-bromobenzenediazonium cation.
Caption: The diazotization of 4-bromoaniline to its diazonium salt.
Critical Experimental Parameters & Rationale
The success of a diazotization reaction hinges on meticulous control of its conditions. The choices made are not arbitrary but are dictated by the kinetics and stability of the species involved.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0–5 °C | Crucial for Stability: The aryldiazonium salt is thermally unstable. Above 5-10 °C, it can readily decompose, primarily through reaction with water, to form 4-bromophenol and evolve nitrogen gas, significantly reducing the yield.[9] The initial formation of nitrous acid is also exothermic and requires cooling. |
| Acid | Excess Concentrated HCl | Dual Role: 1) It converts the water-insoluble 4-bromoaniline into its more soluble hydrochloride salt, facilitating a homogenous reaction. 2) It is required catalytically to generate the electrophilic nitrosonium ion from sodium nitrite. An excess ensures the medium remains strongly acidic throughout the reaction.[7] |
| Reagent Addition | Slow, dropwise addition of NaNO₂ solution | Safety and Selectivity: The reaction is exothermic. Slow addition allows for effective heat dissipation, maintaining the critical low temperature. It also prevents a localized excess of nitrous acid, which can lead to undesired side reactions. |
Experimental Protocol: Diazotization of 4-Bromoaniline
This protocol is a representative synthesis of the 4-bromobenzenediazonium chloride solution, which is typically used immediately in the subsequent reduction step without isolation.
Table 1: Reagents for Diazotization
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents | CAS No. |
| 4-Bromoaniline | 172.03 | 20.0 g | 0.116 | 1.0 | 106-40-1 |
| Conc. HCl (37%) | 36.46 | 60 mL | ~0.72 | ~6.2 | 7647-01-0 |
| Sodium Nitrite | 69.00 | 8.8 g | 0.128 | 1.1 | 7632-00-0 |
| Water | 18.02 | 30 mL | - | - | 7732-18-5 |
Methodology:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, combine 4-bromoaniline and concentrated hydrochloric acid.
-
Cool the resulting slurry in an ice-salt bath to a stable internal temperature of 0–5 °C.[7]
-
In a separate beaker, dissolve sodium nitrite in water and cool the solution.
-
Add the cold sodium nitrite solution dropwise to the stirred 4-bromoaniline slurry over a period of 1–1.5 hours, ensuring the internal temperature does not exceed 5 °C.[7]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. The resulting solution contains the 4-bromobenzenediazonium chloride and is ready for the reduction step.
Part II: Reduction of the Diazonium Salt & Product Isolation
With the unstable diazonium salt prepared, the next critical stage is its reduction to the corresponding hydrazine. This step quenches the highly reactive diazonium group and forms the stable N-N single bond of the hydrazine.
The Stannous Chloride (SnCl₂) Reduction Mechanism
Stannous chloride (tin(II) chloride) is a classic, effective, and widely used reducing agent for this transformation.[10][11] It functions as a single-electron donor, with the Sn(II) ion being oxidized to the more stable Sn(IV) state.[12]
The mechanism is believed to proceed via a series of single-electron transfers (SET) and protonation steps.
-
First Electron Transfer: SnCl₂ donates an electron to the terminal nitrogen of the diazonium cation, reducing it to a diazenyl radical.
-
Second Electron Transfer: A second molecule of SnCl₂ (or the Sn(III) intermediate) donates another electron to form a diazenyl anion.
-
Protonation: The highly basic diazenyl anion is protonated by the acidic medium.
-
Further Reduction & Protonation: This sequence of electron transfer and protonation continues until the N=N double bond is fully reduced to the N-N single bond of the hydrazine, with the overall process consuming four reducing equivalents.
Caption: Simplified pathway for the reduction of the diazonium ion.
Alternative Reduction Methodologies
While effective, the use of tin salts can be problematic, especially in pharmaceutical synthesis, due to the potential for heavy metal contamination in the final product. This has driven the development of greener alternatives.
-
Sodium Sulfite (Na₂SO₃): This method proceeds by an initial nucleophilic attack of the sulfite ion on the diazonium salt, forming an aryldiazo-sulfonate intermediate, which is then hydrolyzed and reduced to the hydrazine.[10][13]
-
Ascorbic Acid (Vitamin C): A significant advancement for large-scale and pharmaceutical synthesis is the use of ascorbic acid as a heavy-metal-free reducing agent.[14][15] The reaction is performed in an entirely aqueous medium and avoids tin residues, making it a much "greener" and safer alternative. The mechanism involves the formation of an intermediate adduct between the diazonium salt and ascorbic acid, which upon heating in acid, hydrolyzes to the desired hydrazine.
Protocol: Reduction and Isolation
This protocol describes the reduction using the traditional SnCl₂ method, followed by the crucial step of isolating the product as its stable hydrochloride salt.
Table 2: Reagents for Reduction and Isolation
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents | CAS No. |
| SnCl₂·2H₂O | 225.63 | 65.5 g | 0.290 | ~2.5 | 10025-69-1 |
| Conc. HCl (37%) | 36.46 | 60 mL | ~0.72 | ~6.2 | 7647-01-0 |
| NaOH (50% aq.) | 40.00 | As needed | - | - | 1310-73-2 |
| Acetone | 58.08 | For washing | - | - | 67-64-1 |
Methodology:
-
Prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the stirred SnCl₂ solution, maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the mixture to stir and slowly warm to room temperature over 1-2 hours. A precipitate of the hydrazine hydrochloride complex will form.
-
Cool the mixture again in an ice bath and carefully basify by adding 50% aqueous sodium hydroxide solution until the pH is strongly alkaline. This step is crucial: it decomposes the tin complexes and liberates the free 4-bromophenylhydrazine base, which may appear as an oil or solid.
-
Extract the free base into a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Salification: Combine the organic extracts and add concentrated HCl. The this compound is insoluble in many organic solvents and will precipitate as a solid.[7]
-
Filter the solid product, wash it with a small amount of cold solvent (e.g., acetone) to remove impurities, and dry under vacuum.[7]
Caption: Experimental workflow for the synthesis of the target compound.
Quality Control and Characterization
Verification of the final product's identity and purity is essential. Standard analytical methods are employed to confirm the structure and assess purity.
Table 3: Physical and Spectroscopic Properties
| Property | Value | Source |
| Molecular Formula | C₆H₈BrClN₂ | [3] |
| Molecular Weight | 223.50 g/mol | [3][16] |
| Appearance | Beige to grey crystalline powder | [17][18] |
| Melting Point | 220–230 °C (decomposes) | [3][19] |
| ¹H NMR | Spectral data available for confirmation | [16] |
| ¹³C NMR | Spectral data available for confirmation | [16] |
| IR Spectroscopy | Characteristic peaks for N-H and aromatic C-H bonds | [16] |
| Purity (HPLC) | Typically >98% for commercial grades | [1] |
Application Spotlight: The Fischer Indole Synthesis
The primary reason this compound is a high-demand intermediate is its role in the Fischer indole synthesis.[4][5] In this acid-catalyzed reaction, the hydrazine is condensed with an aldehyde or ketone to form a hydrazone. This hydrazone, upon heating in the presence of an acid catalyst (Brønsted or Lewis), undergoes a[6][6]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.[20][21] The bromine atom can be retained in the final product or used as a handle for further functionalization via cross-coupling reactions.[22]
Caption: Use of the title compound in the Fischer indole synthesis.
Conclusion
The formation of this compound is a multi-step synthesis that relies on the precise and controlled execution of two classic transformations in aromatic chemistry. The initial diazotization of 4-bromoaniline creates a versatile but unstable diazonium salt, whose reactivity must be managed with strict temperature control. The subsequent reduction, whether by traditional tin-based methods or modern heavy-metal-free alternatives, forges the crucial hydrazine linkage. Finally, isolation as the stable hydrochloride salt provides a product ready for use as a key building block in numerous synthetic endeavors, most notably in the construction of pharmaceutically relevant indole scaffolds. A thorough understanding of the mechanisms and critical parameters discussed in this guide empowers scientists to approach this synthesis with the confidence and insight required for success in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. indiamart.com [indiamart.com]
- 3. 4-ブロモフェニルヒドラジン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. CN103387515A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. ncert.nic.in [ncert.nic.in]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 162310100 [thermofisher.com]
- 18. This compound, 97% 5 g | Request for Quote | Thermo Scientific™ [thermofisher.com]
- 19. This compound | 622-88-8 [chemicalbook.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. jk-sci.com [jk-sci.com]
- 22. nbinno.com [nbinno.com]
The Janus Face of Hydrazine: A Technical Guide to the Fundamental Reactivity of 4-Bromophenylhydrazine HCl
In the landscape of synthetic organic chemistry, few functional groups offer the versatile reactivity of the hydrazine moiety. This guide provides an in-depth exploration of the fundamental reactivity of 4-Bromophenylhydrazine hydrochloride (4-BrPhH-HCl), a workhorse reagent in medicinal chemistry and materials science. We will move beyond simple reaction schemes to dissect the electronic and steric factors that govern its behavior, offering both mechanistic insights and field-tested protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal chemical entity.
The Electronic and Structural Landscape of 4-Bromophenylhydrazine
The reactivity of 4-Bromophenylhydrazine is a direct consequence of its molecular architecture. The presence of two adjacent nitrogen atoms, each with a lone pair of electrons, defines its fundamental character. However, the nature of these lone pairs is not identical.
-
The α-Nitrogen (Nα): Directly attached to the aromatic ring, the lone pair of Nα is delocalized into the phenyl ring's π-system. This delocalization is further influenced by the electron-withdrawing nature of the bromine atom at the para position, which moderately deactivates the ring and reduces the nucleophilicity of Nα.
-
The β-Nitrogen (Nβ): The lone pair on the terminal Nβ is more localized and, consequently, significantly more nucleophilic and basic. This electronic distinction is the cornerstone of its reactivity, making Nβ the primary site of attack in most reactions.
The hydrochloride salt form plays a crucial role in the compound's stability and handling. Protonation of the highly basic Nβ nitrogen effectively "protects" it, preventing unwanted side reactions and oxidation. The free base can be readily generated in situ by the addition of a suitable base, a common first step in many synthetic protocols.
Caption: Electronic differentiation within the 4-Bromophenylhydrazine HCl molecule.
Nucleophilic Reactivity: The Cornerstone of Synthesis
The primary mode of reactivity for 4-bromophenylhydrazine is as a nucleophile, with the terminal Nβ atom being the kinetic site of attack. This behavior is harnessed in a multitude of classic and contemporary organic transformations.
The Fischer Indole Synthesis: A Gateway to Heterocycles
Arguably the most renowned application of arylhydrazines is the Fischer indole synthesis, a powerful acid-catalyzed reaction that constructs the indole scaffold from a phenylhydrazine and an aldehyde or ketone.
Mechanism Overview:
-
Hydrazone Formation: The reaction initiates with the formation of a phenylhydrazone from 4-bromophenylhydrazine and a carbonyl compound. This step typically requires mildly acidic conditions to activate the carbonyl group without excessively protonating the hydrazine.
-
Tautomerization: The resulting hydrazone undergoes tautomerization to its enamine form.
-
-Sigmatropic Rearrangement: This is the key bond-forming step, where a-sigmatropic rearrangement (a type of Claisen rearrangement) occurs, leading to the formation of a new C-C bond.
-
Aromatization and Cyclization: The intermediate then undergoes rearomatization, followed by the loss of ammonia and cyclization to yield the final indole product.
The Bromo- Substituent's Defining Role in the Reactivity of 4-Bromophenylhydrazine Hydrochloride
A Technical Guide for Senior Scientists
Abstract
4-Bromophenylhydrazine hydrochloride is a pivotal reagent in modern organic synthesis, particularly for constructing heterocyclic scaffolds essential to the pharmaceutical and agrochemical industries. Its reactivity, however, is not straightforward and is profoundly dictated by the physicochemical properties of the bromo- substituent at the para-position. This technical guide provides an in-depth analysis of the dual electronic nature and steric influence of the bromine atom. We will dissect how these fundamental properties modulate the reagent's behavior in cornerstone reactions such as the Fischer indole synthesis and hydrazone formation, offering field-proven insights into experimental design and optimization. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the nuanced reactivity of this versatile building block.
Introduction: Beyond a Simple Reagent
Substituent effects are at the heart of predictive organic chemistry. Understanding how a functional group alters the electronic and steric environment of a molecule allows chemists to control reaction pathways, rates, and regioselectivity. In the case of this compound, the bromine atom is not merely a placeholder for subsequent modification; it is an active director of the molecule's synthetic destiny. Its influence stems from a delicate balance of competing electronic effects—a strong, electron-withdrawing inductive effect and a weaker, electron-donating resonance effect. This guide will explore this electronic duality and its practical consequences in key synthetic transformations, providing the causal logic behind protocol choices and empowering scientists to harness this reagent with greater precision.
Physicochemical & Safety Profile
A thorough understanding of a reagent begins with its fundamental properties and safety considerations. This compound is a corrosive solid that requires careful handling.
| Property | Value | Source |
| CAS Number | 622-88-8 | [1] |
| Molecular Formula | C₆H₇BrN₂ · HCl | [2] |
| Molecular Weight | 223.50 g/mol | [1] |
| Appearance | White to beige powder/crystal | [2] |
| Melting Point | ~230 °C (decomposition) | |
| Solubility | Soluble in water | [2] |
Safety Summary:
| Hazard Class | Statement | Precautionary Measures |
| Corrosion | H314: Causes severe skin burns and eye damage.[2][3][4][5] | P280: Wear protective gloves/clothing/eye protection/face protection.[3][4][5] |
| Acute Toxicity | May be harmful if inhaled or swallowed.[6] | P260: Do not breathe dust. P264: Wash skin thoroughly after handling.[3][4][5] |
| Handling | Corrosive material.[2][6] | Use only in a well-ventilated area or under a chemical fume hood.[6] |
| Storage | Store locked up in a dry, cool, well-ventilated place.[4][6] | Keep containers tightly closed. Incompatible with strong oxidizing agents and bases.[6] |
The Dual Nature of the Bromo- Substituent
The reactivity of the aromatic ring and the hydrazine moiety in 4-Bromophenylhydrazine is governed by the bromo- substituent's competing electronic influences and its physical size.
Electronic Effects: A Tale of Induction and Resonance
The bromine atom exerts two opposing electronic effects on the phenyl ring:
-
Inductive Effect (-I): Due to its high electronegativity, bromine strongly withdraws electron density from the aromatic ring through the sigma (σ) bond.[7][8] This effect is dominant and serves to deactivate the ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene.[8][9]
-
Resonance Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the aromatic pi (π) system.[7][10] This donation of electron density increases the electron density at the carbons ortho and para to the bromine. While this effect is weaker than the inductive withdrawal, it is crucial for directing the regioselectivity of electrophilic substitution reactions.[9][11]
The net result is an aromatic ring that is deactivated overall but is directed to react with electrophiles at the ortho- and para-positions , which are less deactivated than the meta-position.[11]
References
- 1. This compound | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. Page loading... [guidechem.com]
- 6. fishersci.com [fishersci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jackwestin.com [jackwestin.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide on the Theoretical Yield Calculation for the Synthesis of 4-Bromophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Bromophenylhydrazine hydrochloride is a crucial intermediate in the pharmaceutical and chemical industries, widely utilized in the synthesis of various organic compounds, including indole derivatives for drug development.[1][2] This guide provides a comprehensive overview of the synthesis of this compound, with a primary focus on the principles and practical application of theoretical yield calculations. A thorough understanding of theoretical yield is paramount for optimizing reaction conditions, evaluating process efficiency, and ensuring cost-effective production. This document delves into the underlying chemical reactions, stoichiometry, identification of limiting reagents, and the step-by-step calculation process. Furthermore, it provides detailed experimental protocols, safety considerations, and visual aids to facilitate a deeper understanding of the synthesis.
Introduction: The Significance of this compound
4-Bromophenylhydrazine and its hydrochloride salt are valuable reagents in organic synthesis.[3] They serve as key building blocks for the Fischer indole synthesis, a powerful method for constructing the indole ring system found in a multitude of biologically active compounds and pharmaceuticals.[4] The hydrochloride form enhances the stability and handling of the otherwise less stable free base. Given its importance, the ability to accurately predict the maximum possible product from a given set of reactants—the theoretical yield—is a fundamental skill for any chemist involved in its synthesis.
The Chemical Pathway: A Two-Step Synthesis
The synthesis of this compound is typically a two-step process starting from 4-bromoaniline. The overall transformation involves the conversion of an amino group (-NH₂) into a hydrazine hydrochloride group (-NHNH₂·HCl).
Step 1: Diazotization of 4-Bromoaniline
The first step is the diazotization of 4-bromoaniline. This reaction converts the primary aromatic amine into a diazonium salt.[5][6] This is achieved by treating 4-bromoaniline with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[5][7]
The balanced chemical equation for the diazotization of 4-bromoaniline is:
BrC₆H₄NH₂ + NaNO₂ + 2HCl → [BrC₆H₄N₂]⁺Cl⁻ + NaCl + 2H₂O
Step 2: Reduction of the Diazonium Salt
The resulting 4-bromobenzenediazonium chloride is then reduced to form 4-bromophenylhydrazine.[4][8] Common reducing agents for this transformation include stannous chloride (SnCl₂), sodium sulfite (Na₂SO₃), or zinc dust in an acidic medium.[8][9][10] The use of a reducing agent like zinc powder in concentrated hydrochloric acid has been shown to be effective, offering good reduction performance and high yield.[9] The reaction with stannous chloride is as follows:
[BrC₆H₄N₂]⁺Cl⁻ + 2SnCl₂ + 4HCl → BrC₆H₄NHNH₂·HCl + 2SnCl₄
Finally, the 4-bromophenylhydrazine is typically isolated as its hydrochloride salt by crystallization from an acidic solution.[9]
The Core of Synthesis Efficiency: Theoretical Yield Calculation
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency with no side reactions or losses.[11] To calculate it, one must first determine the limiting reagent.
Identifying the Limiting Reagent
The limiting reagent is the reactant that is completely consumed first in a chemical reaction and therefore limits the amount of product that can be formed.[12] To identify the limiting reagent, the following steps are necessary:
-
Calculate the moles of each reactant. This is done by dividing the mass of the reactant by its molar mass.[13]
-
Determine the stoichiometric ratio of the reactants from the balanced chemical equation.
-
Compare the mole ratio of the reactants to the stoichiometric ratio to identify the reactant that will be used up first.[14]
Step-by-Step Theoretical Yield Calculation
Let's consider a practical example for the synthesis of this compound, starting with the diazotization of 4-bromoaniline.
Table 1: Molar Masses of Key Reactants and Product
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| 4-Bromoaniline | BrC₆H₄NH₂ | 172.03 |
| Sodium Nitrite | NaNO₂ | 69.00 |
| This compound | BrC₆H₄NHNH₂·HCl | 223.50[1][15][16] |
Experimental Protocol Example:
Let's assume the following starting materials are used:
-
4-Bromoaniline: 10.0 g
-
Sodium Nitrite: 4.5 g
Calculation Steps:
-
Calculate the moles of each reactant:
-
Moles of 4-Bromoaniline = 10.0 g / 172.03 g/mol = 0.0581 mol
-
Moles of Sodium Nitrite = 4.5 g / 69.00 g/mol = 0.0652 mol
-
-
Determine the limiting reagent:
-
The balanced equation for diazotization shows a 1:1 stoichiometric ratio between 4-bromoaniline and sodium nitrite.
-
Since we have fewer moles of 4-bromoaniline (0.0581 mol) compared to sodium nitrite (0.0652 mol), 4-bromoaniline is the limiting reagent.
-
-
Calculate the theoretical yield of the intermediate, 4-bromobenzenediazonium chloride:
-
The reaction stoichiometry is 1:1, so the moles of 4-bromobenzenediazonium chloride formed will be equal to the moles of the limiting reagent, 4-bromoaniline.
-
Moles of [BrC₆H₄N₂]⁺Cl⁻ = 0.0581 mol
-
-
Calculate the theoretical yield of the final product, this compound:
-
The reduction of the diazonium salt to the hydrazine hydrochloride also has a 1:1 stoichiometric relationship in the overall balanced equation.
-
Therefore, the moles of this compound that can be theoretically produced is also 0.0581 mol.
-
Theoretical Yield (in grams) = Moles of product × Molar mass of product
-
Theoretical Yield = 0.0581 mol × 223.50 g/mol = 12.99 g
-
Therefore, the theoretical yield of this compound from 10.0 g of 4-bromoaniline is 12.99 grams.
Experimental Workflow and Key Considerations
A successful synthesis relies not only on accurate calculations but also on meticulous experimental execution.
Detailed Experimental Protocol
Step 1: Diazotization
-
To a flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0-5 °C), add 4-bromoaniline and concentrated hydrochloric acid.[9]
-
Stir the mixture until a fine slurry is formed.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains between 0-5 °C.[9] The slow addition is crucial to control the exothermic reaction and prevent the decomposition of the unstable diazonium salt.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization.[9]
Step 2: Reduction
-
In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated hydrochloric acid or a suspension of zinc powder in acidic water).[9]
-
Slowly add the cold diazonium salt solution to the reducing agent solution while maintaining a low temperature.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reduction.
Step 3: Isolation and Purification
-
The crude this compound often precipitates from the reaction mixture.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold water or a suitable organic solvent like acetone to remove impurities.[9]
-
For higher purity, the crude product can be recrystallized from a suitable solvent system, such as water or an alcohol-water mixture.[9] Activated carbon can be used during recrystallization to decolorize the solution.[9]
-
Dry the purified product under vacuum to obtain the final this compound.
Visualization of the Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling Precautions
Hydrazine derivatives are known to be toxic and potentially carcinogenic, and appropriate safety measures are imperative.[17][18][19][20]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (butyl rubber is recommended).[19][21]
-
Ventilation: All manipulations should be carried out in a well-ventilated chemical fume hood.[19]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[18] In case of contact, rinse immediately with plenty of water.[17]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[19]
-
Incompatible Materials: Hydrazine and its derivatives are strong reducing agents and should be kept away from oxidizing agents, acids, and metal oxides.[20][21]
Conclusion
The accurate calculation of theoretical yield is a cornerstone of synthetic organic chemistry, providing a benchmark against which the efficiency of a reaction can be judged. For the synthesis of this compound, a critical pharmaceutical intermediate, a firm grasp of stoichiometry and the concept of the limiting reagent is essential. By following the principles and protocols outlined in this guide, researchers and drug development professionals can enhance their understanding of this important synthesis, leading to improved yields, greater efficiency, and safer laboratory practices.
References
- 1. 4-ブロモフェニルヒドラジン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 622-88-8 [chemicalbook.com]
- 3. indiamart.com [indiamart.com]
- 4. Diazonium compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of reaction of p-bromo aniline I) diazotisation then undergo Sa.. [askfilo.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN103387515A - Preparation method of this compound - Google Patents [patents.google.com]
- 10. archive.nptel.ac.in [archive.nptel.ac.in]
- 11. How to Calculate Theoretical Yield: 12 Steps (with Pictures) [wikihow.com]
- 12. byjus.com [byjus.com]
- 13. reddit.com [reddit.com]
- 14. omnicalculator.com [omnicalculator.com]
- 15. 4-溴苯肼 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 16. This compound (99%) - Amerigo Scientific [amerigoscientific.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. nexchem.co.uk [nexchem.co.uk]
- 19. ehs.unm.edu [ehs.unm.edu]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. arxada.com [arxada.com]
spectroscopic data (NMR, IR) for 4-Bromophenylhydrazine hydrochloride
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromophenylhydrazine Hydrochloride
Introduction
This compound (CAS No: 622-88-8; Molecular Formula: C₆H₈BrClN₂) is a vital chemical intermediate widely employed in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its utility primarily stems from its application in the Fischer indole synthesis and as a precursor for various heterocyclic compounds.[1] Given its role in complex molecular construction, unequivocal structural verification and purity assessment are paramount. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound, offering researchers a detailed reference for its characterization. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and validated through reference data, ensuring a trustworthy and authoritative resource.
Molecular Structure and Spectroscopic Overview
The structure of this compound features a para-substituted benzene ring, a key feature that dictates its spectroscopic signature. The protonated hydrazine moiety (-NHNH₃⁺) further imparts distinct characteristics to both NMR and IR spectra. Understanding these structural elements is the foundation for accurate spectral interpretation.
References
A Researcher's Comprehensive Guide to 4-Bromophenylhydrazine Hydrochloride: From Sourcing to Synthesis
For the discerning researcher, scientist, or drug development professional, the selection of starting materials is a critical juncture that dictates the trajectory of experimental outcomes. 4-Bromophenylhydrazine hydrochloride is a cornerstone reagent in synthetic organic chemistry, valued for its role as a precursor in a multitude of reactions, most notably the Fischer indole synthesis. This guide provides a technical deep-dive into the commercial landscape of this vital compound, its principal applications, and the best practices for its handling and use, ensuring both safety and scientific integrity in your research endeavors.
Part 1: Strategic Sourcing of this compound
The purity and reliability of this compound are paramount, directly influencing reaction yields, impurity profiles, and the reproducibility of synthetic protocols. A careful evaluation of commercial suppliers is therefore the first step toward successful experimentation.
Leading Commercial Suppliers for Research Applications
Several reputable suppliers cater to the research and pharmaceutical development sectors, each with distinct offerings and strengths:
-
Sigma-Aldrich (now part of Merck): A global leader in research chemicals, offering extensive product documentation, including Certificates of Analysis (CoA) and Safety Data Sheets (SDS). Their products are widely cited in scientific literature, reflecting a high degree of trust within the research community.
-
Thermo Fisher Scientific (including the Alfa Aesar and Acros Organics brands): A major distributor with a vast portfolio of chemicals. They are known for their robust supply chain and comprehensive technical support, providing researchers with reliable access to high-quality reagents.[1]
-
TCI (Tokyo Chemical Industry): A specialized supplier with a strong reputation for high-purity organic reagents. TCI often provides detailed analytical data, making them a preferred choice for sensitive synthetic applications.
-
Santa Cruz Biotechnology (SCBT): A supplier that provides a wide array of biochemicals and reagents for life science research, including this compound.[2]
-
AK Scientific, Inc. (AKSci): A supplier of building blocks and intermediates to the research community, offering a range of quantities.
-
SD Fine-Chem Limited (SDFCL): A manufacturer and supplier of laboratory and fine chemicals, serving various research and industrial needs.
Comparative Analysis of Supplier Specifications
Choosing a supplier involves a multi-faceted decision process. The following table summarizes key specifications from leading vendors to facilitate an informed choice.
| Supplier | Typical Purity | Available Quantities | Key Documentation | Noteworthy Features |
| Sigma-Aldrich | 99%[3] | 10 g, 50 g | CoA, SDS[3] | Extensive application notes and literature references. |
| Thermo Fisher Scientific | ≥98.5% (HPLC)[4] | 10 g | CoA, SDS, Specification Sheet[4][5] | Multiple brands (Alfa Aesar, Acros Organics) under one umbrella.[1] |
| TCI America | >98.0% (HPLC)[6] | 5 g, 25 g | CoA, SDS, Analytical Charts | Known for high-purity grades suitable for demanding syntheses. |
| Santa Cruz Biotechnology | Information not readily available | Contact for details | CoA, SDS | Broad portfolio for biochemical and proteomics research.[2] |
| AK Scientific, Inc. | Soluble in water | 5 g, 25 g, 100 g, 500 g[7] | SDS, CoA (on request)[7] | Offers a wide range of package sizes.[7] |
| SD Fine-Chem Limited | For Synthesis Grade | 25 g | SDS | Focus on laboratory reagents. |
Part 2: Core Applications in Synthetic Chemistry
The utility of this compound is centered on its hydrazine moiety, which serves as a powerful nucleophile and a key component in the construction of nitrogen-containing heterocycles.
The Fischer Indole Synthesis: A Foundational Reaction
The most prominent application of this compound is its use in the Fischer indole synthesis, a reaction discovered by Emil Fischer in 1883.[8][9] This acid-catalyzed cyclization of an arylhydrazone (formed from the reaction of 4-bromophenylhydrazine with an aldehyde or ketone) is one of the most reliable and versatile methods for preparing substituted indoles.[8][10] The resulting bromo-substituted indole is particularly valuable as the bromine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions.
Mechanism of the Fischer Indole Synthesis
The reaction proceeds through a well-established multi-step mechanism:
-
Hydrazone Formation: 4-Bromophenylhydrazine reacts with an aldehyde or ketone to form the corresponding 4-bromophenylhydrazone.[8]
-
Tautomerization: The hydrazone isomerizes to its enamine tautomer.[8]
-
[11][11]-Sigmatropic Rearrangement: A concerted, acid-catalyzed rearrangement of the enamine occurs, leading to the formation of a di-imine intermediate.[8]
-
Aromatization and Cyclization: The intermediate undergoes rearomatization, followed by intramolecular cyclization.
-
Ammonia Elimination: The final step involves the elimination of ammonia to yield the stable, aromatic indole ring.[8]
Experimental Workflow: Fischer Indole Synthesis
Caption: Generalized workflow of the Fischer Indole Synthesis.
Detailed Experimental Protocol: Synthesis of 6-Bromo-2-methyl-1H-indole
This protocol is a representative example of the Fischer indole synthesis.
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Add a suitable base, such as sodium acetate (1.1 eq), to neutralize the hydrochloride salt.
-
To this mixture, add acetone (1.05 eq) dropwise.
-
Stir the reaction at room temperature and monitor the formation of the hydrazone by Thin Layer Chromatography (TLC).
-
-
Cyclization:
-
Once the hydrazone formation is complete, add a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid.
-
Heat the reaction mixture to reflux and continue to monitor by TLC until the starting hydrazone is consumed.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature and then carefully pour it over crushed ice.
-
Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 6-bromo-2-methyl-1H-indole.
-
Self-Validating System: The integrity of this protocol is maintained by in-process controls. TLC analysis at each stage confirms the progression of the reaction. The final product's structure and purity must be unequivocally confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and melting point analysis.
Part 3: Safety, Handling, and Storage
A thorough understanding of the hazards associated with this compound is essential for safe laboratory practice.
Hazard Identification and Personal Protective Equipment (PPE):
-
Hazards: this compound is classified as causing severe skin burns and eye damage.[3][5][12] It can be harmful if swallowed, in contact with skin, or if inhaled.
-
Personal Protective Equipment: Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5]
Safe Handling and Storage:
-
Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors.[5] Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][13] Keep away from incompatible materials such as strong oxidizing agents and bases.[5]
Logical Framework: From Procurement to Application
Caption: A logical progression from sourcing to validated synthesis.
References
- 1. Guided Search Result | Thermo Fisher Scientific [thermofisher.com]
- 2. scbt.com [scbt.com]
- 3. 4-Bromophenylhydrazine 99 622-88-8 [sigmaaldrich.com]
- 4. This compound, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. 622-88-8 this compound AKSci A011 [aksci.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. This compound | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comprehensive Guide to the Stability and Storage of 4-Bromophenylhydrazine Hydrochloride for Research and Development
Introduction
4-Bromophenylhydrazine hydrochloride (CAS No. 622-88-8) is a pivotal reagent and intermediate in synthetic organic chemistry.[1] Its applications are extensive, ranging from the synthesis of complex heterocyclic structures to its use as a reagent in the preparation of pharmacologically active molecules, including acylsulfonamides and indolo[3,2-d][2]benzazepine derivatives.[3] The integrity of this compound is paramount for the success of these sensitive synthetic applications. Degradation can lead to inconsistent reaction yields, the formation of unwanted byproducts, and compromised purity of the final product. This guide provides an in-depth analysis of the chemical stability of this compound, outlines field-proven storage and handling protocols, and details methodologies for verifying its integrity over time.
Section 1: Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for developing appropriate storage and handling strategies.
| Property | Value | Source(s) |
| CAS Number | 622-88-8 | [3][4] |
| Molecular Formula | C₆H₇BrN₂·HCl | [4][5] |
| Molecular Weight | 223.50 g/mol | [4] |
| Appearance | White to light gray, cream, or brown crystalline powder. | [3][4][6] |
| Melting Point | 220-230 °C with decomposition. | [3][7] |
| Solubility | Soluble in water. | [3][8] |
| Sensitivity | Air sensitive, hygroscopic (moisture sensitive). | [3][4] |
Section 2: Chemical Stability and Degradation Profile
While safety data sheets often state that this compound is "stable under normal conditions," this statement requires significant qualification for a research context.[2] The hydrazine moiety is inherently reactive, making the compound susceptible to degradation from multiple environmental factors.
Key Factors Influencing Degradation
-
Atmospheric Oxidation: The compound is designated as air-sensitive.[4] The nitrogen atoms in the hydrazine group possess lone pairs of electrons that are susceptible to oxidation by atmospheric oxygen. This oxidative degradation is a primary pathway for impurity formation and is often catalyzed by trace metals.
-
Hygroscopicity and Hydrolysis: The material is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] The presence of water can accelerate degradation pathways and physically alter the crystalline solid, leading to clumping and handling difficulties.
-
Thermal Stress: While the compound decomposes at a high temperature (above 220 °C), prolonged exposure to excess heat, even at temperatures well below its melting point, can promote slow degradation.[2][9] Storage in heated stockrooms or areas exposed to direct sunlight should be strictly avoided.
-
Chemical Incompatibilities: Strong oxidizing agents and bases are incompatible with this compound.[2][9]
-
Strong Oxidizing Agents: Will react vigorously, leading to rapid and potentially hazardous decomposition.
-
Bases: Will deprotonate the hydrochloride salt to the free base, which is generally less stable and more susceptible to oxidation than its salt form.
-
-
Photostability: While not always highlighted, aromatic hydrazine derivatives can be sensitive to light. As a precautionary measure, exposure to UV and high-intensity visible light should be minimized to prevent photochemical degradation.
Hazardous Decomposition Products
When subjected to intense heat or fire, the compound can decompose to release a variety of hazardous substances, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl) gas.[2][9]
Section 3: Recommended Storage and Handling Protocols
The primary objective for storing this compound is the rigorous exclusion of atmospheric oxygen and moisture. The following protocols are designed to maintain the compound's purity and ensure user safety.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | Cool, dark place; <15°C recommended. | Minimizes thermal degradation rate. | [4] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Prevents oxidation by atmospheric oxygen. | [4] |
| Container | Original, tightly sealed container. Lined metal or plastic containers are suitable; avoid aluminum or galvanized containers. | Ensures compatibility and prevents leaks and contamination. | [2][10] |
| Location | Designated, dry, and well-ventilated corrosives storage area. Store locked up and away from incompatible materials. | Ensures safety, security, and prevents accidental contact with incompatible chemicals. | [2][10][11] |
Safe Handling Procedures
Given that the compound is corrosive and causes severe skin and eye damage, strict handling procedures must be followed.[5][11]
-
Engineering Controls: All handling, including weighing and transferring, must be conducted within a certified chemical fume hood to prevent inhalation of the dust.[2][9] For highly sensitive applications, use of a glove box with an inert atmosphere is ideal.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (e.g., nitrile), a lab coat, and tight-sealing safety goggles or a face shield.[2][11]
-
Dispensing: When opening the container, do so for the shortest time possible to minimize exposure to the laboratory atmosphere. If the material is not stored under an inert gas blanket from the manufacturer, it is advisable to flush the container headspace with argon or nitrogen before resealing.
-
Cleaning: Immediately clean up any spills using dry methods (e.g., sweeping) to avoid generating dust, and place the waste in a suitable, labeled container for hazardous waste disposal.[2][10]
Section 4: Experimental Verification of Stability
Trust in the integrity of a reagent should be established through empirical data. A stability-indicating analytical method is crucial for quality control, especially for lots that have been stored for an extended period or used in GMP environments. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its ability to separate and quantify the parent compound from potential degradants.[12]
Protocol: Stability-Indicating RP-HPLC Method
This protocol is a robust starting point for assessing the purity of this compound. It is based on established methods for similar halogenated phenylhydrazine compounds.[13]
1. Materials and Reagents:
-
This compound reference standard and test sample.
-
Acetonitrile (HPLC grade).
-
Ammonium Acetate (reagent grade).
-
Deionized water (18.2 MΩ·cm).
-
Formic acid (reagent grade).
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 80% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 5 µL.
3. Sample Preparation:
-
Prepare a stock solution of the reference standard and test sample in a 50:50 mixture of water and acetonitrile at a concentration of approximately 1.0 mg/mL.
-
Dilute this stock solution to a working concentration of 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the sample is determined by calculating the peak area percentage. The area of the main peak is divided by the total area of all peaks in the chromatogram.
-
A decrease in the main peak area percentage over time, or the appearance of new peaks, indicates degradation.
Workflow for Stability Assessment
Caption: Workflow for HPLC-based stability testing of this compound.
Section 5: Plausible Degradation Pathway
Understanding the potential degradation pathways is crucial for troubleshooting and impurity identification. The primary non-hydrolytic degradation pathway for 4-Bromophenylhydrazine is oxidation.
Caption: Simplified oxidative degradation pathway of 4-Bromophenylhydrazine.
Conclusion
This compound is a valuable synthetic building block whose utility is directly tied to its chemical purity. Its inherent sensitivity to atmospheric oxygen and moisture necessitates a proactive and rigorous approach to storage and handling. The stability of this compound should not be assumed; it must be actively preserved. By implementing the protocols outlined in this guide—storage in a cool, dry, inert environment and handling with appropriate engineering controls—researchers can significantly mitigate the risk of degradation. Furthermore, periodic verification of purity using a robust analytical method like HPLC is a critical component of a comprehensive quality control strategy, ensuring the reliability and reproducibility of scientific outcomes.
References
- 1. This compound | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 622-88-8 [chemicalbook.com]
- 4. This compound | 622-88-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. A15590.06 [thermofisher.com]
- 7. (4-Bromophenyl)hydrazine hydrochloride | CAS#:622-88-8 | Chemsrc [chemsrc.com]
- 8. CAS No.622-88-8,this compound Suppliers [lookchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. echemi.com [echemi.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. Bot Verification [rasayanjournal.co.in]
Methodological & Application
Application Note: A Comprehensive Protocol for the Fischer Indole Synthesis of 6-Bromoindoles Using 4-Bromophenylhydrazine Hydrochloride
Introduction: The Enduring Relevance of the Fischer Indole Synthesis
First reported by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains one of the most fundamental and widely utilized methods for constructing the indole nucleus.[1][2][3] This acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone is a cornerstone of heterocyclic chemistry due to its reliability and broad scope.[4][5] The resulting indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals with diverse biological activities, including treatments for cancer, migraines, and inflammation.[3][6]
This application note provides a comprehensive guide to performing the Fischer indole synthesis using 4-bromophenylhydrazine hydrochloride. The bromine substituent at the 6-position of the resulting indole serves as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions, making it a highly valuable intermediate for building molecular complexity in drug development programs.[7] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol for the synthesis of 6-bromo-2,3-dimethyl-1H-indole, offer expert insights for troubleshooting, and outline critical safety considerations.
The Reaction Mechanism: A Stepwise Journey to Aromaticity
The elegance of the Fischer indole synthesis lies in its intricate, acid-catalyzed cascade of reactions that transform simple acyclic precursors into the stable aromatic indole ring system. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
The process unfolds through the following key stages:
-
Hydrazone Formation: The reaction initiates with the condensation of 4-bromophenylhydrazine and a carbonyl compound (in our example, butan-2-one) to form the corresponding phenylhydrazone. This is a standard imine formation, often performed in situ.[2][4]
-
Tautomerization: The phenylhydrazone undergoes a crucial tautomerization to its more reactive enamine (or 'ene-hydrazine') isomer.[1][4] This step is essential as it sets the stage for the key bond-forming event.
-
[8][8]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a concerted, pericyclic[8][8]-sigmatropic rearrangement, analogous to a Claisen or Cope rearrangement.[1][9] This is the rate-determining step where the critical C-C bond is formed at the ortho-position of the benzene ring, breaking the weak N-N bond.
-
Aromatization & Cyclization: The resulting diimine intermediate rapidly rearomatizes. Subsequently, the nucleophilic amine attacks the imine carbon in an intramolecular fashion to form the five-membered ring, yielding a cyclic aminal.[1][4][10]
-
Ammonia Elimination: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia, driven by the formation of the thermodynamically stable aromatic indole ring.[1][4]
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 6-Bromo-2,3-dimethyl-1H-indole
This protocol details a reliable, one-pot procedure for synthesizing a specific 6-bromoindole derivative. The choice of acid catalyst is critical; while various Brønsted and Lewis acids can be used, glacial acetic acid serves as both a catalyst and solvent, offering a convenient and effective medium for this transformation.[1][6][11]
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) |
| This compound | 622-88-8 | 223.50 |
| Butan-2-one (Methyl ethyl ketone) | 78-93-3 | 72.11 |
| Glacial Acetic Acid | 64-19-7 | 60.05 |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 |
| Hexanes | 110-54-3 | 86.18 |
| Saturated Sodium Bicarbonate (aq) | 144-55-8 | 84.01 |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 |
| Silica Gel (for chromatography) | 7631-86-9 | - |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
TLC plates (silica gel 60 F254)
CRITICAL Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles or a face shield.[8][12]
-
Fume Hood: All steps of this procedure MUST be performed in a well-ventilated chemical fume hood.[8][13]
-
Reagent Handling:
-
This compound: This compound is corrosive and causes severe skin burns and eye damage.[8][14][15][16] Avoid inhalation of dust and any contact with skin or eyes.[8][14] In case of contact, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[8][12][13]
-
Glacial Acetic Acid: Corrosive and has a pungent odor. Handle with care.
-
Solvents: Ethyl acetate and hexanes are flammable. Ensure there are no ignition sources nearby.
-
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (4.47 g, 20.0 mmol, 1.0 equiv).
-
Reagent Addition: Add glacial acetic acid (40 mL) to the flask, followed by butan-2-one (2.16 g, 2.7 mL, 30.0 mmol, 1.5 equiv). Expert Insight: Using a slight excess of the ketone helps to drive the initial hydrazone formation to completion.
-
Cyclization: Attach a reflux condenser to the flask. Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% ethyl acetate in hexanes eluent system. The reaction is typically complete within 2-4 hours.[11]
-
Workup - Quenching and Neutralization: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), remove the heating mantle and allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing 150 mL of ice-cold water. Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Workup - Extraction: Transfer the neutralized aqueous mixture to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers. Causality Note: The product is significantly more soluble in the organic solvent, allowing for its separation from inorganic salts and other aqueous-soluble byproducts.
-
Workup - Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield the crude product, often as a dark oil or solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes. Combine the fractions containing the pure product (visualized by TLC) and remove the solvent under reduced pressure to yield 6-bromo-2,3-dimethyl-1H-indole as an off-white or pale-yellow solid.[7]
-
Characterization: Confirm the identity and purity of the final product by determining its melting point (literature: 92-96 °C) and analyzing it via NMR (¹H, ¹³C), IR, and mass spectrometry.[17]
Caption: Experimental workflow for the synthesis of 6-bromoindole.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Expert Recommendation(s) |
| Low or No Product Yield | 1. Insufficiently acidic conditions. 2. Reaction temperature too low or time too short. 3. Decomposition of starting material or product. | 1. Switch to a stronger acid catalyst like polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂).[4][6] The choice of acid is a critical parameter.[18] 2. Ensure the reaction reaches and maintains reflux. Extend the reaction time and monitor closely by TLC. 3. Some sensitive substrates may require milder conditions or alternative catalysts. |
| Formation of Multiple Products/Isomers | 1. Use of an unsymmetrical ketone where cyclization can occur on either side of the carbonyl group.[4] 2. Side reactions like aldol condensation. | 1. The reaction with butan-2-one can theoretically yield two isomers (2,3-dimethyl and 1,2-dimethyl). Cyclization generally favors the more substituted enamine, leading to the 2,3-disubstituted product as major. If regioselectivity is a major concern, choose a symmetrical ketone. 2. Ensure prompt workup after the reaction is complete to minimize side reactions. |
| Dark, Tarry Crude Product | Polymerization or decomposition of the indole product, which can be sensitive to strong acids and high temperatures.[3] | 1. Avoid unnecessarily long reaction times. 2. Ensure the neutralization step is thorough before extraction. 3. Proceed to chromatography as soon as possible after obtaining the crude product. |
| Difficult Purification | Products are oily or co-elute with impurities. | 1. If the product is an oil, try triturating with cold hexanes to induce crystallization. 2. Optimize the eluent system for chromatography; a shallower gradient or a different solvent system (e.g., dichloromethane/hexanes) may improve separation. |
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. Page loading... [wap.guidechem.com]
- 8. fishersci.com [fishersci.com]
- 9. jk-sci.com [jk-sci.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. echemi.com [echemi.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. Page loading... [wap.guidechem.com]
- 16. This compound | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 6-ブロモインドール、96 C8H6BrN [sigmaaldrich.com]
- 18. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
Application Notes & Protocols: The Fischer Indole Synthesis with 4-Bromophenylhydrazine Hydrochloride
A Senior Application Scientist's Guide to Synthesizing Bromo-Substituted Indoles
Introduction: The Strategic Importance of the Fischer Indole Synthesis
Since its discovery by Hermann Emil Fischer in 1883, the Fischer indole synthesis has remained one of the most robust and versatile methods for constructing the indole nucleus.[1][2] This acid-catalyzed reaction, which converts an arylhydrazine and an appropriate aldehyde or ketone into a substituted indole, is a cornerstone of heterocyclic chemistry.[3] The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals, including the amino acid tryptophan, the neurotransmitter serotonin, and anti-migraine drugs of the triptan class.[1][4]
The use of 4-Bromophenylhydrazine hydrochloride as the starting hydrazine is of particular strategic importance. The resulting 6-bromo-substituted indole products serve as versatile synthetic intermediates. The bromine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the late-stage introduction of molecular complexity. This capability is invaluable in drug discovery and development, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
This guide provides a detailed examination of the reaction mechanism, critical experimental parameters, and field-tested protocols for the successful synthesis of bromo-substituted indoles using this compound.
The Reaction Mechanism: A Stepwise Journey to the Indole Core
The Fischer indole synthesis is a sophisticated sequence of acid-catalyzed transformations. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The process begins with the condensation of 4-bromophenylhydrazine with a carbonyl compound to form a hydrazone, which then undergoes a cascade of rearrangements to yield the final indole product.[1][5]
The key steps are as follows:
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of 4-bromophenylhydrazine with an aldehyde or ketone, eliminating a molecule of water to form a 4-bromophenylhydrazone.[5]
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine isomer, known as an ene-hydrazine. This step is crucial as it sets the stage for the key rearrangement.[1][6]
-
[7][7]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a concerted, pericyclic[7][7]-sigmatropic rearrangement. This is the core bond-forming step, breaking the weak N-N bond and forming a new C-C bond at the ortho position of the benzene ring.[3][7]
-
Aromatization & Cyclization: The resulting diimine intermediate rapidly rearomatizes. The newly formed amino group then acts as a nucleophile, attacking the imine carbon in an intramolecular cyclization to form a five-membered aminal ring.[1][5]
-
Ammonia Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia, a thermodynamically favorable step that results in the formation of the stable, aromatic indole ring.[6] Isotopic labeling studies have confirmed that the N1 nitrogen of the original phenylhydrazine is incorporated into the final indole ring.[1]
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 4. youtube.com [youtube.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer_indole_synthesis [chemeurope.com]
- 7. jk-sci.com [jk-sci.com]
Application Notes & Protocols: Leveraging 4-Bromophenylhydrazine Hydrochloride for the Synthesis of Pharmaceutical Intermediates
Abstract: 4-Bromophenylhydrazine hydrochloride (4-BPHC) is a pivotal chemical intermediate, primarily utilized as a robust building block for constructing complex molecular architectures in the pharmaceutical and fine chemical industries.[1][2] Its principal application lies in the Fischer indole synthesis, a reliable and versatile method for creating indole ring systems.[3][4][5] This document provides an in-depth guide for researchers and drug development professionals on the strategic use of 4-BPHC. It covers the underlying reaction mechanisms, provides a detailed, field-proven protocol for the synthesis of a 6-bromo-indole intermediate, outlines critical safety and handling procedures, and is grounded in authoritative references to ensure scientific integrity and reproducibility.
Introduction to this compound (4-BPHC)
This compound is a substituted hydrazine salt valued for its ability to participate in cyclization reactions. The presence of the bromine atom at the 4-position of the phenyl ring makes it an exceptionally useful precursor for introducing bromine into a heterocyclic core. This functionality is highly sought after in medicinal chemistry, as the bromine atom can serve as a handle for further synthetic transformations (e.g., cross-coupling reactions) or can be retained in the final active pharmaceutical ingredient (API) to modulate its pharmacological properties. Its most prominent role is as a key reactant in the Fischer indole synthesis, a century-old reaction that remains indispensable for preparing substituted indoles, particularly tryptamine derivatives used in modern therapeutics.[3][6][7][8]
| Property | Value | Source |
| CAS Number | 622-88-8 | [9][10] |
| Molecular Formula | C₆H₈BrClN₂ | [9][10] |
| Molecular Weight | 223.50 g/mol | [9][10] |
| Appearance | White to beige or light brown crystalline powder | [11][12][13] |
| Melting Point | ~220-230 °C (with decomposition) | [14][15] |
| Solubility | Soluble in water | [15] |
Core Application: The Fischer Indole Synthesis
The Fischer indole synthesis is the cornerstone reaction involving 4-BPHC, enabling the formation of a 6-bromo-indole ring from a ketone or aldehyde.[3][6] This acid-catalyzed reaction is a powerful tool for creating the indole scaffold, a privileged structure in numerous biologically active compounds.[7][16]
Understanding the mechanism is critical for optimizing reaction conditions and predicting outcomes. The process involves several distinct, acid-catalyzed steps:
-
Hydrazone Formation: The reaction initiates with the nucleophilic addition of 4-bromophenylhydrazine to the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form a 4-bromophenylhydrazone intermediate.[4][17]
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. This step is crucial as it sets up the molecule for the key rearrangement.[3][4]
-
[9][9]-Sigmatropic Rearrangement: After protonation, the enamine undergoes a concerted, pericyclic[9][9]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement). This is the rate-determining step where the new C-C bond is formed, breaking the weak N-N bond.[3][6][18]
-
Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes. Subsequent intramolecular nucleophilic attack by the amino group onto the imine carbon forms a five-membered ring (an aminal).[3][4]
-
Ammonia Elimination: Finally, under acid catalysis, a molecule of ammonia (NH₃) is eliminated, leading to the formation of the stable, aromatic indole ring.[3][4][6] Isotopic labeling studies confirm that the N1 nitrogen of the original phenylhydrazine is incorporated into the final indole ring.[3][6]
Caption: Reaction mechanism for the Fischer Indole Synthesis.
Protocol: Synthesis of a 6-Bromo-Tryptamine Precursor
This protocol details the synthesis of 6-bromo-3-(2-nitroethyl)-1H-indole, a versatile intermediate that can be readily reduced to 6-bromotryptamine. This example utilizes 4-BPHC and 4-nitrobutanal, which is generated in situ or used as a stable precursor.
-
Reagents: this compound (4-BPHC), 3-nitro-1-propanol, Pyridinium chlorochromate (PCC) or other suitable oxidant, Glacial Acetic Acid, Ethanol, Ethyl Acetate, Hexane, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄), Silica Gel (for chromatography).
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel), UV lamp.
Caption: Experimental workflow for 6-bromo-indole synthesis.
Part A: Preparation of 4-Nitrobutanal (To be used immediately) This aldehyde is unstable and is typically prepared and used directly in the next step without isolation.
-
To a stirred suspension of Pyridinium chlorochromate (PCC) (1.5 eq.) in dichloromethane (DCM) in a round-bottom flask, add a solution of 3-nitro-1-propanol (1.0 eq.) in DCM dropwise at room temperature.
-
Stir the mixture for 2-3 hours until TLC analysis indicates the consumption of the starting alcohol.
-
Filter the reaction mixture through a short pad of silica gel, washing with DCM. The resulting filtrate contains the crude 4-nitrobutanal and is used directly in the next step.
Part B: Fischer Indole Synthesis
-
Hydrazone Formation: To the DCM solution of crude 4-nitrobutanal from Part A, add a solution of this compound (1.05 eq.) in ethanol. Stir the mixture at room temperature for 1 hour. The formation of the hydrazone can be monitored by TLC.
-
Indolization: Add glacial acetic acid (5-10 volumes relative to the hydrazine).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.
-
Maintain reflux for 2-4 hours. Monitor the reaction progress by TLC until the hydrazone intermediate is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour it into a beaker containing ice water.
-
Carefully neutralize the acidic solution by adding saturated sodium bicarbonate (NaHCO₃) solution portion-wise until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to yield the pure 6-bromo-3-(2-nitroethyl)-1H-indole.
| Reactant 1 | Reactant 2 | Catalyst / Solvent | Temperature | Typical Yield | Reference |
| Phenylhydrazine HCl | Ketone 92 | Acetic Acid | 80 °C | 92% | [7] |
| Phenylhydrazine HCl | Ketone 106 | Acetic Acid | 95 °C | 93% (isomeric mix) | [7] |
| o,m-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Room Temp | High | [6][19] |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid / HCl | Reflux | 30% | [6][19] |
Note: Yields are highly dependent on the specific substrates and conditions used.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 4-BPHC is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Identification: 4-BPHC is classified as corrosive and can cause severe skin burns and eye damage.[9][20] It is also harmful if swallowed, in contact with skin, or if inhaled.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles conforming to EN166, impervious gloves, and a lab coat.[20][21] When handling the powder, use a respirator or work in a certified fume hood to avoid inhalation.[21][22]
-
Safe Handling: Use in a well-ventilated area.[22] Avoid generating dust.[22] When making solutions, ALWAYS add the material to the solvent slowly; never the other way around, especially with water, to avoid a violent reaction.[22] Keep away from ignition sources.[22]
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[22] Keep away from incompatible materials and foodstuffs.[22] The compound can be air-sensitive and hygroscopic; storage under an inert gas is recommended for long-term stability.[11]
-
First Aid & Spills:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[20][21]
-
Skin: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical aid.[21]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[20][21]
-
Spills: For minor spills, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it in a labeled container for disposal.[22]
-
Conclusion
This compound is a high-value reagent for the synthesis of pharmaceutical intermediates. Its effective application through the Fischer indole synthesis provides a direct and reliable route to 6-bromo-indole scaffolds, which are precursors to a wide range of biologically active molecules, including tryptamines. By understanding the underlying chemical principles and adhering to rigorous safety and handling protocols, researchers can effectively and safely leverage this compound to advance drug discovery and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CAS 622-88-8 | this compound | Sancai [sancaiindustry.com]
- 6. mdpi.com [mdpi.com]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. HU181054B - Process for producing triptamine derivatives - Google Patents [patents.google.com]
- 9. This compound | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 622-88-8 | (4-Bromophenyl)hydrazine hydrochloride - Synblock [synblock.com]
- 11. This compound | 622-88-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. This compound, 99% 10 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 13. A15590.06 [thermofisher.com]
- 14. (4-Bromophenyl)hydrazine hydrochloride | CAS#:622-88-8 | Chemsrc [chemsrc.com]
- 15. This compound | 622-88-8 [chemicalbook.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. brieflands.com [brieflands.com]
- 19. researchgate.net [researchgate.net]
- 20. echemi.com [echemi.com]
- 21. 1-(4-Bromophenyl)hydrazine hydrochloride(622-88-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes and Protocols for the Synthesis of 6-Bromoindole from 4-Bromophenylhydrazine HCl
Introduction: The Enduring Significance of the Indole Nucleus
The indole scaffold is a privileged heterocyclic motif that forms the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence in biologically active compounds, from the essential amino acid tryptophan to potent anti-migraine drugs of the triptan class, underscores the critical importance of efficient and versatile synthetic routes to functionalized indoles.[3] The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a cornerstone of organic synthesis for constructing this vital ring system.[1][4] This application note provides a detailed experimental guide for the synthesis of 6-bromoindole, a valuable intermediate for further chemical elaboration[5][6][7], starting from the readily available precursor, 4-bromophenylhydrazine hydrochloride. We will delve into the mechanistic underpinnings of this transformation, provide a robust, step-by-step protocol, and discuss key experimental considerations to ensure a successful synthesis.
Theoretical Framework: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole.[4] The reaction proceeds through a series of well-established steps, initiated by the formation of a phenylhydrazone intermediate.[3][8] This intermediate then undergoes a critical[1][1]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to furnish the aromatic indole ring.[9]
The choice of acid catalyst is paramount and can significantly influence reaction outcomes.[10][11] A wide array of both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, and p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, and AlCl₃) have been successfully employed.[3][10] The specific catalyst and reaction conditions must be carefully selected based on the electronic nature of the substituents on the arylhydrazine and the carbonyl partner.[1]
For the synthesis of 6-bromoindole, this compound is reacted with a suitable carbonyl compound. The electron-withdrawing nature of the bromine substituent can influence the reactivity of the starting material. This protocol will utilize pyruvic acid as the carbonyl partner, which upon decarboxylation of the intermediate indole-2-carboxylic acid, will yield the desired 6-bromoindole.
Mechanistic Pathway of the Fischer Indole Synthesis
Caption: Mechanistic pathway of the Fischer indole synthesis.
Experimental Protocol: Synthesis of 6-Bromoindole
This protocol details the synthesis of 6-bromoindole from this compound and pyruvic acid.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | e.g., Sigma-Aldrich |
| Pyruvic acid | ≥98% | e.g., Alfa Aesar |
| Polyphosphoric acid (PPA) | Reagent grade | e.g., Merck |
| Ethanol, anhydrous | ACS grade | e.g., Fisher Scientific |
| Sodium bicarbonate (NaHCO₃), saturated | ACS grade | e.g., VWR |
| Dichloromethane (DCM) | ACS grade | e.g., VWR |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | e.g., VWR |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | e.g., Sorbent Technologies |
| Hexane | ACS grade | e.g., VWR |
| Ethyl acetate | ACS grade | e.g., VWR |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (10.0 g, 44.7 mmol) and ethanol (100 mL).
-
Hydrazone Formation: To the stirred suspension, add pyruvic acid (4.1 g, 46.9 mmol) in one portion. Heat the reaction mixture to reflux for 1 hour. During this time, the suspension should become a clear, reddish-brown solution, indicating the formation of the phenylhydrazone.
-
Solvent Removal: After 1 hour, remove the ethanol under reduced pressure using a rotary evaporator.
-
Indolization: To the resulting viscous oil, cautiously add polyphosphoric acid (50 g). The mixture will become thick and may require manual stirring initially.
-
Heating and Cyclization: Heat the reaction mixture to 100-110 °C in an oil bath with vigorous stirring for 2 hours. The color of the mixture will darken significantly.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (200 g) with stirring. This will hydrolyze the polyphosphoric acid and precipitate the crude product.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-bromoindole.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate) as the eluent.[12]
-
Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford 6-bromoindole as a solid. Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[13]
Experimental Workflow
Caption: Experimental workflow for 6-bromoindole synthesis.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete hydrazone formation. | Ensure anhydrous conditions and adequate reflux time. |
| Inefficient cyclization. | Check the quality of the polyphosphoric acid. Ensure the reaction temperature is maintained. | |
| Product loss during work-up. | Ensure complete extraction and careful handling during purification. | |
| Incomplete Reaction | Insufficient heating or reaction time. | Monitor the reaction by TLC. Increase the reaction time or temperature if necessary. |
| Deactivated catalyst. | Use fresh polyphosphoric acid. | |
| Formation of Side Products | Use of an unsymmetrical ketone could lead to regioisomers. | Pyruvic acid avoids this issue. For other syntheses, consider the regioselectivity. |
| Decomposition of the product. | Avoid excessive heating during the reaction and purification. |
Conclusion
The Fischer indole synthesis provides a reliable and scalable method for the preparation of 6-bromoindole from this compound. By carefully controlling the reaction conditions and employing a robust purification strategy, researchers can obtain this valuable synthetic intermediate in good yield and high purity. The protocol and insights provided in this application note are intended to serve as a valuable resource for scientists engaged in the synthesis of functionalized indoles for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. testbook.com [testbook.com]
- 5. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]
- 6. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Page loading... [guidechem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Strategic Role of 4-Bromophenylhydrazine HCl in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols
Introduction: The Pyrazole Core as a Privileged Scaffold in Agrochemical Design
In the landscape of modern crop protection, the pyrazole scaffold has emerged as a cornerstone for the development of high-efficacy fungicides, insecticides, and herbicides. Its unique five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, provides a versatile platform for structural modification, enabling the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. 4-Bromophenylhydrazine hydrochloride serves as a critical starting material in the synthesis of a significant class of these pyrazole-based agrochemicals. The introduction of the 4-bromophenyl moiety is not merely a synthetic convenience; it often plays a crucial role in enhancing the biological potency of the final active ingredient. This guide provides an in-depth exploration of the applications of 4-Bromophenylhydrazine HCl in agrochemical synthesis, complete with detailed protocols and an analysis of the chemical principles underpinning these processes.
Core Application: Synthesis of Phenylpyrazole Fungicides
A prominent application of 4-Bromophenylhydrazine HCl is in the synthesis of phenylpyrazole fungicides. These compounds often function as succinate dehydrogenase inhibitors (SDHIs), a class of fungicides that disrupt the mitochondrial respiratory chain in pathogenic fungi, leading to cell death. The synthesis of these complex molecules typically begins with the formation of a pyrazole ring system, a reaction for which 4-Bromophenylhydrazine HCl is an ideal precursor.
The Knorr Pyrazole Synthesis: A Fundamental Transformation
The cornerstone of pyrazole synthesis from a hydrazine derivative is the Knorr pyrazole synthesis. This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2] The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[3]
Diagram 1: General Mechanism of the Knorr Pyrazole Synthesis
Caption: The Knorr synthesis proceeds via condensation, cyclization, and dehydration.
Exemplary Protocol: Synthesis of a Pyraclostrobin Analogue
Pyraclostrobin is a broad-spectrum fungicide widely used in agriculture. Its synthesis involves the creation of a pyrazole core from a substituted phenylhydrazine.[4][5] While the commercial synthesis of Pyraclostrobin itself uses p-chlorophenylhydrazine hydrochloride, the following protocol details the synthesis of a 4-bromo analogue, demonstrating the direct application of 4-Bromophenylhydrazine HCl. This substitution allows for the exploration of structure-activity relationships (SAR) where the electronic and steric properties of the halogen can influence the fungicide's efficacy.[6][7]
Part 1: Synthesis of 1-(4-Bromophenyl)-1H-pyrazol-3-ol
This initial phase involves the construction of the core pyrazole ring system using the Knorr synthesis, followed by oxidation.
Step 1: Synthesis of 4-Bromophenylhydrazine from its Hydrochloride Salt
-
Rationale: The free base of 4-bromophenylhydrazine is required for the subsequent condensation reaction. The hydrochloride salt is neutralized with a base to liberate the more nucleophilic free hydrazine.
-
Procedure:
-
Suspend 4-Bromophenylhydrazine HCl (1.0 eq) in water.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add a 2M solution of sodium hydroxide (1.1 eq) dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
The free 4-bromophenylhydrazine will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Step 2: Cyclization to form 1-(4-Bromophenyl)-3-pyrazolone
-
Rationale: This is the key Knorr cyclization step. A β-ketoester, such as ethyl acetoacetate, serves as the 1,3-dicarbonyl component. The reaction is typically catalyzed by a weak acid.
-
Procedure:
-
To a solution of 4-bromophenylhydrazine (1.0 eq) in ethanol, add ethyl acetoacetate (1.05 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the pyrazolone product.
-
Filter the solid, wash with cold ethanol, and dry.
-
Step 3: Oxidation to 1-(4-Bromophenyl)-1H-pyrazol-3-ol
-
Rationale: The pyrazolone is oxidized to the corresponding pyrazolol. This can be achieved using various oxidizing agents. Air oxidation in the presence of a catalyst is a greener alternative to traditional methods.[4]
-
Procedure:
-
Dissolve the 1-(4-bromophenyl)-3-pyrazolone (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add a catalytic amount of a suitable oxidation catalyst (e.g., a copper(II) salt).
-
Bubble air or oxygen through the solution at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(4-bromophenyl)-1H-pyrazol-3-ol. Purify by recrystallization or column chromatography.
-
Part 2: Synthesis of the Bromo-Analogue of Pyraclostrobin
This second phase involves the etherification of the pyrazolol with a substituted benzyl bromide.
Step 4: Etherification
-
Rationale: An Williamson ether synthesis is employed to couple the pyrazolol with the side chain. A base is used to deprotonate the hydroxyl group of the pyrazolol, forming a nucleophilic phenoxide that attacks the electrophilic benzylic carbon of the side chain. A phase-transfer catalyst can be used to enhance the reaction rate.[4]
-
Procedure:
-
To a solution of 1-(4-bromophenyl)-1H-pyrazol-3-ol (1.0 eq) in a suitable solvent like acetone or acetonitrile, add potassium carbonate (1.5 eq) as the base.
-
Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Add methyl [2-(bromomethyl)phenyl]methoxycarbamate (1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 4-bromo analogue of Pyraclostrobin.
-
Diagram 2: Synthetic Pathway to a Pyraclostrobin Analogue
Caption: Multi-step synthesis of a Pyraclostrobin analogue from 4-Bromophenylhydrazine HCl.
The Influence of the 4-Bromo Substituent on Bioactivity: A Structure-Activity Relationship (SAR) Perspective
The choice of a 4-bromo substituent on the phenyl ring is a deliberate design element in many agrochemicals. The halogen atom can influence the molecule's properties in several ways:
-
Electronic Effects: The electron-withdrawing nature of bromine can affect the acidity of the pyrazole N-H (in intermediates) and influence the electron density of the aromatic system. This can impact the binding affinity of the molecule to its target enzyme.
-
Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can enhance its ability to penetrate the waxy cuticles of plants and the cell membranes of fungi.
-
Steric Effects: The size of the bromine atom can influence the overall conformation of the molecule, potentially leading to a more favorable orientation for binding to the active site of the target protein.
-
Metabolic Stability: The C-Br bond is generally more resistant to metabolic degradation compared to a C-H bond, which can lead to a longer half-life of the active ingredient in the target organism and the environment.
Studies on various phenylpyrazole and pyrazole carboxamide fungicides and insecticides have shown that the nature and position of the substituent on the phenyl ring significantly impact their biological activity.[8][9][10] For instance, in a series of pyrazole carboxamide fungicides, compounds with halogen substitutions on the phenyl ring often exhibit enhanced antifungal activity compared to their unsubstituted counterparts.[6] The 4-position is frequently found to be optimal for this enhancement.
Quantitative Data Summary
| Compound Class | Target Organism | Key Synthetic Step | Starting Material | Typical Yield Range | Reference |
| Phenylpyrazole Fungicides | Various Fungi | Knorr Pyrazole Synthesis | 4-Bromophenylhydrazine HCl | 70-90% (for cyclization) | [4][11] |
| Pyrazole Carboxamide Insecticides | Lepidoptera, etc. | Amide Coupling | Pyrazole-4-carboxylic acid | 80-95% | [12] |
Conclusion: A Versatile and Indispensable Building Block
This compound is a cornerstone in the synthesis of a diverse range of modern agrochemicals. Its utility in the reliable and high-yield construction of the pyrazole core, combined with the beneficial influence of the 4-bromo substituent on the final product's bioactivity, makes it an indispensable tool for researchers and professionals in the field of crop protection. The protocols and principles outlined in this guide provide a solid foundation for the rational design and synthesis of novel, effective, and sustainable agrochemical solutions.
References
- 1. jk-sci.com [jk-sci.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. benchchem.com [benchchem.com]
- 4. CN110105287B - Synthesis process of pyraclostrobin - Google Patents [patents.google.com]
- 5. Pyraclostrobin (Ref: BAS 500F) [sitem.herts.ac.uk]
- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, fungicidal activities and three dimensional quantitative structure-activity relationship of 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole [nyxxb.cn]
- 8. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Structure-Activity Relationship of New Arylpyrazole Pyrimidine Ether Derivatives as Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN104592117A - Synthesis method of pyraclostrobin - Google Patents [patents.google.com]
- 12. jocpr.com [jocpr.com]
Application Notes & Protocols: The Buchwald Modification of the Fischer Indole Synthesis with Aryl Bromides
Introduction: Overcoming the Limitations of a Classic Reaction
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry, providing a powerful method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2] This venerable reaction is integral to the synthesis of numerous pharmaceuticals, including the triptan class of antimigraine drugs.[1] However, the classical approach is not without its limitations. The synthesis often requires harsh acidic conditions and elevated temperatures, and its scope can be restricted by the availability and stability of the requisite substituted phenylhydrazines.[3] Arylhydrazines can be unstable or toxic, making their preparation and handling challenging.[3]
To address these shortcomings, modern organic synthesis has seen the development of elegant modifications. One of the most significant is the application of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, to construct the key N-arylhydrazone intermediate.[2][4] This modification, pioneered by Stephen L. Buchwald, provides a versatile and efficient pathway to the Fischer indole synthesis, particularly for substrates derived from readily available but less reactive aryl bromides.[1][5] By forming the critical C-N bond under milder, catalytic conditions, this approach circumvents the need to synthesize and isolate potentially unstable arylhydrazines, thereby expanding the scope and functional group tolerance of this classic transformation.[6]
This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for researchers, scientists, and drug development professionals aiming to leverage the Buchwald-modified Fischer indole synthesis.
The Strategic Advantage: A Palladium-Catalyzed Gateway
The core of the Buchwald modification lies in the strategic formation of an N-arylhydrazone from an aryl halide and a hydrazone. This is achieved via a palladium-catalyzed cross-coupling reaction, a powerful tool for constructing carbon-nitrogen bonds.[6] Benzophenone hydrazone is often used as a convenient and stable hydrazine surrogate. The resulting N-aryl benzophenone hydrazone can then be subjected to acid-catalyzed hydrolysis and subsequent Fischer cyclization in the presence of a desired ketone or aldehyde to yield the final indole product. This two-step, often one-pot, sequence offers significant advantages:
-
Expanded Substrate Scope: Utilizes a wide range of commercially available aryl bromides, including those with diverse electronic properties and steric hindrance.
-
Improved Functional Group Tolerance: The milder conditions of the palladium-catalyzed coupling are compatible with a broader array of functional groups that might not withstand the harsh conditions of traditional arylhydrazine synthesis.[6]
-
Enhanced Safety and Convenience: Avoids the synthesis and isolation of potentially toxic or unstable arylhydrazine intermediates.[3]
The overall workflow can be visualized as a two-stage process, beginning with the C-N bond formation followed by the classical indole cyclization.
Figure 1: Overall workflow of the Buchwald-modified Fischer indole synthesis.
Mechanism: The Palladium Catalytic Cycle
The success of the initial C-N bond formation hinges on a well-understood palladium catalytic cycle.[2] The process is initiated by the oxidative addition of the aryl bromide to a Pd(0) species, which is typically generated in situ from a palladium precursor like Pd(OAc)₂ and a phosphine ligand. The resulting Pd(II) complex then coordinates with the hydrazone. Deprotonation by a base, followed by reductive elimination, furnishes the N-arylhydrazone and regenerates the active Pd(0) catalyst.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination of a hydrazone.
The choice of ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as BINAP and Xantphos, are often employed to promote both the oxidative addition and the final reductive elimination steps.[7][8]
Experimental Protocols
Protocol 1: Synthesis of N-(4-methylphenyl)benzophenone hydrazone
This protocol details the palladium-catalyzed coupling of an aryl bromide with benzophenone hydrazone, which serves as the precursor for the subsequent Fischer indolization.
Materials:
-
4-Bromotoluene
-
Benzophenone hydrazone
-
Palladium(II) acetate (Pd(OAc)₂)
-
Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add cesium carbonate (2.8 mmol, 2.0 equiv.).
-
Catalyst Preparation: In the same flask, add palladium(II) acetate (0.02 mmol, 1 mol%) and BINAP (0.03 mmol, 1.5 mol%).
-
Reagent Addition: Add benzophenone hydrazone (2.0 mmol, 1.0 equiv.) and 4-bromotoluene (2.2 mmol, 1.1 equiv.).
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with diethyl ether or ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.[7]
-
Wash the Celite pad with additional solvent (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(4-methylphenyl)benzophenone hydrazone.
Protocol 2: One-Pot Buchwald Modification/Fischer Indole Synthesis
This protocol combines the N-arylation and the Fischer cyclization into a single, streamlined process without isolation of the intermediate hydrazone.
Materials:
-
Aryl bromide (e.g., 4-bromotoluene)
-
Benzophenone hydrazone
-
Pd(OAc)₂
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Ketone for cyclization (e.g., cyclohexanone)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Part A: N-Arylation
-
In an oven-dried Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Add the aryl bromide (1.0 mmol, 1.0 equiv.) and benzophenone hydrazone (1.1 mmol, 1.1 equiv.).
-
Add anhydrous toluene (5 mL).
-
Degas the mixture and heat to 80-100 °C. Monitor by TLC until the aryl bromide is consumed.
-
-
Part B: Fischer Indolization
-
Cool the reaction mixture to room temperature.
-
To the crude mixture containing the N-aryl benzophenone hydrazone, add the desired ketone (e.g., cyclohexanone, 1.5 mmol, 1.5 equiv.).
-
Add p-toluenesulfonic acid monohydrate (2.0 mmol, 2.0 equiv.).
-
Heat the reaction mixture to 80-110 °C and monitor the formation of the indole product by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
-
Workup and Purification:
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted indole.
-
Data Presentation: Typical Reaction Conditions
The choice of catalyst, ligand, base, and solvent is crucial for the success of the Buchwald-Hartwig coupling step. The following table summarizes typical conditions reported in the literature for the N-arylation of hydrazones with aryl bromides.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Aryl Halide Scope | Notes | Reference |
| Pd(OAc)₂ / Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 100-110 | Electron-rich & neutral aryl bromides | Good for general applications.[7] | [1][5] |
| Pd(OAc)₂ / Pd₂(dba)₃ | Xantphos | NaOt-Bu | Toluene / Dioxane | 80-100 | Broad scope, including some heteroaryl bromides | Often shows higher activity and broader scope than BINAP. | [8] |
| Pd(OAc)₂ | BippyPhos | K₃PO₄ | Dioxane | 110 | (Hetero)aryl chlorides and bromides | Effective for more challenging substrates. | [9] |
| Pd(OAc)₂ | BrettPhos | NaOt-Bu | Toluene | 100 | Sterically hindered aryl bromides | Bulky biarylphosphine ligand for difficult couplings. | [7] |
Troubleshooting and Field-Proven Insights
Even with optimized protocols, challenges can arise. Below are common issues and potential solutions.
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure truly anhydrous and anaerobic conditions. Degas solvents thoroughly. Use fresh, high-purity palladium precursors and ligands. Pre-forming the active Pd(0) catalyst can sometimes be beneficial.
-
Cause: Poor choice of ligand/base combination.
-
Solution: Screen different ligands and bases. For electron-deficient aryl bromides, a weaker base like K₃PO₄ may be sufficient. For electron-rich systems, a stronger base like NaOt-Bu or LHMDS is often necessary.[8]
-
-
Side Reactions:
-
Cause: Hydrodehalogenation of the aryl bromide.
-
Solution: This can occur, especially with electron-rich aryl bromides. Lowering the reaction temperature or using a less sterically demanding ligand might mitigate this side reaction.
-
Cause: Dimerization of the aryl bromide (biaryl formation).
-
Solution: Ensure slow addition of the aryl bromide or use a higher loading of the hydrazone.
-
-
Difficulty in Fischer Cyclization Step:
-
Cause: Incomplete hydrolysis of the benzophenone hydrazone intermediate.
-
Solution: Ensure sufficient acid catalyst and water (if using a hydrated acid like p-TsOH·H₂O) are present. Increasing the temperature may also drive the equilibrium towards hydrolysis.
-
Cause: Decomposition of the substrate or product under harsh acidic conditions.
-
Solution: Screen different acid catalysts (e.g., ZnCl₂, polyphosphoric acid) or lower the reaction temperature and extend the reaction time.[2]
-
Conclusion
The Buchwald modification of the Fischer indole synthesis represents a significant advancement in synthetic methodology. By leveraging the power of palladium catalysis for the key C-N bond formation, this approach provides a robust, versatile, and often milder alternative to the classical method. It enables the synthesis of a diverse array of substituted indoles from readily available aryl bromides, expanding the toolkit for researchers in medicinal chemistry and materials science. By carefully selecting the catalyst system and reaction conditions, and with an understanding of potential challenges, scientists can effectively implement this powerful strategy to accelerate their research and development programs.
References
- 1. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis [organic-chemistry.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]
- 4. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Bioactive Heterocyclic Compounds Using 4-Bromophenylhydrazine HCl
Introduction: The Strategic Importance of 4-Bromophenylhydrazine HCl in Medicinal Chemistry
4-Bromophenylhydrazine hydrochloride is a versatile and highly valuable starting material in the synthesis of a wide array of bioactive heterocyclic compounds. Its utility stems from the presence of the reactive hydrazine moiety, which is a cornerstone for constructing nitrogen-containing rings, and the strategic placement of a bromine atom on the phenyl ring. The bromine atom serves a dual purpose: it electronically influences the reactivity of the hydrazine and provides a functional handle for further synthetic transformations, such as cross-coupling reactions, thereby enabling the generation of diverse chemical libraries for drug discovery.
This guide provides detailed protocols and mechanistic insights for the synthesis of two major classes of pharmacologically relevant heterocycles—indoles and pyrazolones—using 4-bromophenylhydrazine HCl as a key building block. The resulting 6-bromo-substituted indoles and 1-(4-bromophenyl)-substituted pyrazolones are scaffolds found in compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3]
Part 1: Synthesis of 6-Bromoindoles via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[4][5] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[6][6]-sigmatropic rearrangement to form a new C-C bond, followed by cyclization and elimination of ammonia to yield the aromatic indole.
The presence of the electron-withdrawing bromine atom on the phenylhydrazine ring can influence the reaction rate, sometimes necessitating slightly harsher conditions to promote the key rearrangement step. However, it also directs the cyclization to produce the 6-bromoindole isomer exclusively, a valuable feature for targeted synthesis.
Mechanistic Rationale & Experimental Causality
The choice of acid catalyst is critical. Brønsted acids like HCl, H₂SO₄, or p-toluenesulfonic acid, and Lewis acids such as ZnCl₂, are commonly employed.[4][5] Acetic acid can serve as both a solvent and a catalyst, providing a mildly acidic medium that often minimizes side reactions. The temperature must be carefully controlled; insufficient heat may stall the reaction, while excessive temperatures can lead to decomposition of the starting materials or products.
Experimental Workflow: Fischer Indole Synthesis
The following diagram illustrates the general workflow for the synthesis of 6-bromoindoles from 4-bromophenylhydrazine HCl.
References
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety [mdpi.com]
Application Notes and Protocols: The Role of 4-Bromophenylhydrazine Hydrochloride as a Building Block in Organic Synthesis
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the versatile applications of 4-Bromophenylhydrazine hydrochloride. It serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science. This guide will delve into the mechanistic underpinnings and provide field-proven protocols for its use in key synthetic transformations, including the Fischer indole synthesis and the construction of pyrazole and pyrazolone cores.
Introduction: The Strategic Importance of this compound
This compound (C₆H₈BrClN₂) is a readily available and highly reactive bifunctional reagent.[1] Its structure, featuring a hydrazine moiety and a bromine-substituted phenyl ring, offers two key points for synthetic diversification. The hydrazine group is a potent nucleophile, primed for condensation reactions with carbonyl compounds and cyclization to form nitrogen-containing heterocycles. The bromo-substituent provides a reactive handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions, allowing for the introduction of complex molecular fragments.[2] This dual reactivity makes it an invaluable starting material for creating libraries of compounds for drug discovery and developing novel organic materials.[3]
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₆H₇BrN₂·HCl |
| Molecular Weight | 223.50 g/mol |
| Appearance | White to light yellow or light red crystalline powder.[4] |
| Melting Point | 230 °C (decomposition) |
| CAS Number | 622-88-8 |
Core Application: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction for constructing the indole nucleus, a privileged scaffold in a vast number of pharmaceuticals and natural products.[5][6] The reaction involves the condensation of an arylhydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes a-sigmatropic rearrangement and subsequent cyclization to yield the indole.[7]
This compound is an excellent substrate for this reaction, leading to the formation of bromo-substituted indoles.[8] The bromine atom can be strategically retained in the final product or used as a point for further elaboration.
Mechanistic Rationale
The generally accepted mechanism, first proposed by Robinson, involves several key steps:[9]
-
Hydrazone Formation: Reaction of 4-bromophenylhydrazine with a carbonyl compound to form the corresponding 4-bromophenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a concerted rearrangement to form a di-imine intermediate.
-
Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.
-
Ammonia Elimination: Elimination of ammonia under acidic catalysis leads to the formation of the final aromatic indole ring.
Protocol: Synthesis of 6-Bromo-1,2,3,4-tetrahydrocarbazole
This protocol outlines the synthesis of a key intermediate using the Fischer indole synthesis.
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1 equivalent) in glacial acetic acid.
-
Add cyclohexanone (1.1 equivalents) to the suspension.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[10]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any residual acetic acid.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford the purified 6-bromo-1,2,3,4-tetrahydrocarbazole.
Synthesis of Pyrazole and Pyrazolone Derivatives
This compound is a cornerstone in the synthesis of pyrazoles and pyrazolones, five-membered heterocyclic rings with two adjacent nitrogen atoms. These scaffolds are prevalent in pharmaceuticals, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[11][12]
Synthesis of Pyrazoles via Condensation with 1,3-Diketones
The most common route to pyrazoles involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[12] The reaction with an unsymmetrical diketone can lead to regioisomers, but conditions can often be optimized for selectivity.
Protocol: One-Pot Synthesis of 4-bromo-1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole
This protocol is adapted from a solvent-free, one-pot method for synthesizing brominated pyrazoles.[13]
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
N-Bromosaccharin (NBSac)
-
Silica-supported sulfuric acid (catalyst)
Procedure:
-
In a mortar, grind this compound (1 mmol), acetylacetone (1 mmol), N-bromosaccharin (1.1 mmol), and a catalytic amount of silica-supported sulfuric acid.
-
Transfer the mixture to a reaction vessel and heat at 80°C under solvent-free conditions.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, add dichloromethane to the reaction mixture and filter to remove the catalyst and saccharin byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-bromopyrazole derivative.
Synthesis of Pyrazolones
Pyrazolones (or pyrazolinones) are derivatives of pyrazole containing a keto group. They are typically synthesized by the condensation of a hydrazine with a β-ketoester, such as ethyl acetoacetate.[14][15] These compounds are of significant interest in the pharmaceutical industry; for example, Antipyrine was one of the earliest synthetic analgesics.[16]
Reaction Scheme: 4-Bromophenylhydrazine reacts with ethyl acetoacetate, initially forming a hydrazone, which then undergoes intramolecular cyclization and elimination of ethanol to yield 1-(4-bromophenyl)-3-methyl-1H-pyrazol-5(4H)-one.
Other Synthetic Applications
Derivatizing Agent for Carbonyl Compounds
Hydrazines, including 4-bromophenylhydrazine, are classic derivatizing agents for aldehydes and ketones.[17] The resulting hydrazones are often crystalline solids with sharp melting points, facilitating the identification and purification of carbonyl compounds.[18] This reactivity is also leveraged in analytical chemistry for the detection and quantification of carbonyl-containing metabolites.[19]
Precursor for Other Heterocycles and Medicinal Chemistry
Beyond indoles and pyrazoles, this compound is used in the synthesis of other complex heterocyclic systems and serves as a key intermediate in the preparation of various biologically active molecules.[20] For instance, it has been used as a reagent in the synthesis of certain acylsulfonamides and complex benzazepinones.[20] The bromo-indole and bromo-indazole cores derived from it are versatile platforms for developing novel therapeutics, including anticancer and antiangiogenic agents.[2][21]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.[1]
-
Hazards: Causes severe skin burns and eye damage.[22] It is also harmful if swallowed, in contact with skin, or if inhaled.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection (safety goggles), and a face shield.[22] Use in a well-ventilated area or with a respirator.[23]
-
Handling: Avoid all personal contact, including inhalation.[23] Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[24] Keep containers securely sealed and store in a cool, dry, well-ventilated area away from incompatible materials.[23]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[22] For skin contact, flush with plenty of soap and water.[24] If inhaled, move the person to fresh air.[22] If swallowed, rinse mouth but do not induce vomiting.[22] In all cases of significant exposure, seek immediate medical attention.[24]
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its ability to readily form key heterocyclic scaffolds like indoles and pyrazoles, combined with the potential for further functionalization via its bromo-substituent, makes it an indispensable tool for synthetic chemists. The protocols and applications outlined in this guide demonstrate its broad utility and provide a foundation for its effective use in research and development, particularly in the pursuit of novel therapeutic agents.
References
- 1. This compound | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. CAS No.622-88-8,this compound Suppliers [lookchem.com]
- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific™ [thermofisher.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.org.mx [scielo.org.mx]
- 14. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. shura.shu.ac.uk [shura.shu.ac.uk]
- 18. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound | 622-88-8 [chemicalbook.com]
- 21. researchgate.net [researchgate.net]
- 22. echemi.com [echemi.com]
- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 24. 1-(4-Bromophenyl)hydrazine hydrochloride(622-88-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Application Notes & Protocols: A Detailed Guide to the Japp-Klingemann Reaction with 4-Bromophenylhydrazine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the Japp-Klingemann reaction, a cornerstone of synthetic organic chemistry for the formation of hydrazones. We will focus specifically on a protocol utilizing 4-bromophenylhydrazine hydrochloride, a key reagent for introducing a brominated aryl moiety, a common feature in many pharmaceutical and agrochemical compounds. This guide moves beyond a simple recitation of steps to explain the underlying principles and critical parameters that ensure a successful and reproducible synthesis.
The Strategic Importance of the Japp-Klingemann Reaction
First reported by Francis Robert Japp and Felix Klingemann in 1887, the Japp-Klingemann reaction is a robust and versatile method for synthesizing hydrazones from two key components: an aryl diazonium salt and a compound with an active methylene group, typically a β-keto-acid or β-keto-ester.[1][2] The resulting hydrazones are not merely final products; they are highly valuable synthetic intermediates. Most notably, they serve as direct precursors for the Fischer indole synthesis, a primary route to the indole core found in numerous natural products and pharmaceuticals.[1][3] They are also pivotal in the synthesis of pyrazole heterocycles.[1]
The use of this compound allows for the synthesis of (4-bromophenyl)hydrazones, which are instrumental building blocks in medicinal chemistry and fine chemical production.[4]
Unraveling the Reaction Mechanism
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The process can be dissected into two principal stages: the formation of the diazonium salt and the subsequent coupling and rearrangement reaction.
Stage 1: Diazotization The reaction begins with the in situ preparation of a 4-bromophenyl diazonium salt from this compound. In the presence of a strong acid like hydrochloric acid (HCl) and a cold solution of sodium nitrite (NaNO₂), the primary amino group is converted into the highly reactive diazonium salt. Maintaining a temperature of 0-5°C is critical, as diazonium salts are notoriously unstable and can decompose at higher temperatures.
Stage 2: Coupling, Cleavage, and Tautomerization The core Japp-Klingemann reaction proceeds as follows:
-
Enolate Formation: A base, typically sodium acetate, deprotonates the active methylene carbon of the β-keto-ester, generating a nucleophilic enolate.[1]
-
Azo Coupling: The enolate attacks the terminal nitrogen of the diazonium salt, forming an intermediate azo compound.[1]
-
Hydrolytic Cleavage: This azo intermediate is often unstable and undergoes hydrolysis. This step involves the cleavage of one of the activating groups. In the case of a β-keto-ester, the acyl group (e.g., acetyl) is typically cleaved and eliminated as a carboxylic acid.[1][5]
-
Tautomerization: The final step is a rapid hydrogen exchange, or tautomerization, to yield the thermodynamically stable hydrazone product.[1][3]
References
Analytical Strategies for Monitoring Reactions of 4-Bromophenylhydrazine HCl: A Practical Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromophenylhydrazine hydrochloride is a critical reagent in synthetic chemistry, most notably in the Fischer indole synthesis, a cornerstone for the creation of numerous pharmaceutical agents.[1] Effective process development and control hinge on the ability to accurately monitor the progress of reactions involving this intermediate. This guide provides a comprehensive overview of robust analytical methods—including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS)—for real-time or at-line monitoring. We present detailed, field-tested protocols, explain the rationale behind methodological choices, and discuss the integration of these techniques into a modern process analytical technology (PAT) framework.[2]
Introduction: The Analytical Imperative
In pharmaceutical and fine chemical synthesis, rigorous process monitoring is essential for ensuring product quality, optimizing yield, and maintaining safety.[3] Reactions involving 4-bromophenylhydrazine HCl, such as the formation of hydrazones and subsequent cyclization to form indole scaffolds, present unique analytical challenges.[1][4] The starting material, intermediates, and final products possess distinct physicochemical properties that dictate the choice of analytical methodology. This document serves as a practical guide to selecting, implementing, and validating appropriate analytical techniques for monitoring these critical transformations.
Chemical Properties of 4-Bromophenylhydrazine HCl:
-
Stability: Stable under normal conditions but is incompatible with strong bases and oxidizing agents.[8] It is a corrosive solid requiring careful handling in a chemical fume hood.[5][8]
-
Reactivity: The hydrazine moiety is nucleophilic and readily condenses with aldehydes and ketones to form hydrazones, the first step in the Fischer indole synthesis.[1]
Strategic Selection of an Analytical Method
The choice of an analytical method is governed by the specific requirements of the analysis: qualitative vs. quantitative, speed of analysis, available instrumentation, and the stage of development. Process analytical technology (PAT) encourages the use of timely measurements to gain process understanding and control.[2][9]
Application & Protocol: Thin-Layer Chromatography (TLC)
Principle: TLC is a rapid, cost-effective chromatographic technique used for qualitative monitoring. Separation is based on the differential partitioning of components between a stationary phase (e.g., silica gel) and a liquid mobile phase. The more polar 4-bromophenylhydrazine starting material will have a lower Retention Factor (Rf) than the less polar hydrazone intermediate or indole product.
Advantages:
-
Speed: Results are obtained in minutes.
-
Simplicity: Requires minimal equipment and setup.
-
Versatility: Easy to screen multiple solvent systems to find optimal separation conditions.
Limitations:
-
Primarily qualitative; not suitable for accurate quantification.
-
Lower sensitivity and resolution compared to HPLC.
Detailed Protocol:
-
Sample Preparation:
-
Carefully withdraw ~1-2 µL of the reaction mixture using a glass capillary.
-
Immediately quench the reaction by diluting the aliquot in 100-200 µL of a suitable solvent (e.g., ethyl acetate or dichloromethane) in a small vial. This prevents further reaction on the TLC plate.
-
-
TLC Plate Spotting:
-
On a silica gel TLC plate (e.g., Silica Gel 60 F254), draw a faint pencil line ~1 cm from the bottom.
-
Spot the quenched reaction mixture on the baseline.
-
It is crucial to also spot standards of the starting material (4-bromophenylhydrazine HCl) and, if available, the expected product for comparison.
-
-
Development:
-
Prepare a mobile phase. A common starting point for separating hydrazines from hydrazones/indoles is a mixture of a non-polar and a moderately polar solvent, such as Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v) .[10]
-
Pour a small amount of the mobile phase into a developing chamber, line it with filter paper to ensure saturation, and cover it. Allow it to equilibrate for 5-10 minutes.
-
Place the spotted TLC plate in the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend to ~1 cm from the top of the plate.
-
-
Visualization & Interpretation:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm), as the aromatic rings are UV-active. Circle the visible spots.
-
Interpretation: The reaction is progressing if the spot corresponding to the starting material diminishes in intensity while a new, higher-Rf spot corresponding to the product appears and intensifies over time.
-
Application & Protocol: High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-Phase HPLC (RP-HPLC) is the gold standard for quantitative analysis of reaction progress and purity assessment. It separates molecules based on their hydrophobicity using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The polar 4-bromophenylhydrazine will elute earlier than the less polar products. UV detection is highly effective due to the strong chromophores in the analytes.
Advantages:
-
Quantitative Accuracy: Provides precise concentration data for reactants, intermediates, and products.[11]
-
High Resolution: Capable of separating closely related impurities.
-
Reproducibility: Highly reliable and robust when validated.[12][13]
Limitations:
-
Requires more expensive, specialized equipment.
-
Longer analysis time per sample compared to TLC.
Detailed Protocol:
-
Reagent & System Preparation:
-
Mobile Phase A: Phosphate Buffer (e.g., 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid).[14]
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Filter and degas all mobile phases before use.[14]
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.[14]
-
-
Sample Preparation:
-
Withdraw a precise aliquot of the reaction mixture (e.g., 50 µL).
-
Quench and dilute it in a known volume of mobile phase (e.g., 1 mL) in a volumetric flask to halt the reaction and bring the concentration within the detector's linear range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove particulates.[15]
-
-
Chromatographic Conditions:
-
A generalized starting method is provided in the table below. This method should be optimized and validated for each specific reaction.[16]
-
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds.[14] |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0 | Provides good peak shape for amine-containing compounds. |
| B: Acetonitrile | Common organic modifier with good UV transparency. | |
| Gradient | 0-2 min: 30% B | Holds at initial conditions for equilibration. |
| 2-15 min: 30% to 90% B | Elutes compounds from polar (hydrazine) to non-polar (product). | |
| 15-17 min: 90% B | Washes the column of highly retained species. | |
| 17-20 min: 30% B | Re-equilibrates for the next injection. | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 230 nm or 254 nm | Wavelengths where phenylhydrazines exhibit strong absorbance. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
-
Data Analysis:
-
Identify peaks by comparing their retention times to those of authentic standards.
-
Monitor the reaction by tracking the decrease in the peak area of 4-bromophenylhydrazine and the increase in the peak area of the product(s).
-
Purity can be estimated using the area percent method: (Area of Product Peak / Total Area of All Peaks) x 100.
-
Application & Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for identifying volatile starting materials, products, and byproducts. For non-volatile or thermally labile compounds like phenylhydrazines, derivatization is often necessary to increase volatility and thermal stability.[15] The mass spectrometer provides structural information, aiding in the unequivocal identification of unknown peaks.
Advantages:
-
High Sensitivity: Excellent for detecting trace-level impurities.
-
Structural Information: MS provides molecular weight and fragmentation patterns for compound identification.[15]
-
Superior separation for volatile compounds.
Limitations:
-
Requires analytes to be volatile and thermally stable, often necessitating a derivatization step which adds complexity.
-
Not suitable for analyzing inorganic salts or highly polar, non-volatile compounds.
Detailed Protocol:
-
Sample Preparation & Derivatization:
-
Withdraw an aliquot from the reaction mixture and quench as described for HPLC.
-
Evaporate the solvent under a stream of nitrogen.
-
To the dry residue, add a suitable solvent (e.g., 100 µL of pyridine) and a silylating agent (e.g., 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS - BSTFA).[15]
-
Seal the vial and heat at 70 °C for 30 minutes to complete the derivatization. Cool to room temperature before injection.[15]
-
-
GC-MS Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas, standard for MS applications. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivatized sample. |
| Oven Program | Initial: 100 °C, hold 2 min | Allows for solvent elution. |
| Ramp: 15 °C/min to 300 °C | Separates components based on boiling point/volatility. | |
| Hold: 5 min at 300 °C | Ensures elution of all components. | |
| MS Source | Electron Ionization (EI) at 70 eV | Standard ionization method providing reproducible fragmentation patterns. |
| Mass Range | 40 - 500 amu | Covers the expected mass range of derivatized analytes and fragments. |
-
Data Analysis:
-
Monitor the reaction by observing the disappearance of the derivatized 4-bromophenylhydrazine peak and the appearance of the derivatized product peak.
-
Identify unknown impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).[15]
-
Advanced Methods: In-Situ Reaction Monitoring
For deeper process understanding, in-situ spectroscopic techniques like FT-IR and Raman are invaluable.[3][17] These methods use fiber-optic probes inserted directly into the reactor, providing real-time data without sampling.[9][18] This allows for the tracking of transient intermediates and the generation of precise kinetic data. For a reaction between 4-bromophenylhydrazine and a ketone, one could monitor the disappearance of the ketone's C=O vibrational band (~1715 cm⁻¹) and the appearance of the hydrazone's C=N band (~1620 cm⁻¹).
Method Validation
For applications in regulated industries, any analytical method used for process control or release testing must be validated.[19] Validation demonstrates that the method is suitable for its intended purpose. Key parameters to evaluate include:
-
Specificity: The ability to assess the analyte in the presence of other components (e.g., starting materials, byproducts).
-
Linearity: The method provides results that are directly proportional to the concentration of the analyte over a given range.[12]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16]
Guidelines from the International Council for Harmonisation (ICH), such as Q2(R2), provide a framework for performing analytical method validation.[16]
Conclusion
Effectively monitoring reactions involving 4-bromophenylhydrazine HCl is achievable through a range of analytical techniques. TLC offers a rapid, qualitative assessment suitable for initial screening. For robust, quantitative analysis essential for process optimization and quality control, RP-HPLC is the method of choice. GC-MS provides unparalleled capability for identifying volatile impurities and byproducts, especially when derivatization is employed. The integration of these techniques, particularly in-situ spectroscopy, within a PAT framework, empowers scientists to develop more efficient, robust, and well-understood chemical processes.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reaction Monitoring | Bruker [bruker.com]
- 4. (Solved) - what is the product formed when 2-nitrobenzaldehyde reacts with... (1 Answer) | Transtutors [transtutors.com]
- 5. chembk.com [chembk.com]
- 6. 162310500 [thermofisher.com]
- 7. 622-88-8 this compound AKSci A011 [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. mt.com [mt.com]
- 10. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. wjarr.com [wjarr.com]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. fda.gov [fda.gov]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Troubleshooting & Optimization
common side reactions with 4-Bromophenylhydrazine hydrochloride
Technical Support Center: 4-Bromophenylhydrazine Hydrochloride
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. The following question-and-answer section provides in-depth, field-proven insights to ensure the success and integrity of your experiments.
Section 1: Storage, Stability, and Handling
Q1: My solid this compound has developed a yellow or brownish tint. Is it still usable?
A1: A slight discoloration to a light yellow or brown-beige is common as arylhydrazines can be sensitive to air and light, leading to minor oxidation over time.[1] However, significant darkening to red-brown suggests more substantial decomposition.
-
Causality: The hydrazine moiety (-NHNH₂) is susceptible to oxidation. The hydrochloride salt form significantly enhances stability compared to the free base, but slow oxidation can still occur upon prolonged exposure to the atmosphere.
-
Recommendation: For most applications, such as the Fischer indole synthesis, a slight discoloration is often acceptable and may not significantly impact the reaction outcome, though a minor decrease in yield could be observed. For high-purity applications or kinetic studies, using freshly purchased or purified material is recommended.
-
Verification Protocol: To verify the purity, you can check the melting point, which should be sharp around 220-230 °C (with decomposition).[2] Running a quick NMR spectrum to check for the appearance of significant impurities is also a reliable method.
Q2: What are the optimal storage conditions for this compound to ensure long-term stability?
A2: To minimize degradation, the compound should be stored under the following conditions:
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: Store in a cool, dry place.[2] Refrigeration is acceptable, but ensure the container is well-sealed to prevent condensation, as the compound is hygroscopic.
-
Light: Keep in a dark or amber-colored bottle to protect it from light.
-
Container: Ensure the container is tightly sealed to prevent moisture and air ingress.[2]
Q3: I've prepared a stock solution of this compound. How long is it stable?
A3: The stability of aqueous solutions of hydrazine hydrochlorides is highly pH-dependent. Studies on similar compounds like hydralazine hydrochloride show maximum stability in acidic conditions, typically around pH 3.5.[3]
-
Causality: In neutral or basic solutions, the free hydrazine is liberated, which is much more prone to rapid oxidation and decomposition. In highly concentrated or neutral aqueous solutions, hydrolysis can also occur.[3] Decomposition in solution is often accelerated by heat and the presence of certain ions.[3][4]
-
Recommendation: It is strongly advised to prepare solutions fresh for each use. If a stock solution is necessary, prepare it in an acidic solvent (e.g., dilute HCl or acetic acid), keep it refrigerated, and use it within a short timeframe (e.g., 24-48 hours). Avoid using dextrose-based solutions for dilution, as they have been shown to accelerate degradation significantly.[5]
Section 2: Troubleshooting the Fischer Indole Synthesis
The Fischer indole synthesis is the most common application for this reagent. Side reactions at this stage are frequent and can significantly impact yield and purity.
Q4: My Fischer indole synthesis reaction is not proceeding, or the yield is very low. What are the likely causes?
A4: This is a common issue with several potential root causes. A systematic approach is needed for troubleshooting.
-
Cause 1: Inactive or Inappropriate Acid Catalyst: The choice and strength of the acid are critical for the key[6][6]-sigmatropic rearrangement.[6][7][8]
-
Solution: If using a mild acid like acetic acid or a weak Lewis acid like ZnCl₂, consider switching to a stronger Brønsted acid (e.g., p-toluenesulfonic acid, polyphosphoric acid) or a more potent Lewis acid (e.g., BF₃·OEt₂).[6][7][8][9] Ensure your catalyst is fresh and anhydrous, as moisture can deactivate many Lewis acids.
-
-
Cause 2: Insufficient Temperature: The rearrangement step has a significant activation energy barrier.[6]
-
Solution: Gradually increase the reaction temperature. A good starting point is 80 °C, which can be raised incrementally while monitoring the reaction by TLC. Be cautious, as excessively high temperatures (>150 °C) can lead to decomposition and tar formation.[7]
-
-
Cause 3: Stable Hydrazone Intermediate: The initial hydrazone formed from the condensation of 4-bromophenylhydrazine and the carbonyl compound may be too stable to tautomerize to the reactive ene-hydrazine intermediate.[6]
-
Solution: This can sometimes be overcome by using a stronger acid catalyst or higher temperatures. Microwave irradiation has also been shown to be effective in promoting difficult cyclizations.[6]
-
Q5: My reaction produces a dark, tarry mixture with multiple spots on the TLC plate. How can I get a cleaner reaction?
A5: Tar formation is indicative of decomposition of the starting materials, intermediates, or the final indole product under harsh reaction conditions.
-
Cause 1: Overly Harsh Acidic Conditions: Strong Brønsted acids at high temperatures can promote polymerization and degradation.[7]
-
Solution: Switch to a milder Lewis acid catalyst (e.g., ZnCl₂) or conduct the reaction at a lower temperature for a longer duration.[6]
-
-
Cause 2: Oxidation of the Indole Product: The indole ring system, once formed, can be susceptible to oxidation, especially at high temperatures in the presence of air.
-
Solution: Run the reaction under an inert atmosphere (N₂ or Ar). This is a simple but highly effective measure to prevent oxidative side reactions.
-
-
Cause 3: Aldol Condensation of the Carbonyl Partner: If the aldehyde or ketone used is enolizable, it can undergo acid-catalyzed self-condensation, leading to a complex mixture of byproducts.[7]
-
Solution: Purify the hydrazone intermediate before subjecting it to the acidic cyclization conditions. This is a crucial step for cleaner reactions. Form the hydrazone under milder, often near-neutral conditions, isolate and purify it, and then proceed with the cyclization step.
-
Q6: I'm observing byproducts that are not my target indole. What are they and how do I avoid them?
A6: Several characteristic side reactions can occur during the Fischer indole synthesis.
-
Side Reaction 1: N-N Bond Cleavage: Under certain acidic conditions, particularly with electron-rich hydrazines or specific substrates, the protonated ene-hydrazine intermediate can undergo heterolytic cleavage of the N-N bond.[10][11] This competes directly with the desired[6][6]-sigmatropic rearrangement.
-
Products: This pathway typically leads to the formation of aniline (in this case, 4-bromoaniline) and an imine-derived fragment.[10][11]
-
Mitigation: This side reaction is often substrate-dependent. If you suspect N-N cleavage, altering the acid catalyst (e.g., from a Brønsted acid to a Lewis acid) can sometimes change the reaction pathway and favor the desired cyclization.[10]
-
-
Side Reaction 2: Formation of Regioisomers: When using an unsymmetrical ketone (e.g., 2-butanone), two different ene-hydrazine intermediates can form, leading to a mixture of two isomeric indole products.[9]
-
Mitigation: The regioselectivity is influenced by the acid catalyst and reaction conditions. There is no universal solution, and achieving high selectivity may require screening different catalysts and solvents. Often, the thermodynamically more stable (more substituted) ene-hydrazine is favored.
-
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive/weak acid catalyst.[6][7] 2. Insufficient temperature.[6] 3. Stable hydrazone intermediate.[6] | 1. Switch to a stronger acid (p-TsOH, PPA, BF₃·OEt₂).[6][7] 2. Increase temperature gradually (e.g., 80°C to 120°C). 3. Use microwave irradiation; purify hydrazone first. |
| Tarry/Messy Reaction | 1. Acid/heat-induced decomposition.[7] 2. Oxidation of starting material or product. 3. Aldol condensation of carbonyl partner.[7] | 1. Use a milder Lewis acid (ZnCl₂); lower temperature.[6] 2. Run the reaction under an inert (N₂ or Ar) atmosphere. 3. Isolate and purify the hydrazone before cyclization. |
| Formation of Byproducts | 1. N-N bond cleavage.[10][11] 2. Use of unsymmetrical ketones.[9] 3. Incomplete reaction. | 1. Change the acid catalyst (e.g., Brønsted to Lewis). 2. Accept mixture or redesign synthesis with a symmetrical ketone. 3. Increase reaction time or temperature; check catalyst activity. |
Experimental Protocols & Visual Guides
Protocol: Two-Step Fischer Indole Synthesis for a Cleaner Reaction
This protocol minimizes side reactions by isolating the hydrazone intermediate.
Step 1: Formation and Isolation of the 4-Bromophenylhydrazone
-
Dissolve this compound (1.0 eq) in ethanol or methanol.
-
Add a mild base like sodium acetate (1.1 eq) to neutralize the HCl and liberate the free hydrazine.
-
Add the ketone or aldehyde (1.05 eq) to the solution.
-
Stir the mixture at room temperature or with gentle warming (e.g., 60 °C) for 1-4 hours. Monitor by TLC until the starting hydrazine is consumed.
-
Cool the reaction mixture. The hydrazone product will often precipitate. If not, concentrate the solvent under reduced pressure.
-
Collect the solid by filtration or recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure hydrazone.
Step 2: Acid-Catalyzed Cyclization
-
Suspend the purified hydrazone in a high-boiling solvent (e.g., toluene, xylene, or acetic acid).
-
Add the acid catalyst (e.g., p-TsOH (0.2 eq), ZnCl₂ (1.5 eq), or polyphosphoric acid (used as solvent)).
-
Heat the mixture under an inert atmosphere to the desired temperature (typically 80-140 °C).
-
Monitor the reaction by TLC for the formation of the indole and disappearance of the hydrazone.
-
Upon completion, cool the reaction, perform an appropriate aqueous workup to remove the acid, and purify the crude indole product by column chromatography or recrystallization.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low-yield Fischer indole synthesis reactions.
Diagram: Key Reaction vs. Side Reaction Pathway
Caption: Competing reaction pathways in the Fischer indole synthesis.
References
- 1. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS No.622-88-8,this compound Suppliers [lookchem.com]
- 3. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of hydralazine hydrochloride syrup compounded from tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical stability of hydralazine hydrochloride after reconstitution in 0.9% sodium chloride injection or 5% dextrose injection for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Indole Products from Fischer Indole Synthesis
Welcome to the Technical Support Center for the purification of indole products derived from the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable heterocyclic compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in scientific principles to enhance the purity and yield of your target indoles.
Section 1: Troubleshooting Guide - Navigating Common Purification Hurdles
The Fischer indole synthesis, while versatile, can present several purification challenges due to the nature of the reaction conditions and potential side products.[1] This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My crude product is a dark, tarry material. How can I effectively purify my indole?
Answer: The formation of a dark, tarry crude product is a common issue in Fischer indole synthesis, often resulting from polymerization of the indole product under the strong acidic conditions and elevated temperatures typically employed.[2]
Potential Causes:
-
Harsh Reaction Conditions: Strong acids like polyphosphoric acid (PPA) or sulfuric acid, combined with high temperatures, can promote side reactions and degradation of the indole product.[1]
-
Air Oxidation: Indoles can be susceptible to air oxidation, which is often catalyzed by acid and heat, leading to colored impurities.[3][4]
-
Residual Starting Material: Incomplete reaction may leave behind unreacted phenylhydrazine or carbonyl compounds, which can also contribute to the complex mixture.
Troubleshooting Strategy:
-
Initial Work-up:
-
After the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice.[3]
-
Neutralize the acidic mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of ~7. Be cautious as this can be an exothermic process.
-
Extract the crude product with an appropriate organic solvent like ethyl acetate or dichloromethane.
-
-
Purification Strategy:
-
Column Chromatography: This is often the most effective method for separating the desired indole from polar, colored impurities.
-
Silica Gel Treatment: Before loading your sample, consider pre-treating the silica gel. For acid-sensitive indoles, you can deactivate the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine.[5]
-
Solvent System Selection: A good starting point for many indole derivatives is a hexane/ethyl acetate gradient. The optimal solvent system should provide a retention factor (Rf) of 0.2-0.3 for your target compound on a TLC plate.
-
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method. Common solvents for recrystallizing indoles include ethanol, methanol, or mixtures of hexane and ethyl acetate.[6]
-
Question 2: I am observing multiple spots on my TLC, and they are difficult to separate by column chromatography. What are these byproducts and how can I improve separation?
Answer: The presence of multiple, closely-eluting spots on a TLC plate suggests the formation of isomers or other byproducts with similar polarities to your desired indole.
Potential Byproducts:
-
Regioisomers: If an unsymmetrical ketone is used as a starting material, the formation of two different regioisomers is possible.[1][7]
-
Unreacted Hydrazone: The intermediate phenylhydrazone may not have fully cyclized.
-
Products of N-N Bond Cleavage: Side reactions can lead to the cleavage of the N-N bond in the hydrazone intermediate, resulting in aniline derivatives.[8]
-
Aldol Condensation or Friedel-Crafts Products: These are other potential side reactions that can occur under acidic conditions.[1]
Troubleshooting and Separation Strategy:
-
Reaction Optimization:
-
Catalyst and Solvent Screening: The choice of acid catalyst (Brønsted vs. Lewis acid) and solvent can influence the product distribution.[9][10] A systematic screening may help to minimize byproduct formation.
-
Temperature Control: Lowering the reaction temperature may disfavor some side reactions.[8]
-
-
Chromatography Optimization:
-
Solvent System Modification: If a standard hexane/ethyl acetate system fails, try a different solvent system. For instance, dichloromethane/methanol or toluene/acetone systems can offer different selectivities.[11]
-
Gradient Elution: Employing a shallow gradient during column chromatography can enhance the separation of closely eluting compounds.[5]
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina or reverse-phase (C18) silica gel for your column chromatography.[11]
-
Question 3: My final product has a pink or yellowish hue, even after purification. What is the cause and how can I obtain a colorless product?
Answer: Pure indoles are typically white or off-white crystalline solids.[4] A pink or yellowish color often indicates the presence of trace oxidized impurities.
Potential Causes:
-
Air Oxidation: Indoles are susceptible to oxidation, especially when exposed to air and light over time.[4] This can form colored oligomeric or polymeric species.
-
Residual Acid: Trace amounts of acid remaining after the work-up can catalyze the formation of colored impurities.
Purification Strategy:
-
Recrystallization: This is often the most effective method for removing colored impurities. The process of dissolving the impure solid and allowing crystals to slowly reform can exclude the impurities from the crystal lattice.[12]
-
Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon to the hot solution. The activated carbon will adsorb the colored impurities, and can then be removed by hot filtration before allowing the solution to cool and crystallize.
-
Storage: To prevent discoloration of the purified indole, store it in a tightly sealed container, protected from light, and preferably under an inert atmosphere (e.g., nitrogen or argon).
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for column chromatography of indoles?
A1: A hexane/ethyl acetate gradient is the most common and often effective solvent system for the purification of indoles by silica gel column chromatography. The polarity can be fine-tuned by adjusting the ratio of the two solvents. For more polar indoles, a dichloromethane/methanol system can be employed.[11]
Q2: Can I use acid-base extraction to purify my indole product?
A2: Standard acid-base extraction is generally not suitable for purifying the indole product itself, as indoles are very weak bases. However, this technique can be very effective during the work-up to remove unreacted acidic or basic starting materials or byproducts.[13][14] For example, washing the organic extract with an acidic solution (e.g., dilute HCl) can remove basic impurities like unreacted phenylhydrazine.
Q3: How can I confirm the purity of my final indole product?
A3: A combination of analytical techniques is recommended for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.[15]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the main component from impurities.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile indole derivatives, providing both purity information and mass spectral data for impurity identification.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired indole and can reveal the presence of impurities. Quantitative NMR (qNMR) can be used for absolute purity determination.[15]
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of Indole Derivatives
This protocol outlines a standard procedure for purifying indole products using silica gel flash column chromatography.
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the silica to pack evenly.
-
Add a layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude indole product in a minimal amount of a suitable solvent (e.g., dichloromethane or the column eluent).
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then removing the solvent under reduced pressure to obtain a free-flowing powder.[5]
-
Carefully apply the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the starting solvent system.
-
Gradually increase the polarity of the eluent as the column runs (gradient elution) to separate compounds with different polarities.[5]
-
Collect fractions and monitor the separation by TLC.
-
-
Isolation of the Pure Product:
-
Combine the fractions containing the pure desired product.
-
Remove the solvent under reduced pressure to obtain the purified indole.
-
Protocol 2: Recrystallization of Indole Products
This protocol provides a step-by-step guide for purifying solid indole derivatives by recrystallization.
-
Solvent Selection:
-
Dissolution:
-
Place the crude indole solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated carbon and continue to heat for a few minutes.
-
Perform a hot filtration to remove the activated carbon.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cooling in an ice bath can promote maximum crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Section 4: Data Presentation and Visualization
Table 1: Common Solvents for Indole Purification
| Purification Technique | Solvent/Solvent System | Application Notes |
| Column Chromatography | Hexane/Ethyl Acetate | Good for a wide range of indole polarities. |
| Dichloromethane/Methanol | Suitable for more polar indole derivatives.[11] | |
| Toluene/Acetone | Offers different selectivity compared to standard systems. | |
| Recrystallization | Ethanol/Methanol | Effective for many solid indole products.[6] |
| Hexane/Ethyl Acetate | A good solvent pair for tuning solubility. | |
| Water/Methanol | Can be used for certain indole derivatives.[17] |
Diagram 1: Troubleshooting Workflow for Fischer Indole Synthesis Purification
Caption: A decision-making workflow for troubleshooting common purification issues in Fischer indole synthesis.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification [chem.rochester.edu]
- 6. rsc.org [rsc.org]
- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 8. benchchem.com [benchchem.com]
- 9. testbook.com [testbook.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. reddit.com [reddit.com]
- 12. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Optimizing Reactions with 4-Bromophenylhydrazine Hydrochloride
Welcome to the technical support center for 4-Bromophenylhydrazine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we will delve into the nuances of handling, reaction optimization, and troubleshooting to ensure the success of your synthetic endeavors, with a particular focus on its application in the Fischer indole synthesis. Our goal is to provide not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you to overcome common experimental hurdles.
Section 1: Essential Safety and Handling Protocols
This compound is a corrosive solid that requires careful handling to ensure laboratory safety.[1][2][3] Adherence to proper personal protective equipment (PPE) and handling procedures is paramount.
Frequently Asked Questions (FAQs) on Safety and Handling:
-
What are the primary hazards associated with this compound?
-
What personal protective equipment (PPE) should be worn when handling this compound?
-
How should I store this compound?
-
What is the proper procedure for cleaning up a spill?
-
What are the hazardous decomposition products?
Section 2: Navigating the Fischer Indole Synthesis: A Troubleshooting Guide
The Fischer indole synthesis is a powerful method for creating indole scaffolds, which are prevalent in pharmaceuticals and biologically active compounds.[9][10][11][12] However, the reaction can be sensitive to various parameters.[13][14] This section addresses common issues encountered when using this compound in this synthesis.
Issue 1: Low or No Yield of the Desired Indole
A diminished yield is one of the most frequent challenges in the Fischer indole synthesis.[13] The causes can be multifaceted, ranging from reagent quality to suboptimal reaction conditions.
Question: My Fischer indole synthesis with this compound is resulting in a low yield. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is often the most effective.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
Detailed Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the purity of both the this compound and the carbonyl compound. Impurities can lead to unwanted side reactions.[13] Using the hydrochloride salt is often advantageous as it is more stable than the free base.[15]
-
Choice and Concentration of Acid Catalyst: The acid catalyst is critical for the reaction to proceed.[10][13] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[11][13]
-
Insight: The strength and type of acid can influence the rate of the key[15][15]-sigmatropic rearrangement.[11] For substrates with electron-withdrawing groups, stronger acids or higher temperatures may be necessary.[15] Polyphosphoric acid (PPA) is often a highly effective catalyst and solvent for the cyclization step.[13][15]
-
-
Reaction Temperature and Time: This reaction often requires elevated temperatures to overcome the activation energy of the rearrangement step.[13][14]
-
Causality: Excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final product, resulting in tar formation.[13][14] It is crucial to monitor the reaction's progress using thin-layer chromatography (TLC) to determine the optimal reaction time.[13]
-
-
Solvent Selection: The choice of solvent can significantly impact the reaction's success.[14][15]
-
Expertise: Acetic acid can serve as both a solvent and a catalyst.[15] For certain substrates, polar aprotic solvents like DMSO can be effective.[13] In some cases, running the reaction neat (without a solvent) may be beneficial.[13] this compound is soluble in water, which can be a consideration in solvent choice.[8][16][17]
-
| Parameter | Recommendation | Rationale |
| Acid Catalyst | Screen Brønsted (HCl, H₂SO₄) and Lewis acids (ZnCl₂, BF₃·OEt₂). Consider Polyphosphoric Acid (PPA).[10][13][15] | The optimal acid depends on the substrate's electronic properties and stability. |
| Temperature | Start with literature-reported conditions and optimize. Monitor with TLC.[14][15] | Balances reaction rate with potential for decomposition. |
| Solvent | Test a range including acetic acid, ethanol, or consider running the reaction neat.[13][15] | Solvent polarity can influence the stability of intermediates. |
Issue 2: Formation of Multiple Products and Impurities
The appearance of multiple spots on a TLC plate is a common sign of side reactions.
Question: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the common side reactions and how can I minimize them?
Answer: Side product formation is a frequent challenge. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions:
-
N-N Bond Cleavage: Electron-donating substituents on the carbonyl component can weaken the N-N bond in the ene-hydrazine intermediate, leading to cleavage instead of the desired rearrangement.[18][19] This often results in the formation of 4-bromoaniline and other byproducts.[18][20]
-
Isomer Formation: The use of unsymmetrical ketones can lead to the formation of two different indole isomers.
-
Aldol Condensation: The carbonyl starting material can undergo self-condensation under acidic conditions.[13]
Mitigation Strategies:
-
Control Reaction Conditions: Carefully controlling the temperature and reaction time can minimize the formation of degradation products.[13]
-
One-Pot Procedures: To minimize handling losses and potential degradation of the hydrazone intermediate, consider a one-pot procedure where hydrazone formation and indolization occur in the same vessel.[13]
-
Purification Challenges: The crude product may be difficult to purify.[13] Column chromatography is often necessary. In some cases, converting the crude indole into a crystalline derivative can aid in purification.[13]
Issue 3: Reaction Fails to Proceed to Completion
Question: My reaction is not going to completion, even after an extended period. What could be the problem?
Answer: Incomplete conversion can be frustrating. Here are some potential causes:
-
Insufficient Acid Catalyst: Ensure you are using a sufficient quantity of a suitable acid.[13] The catalyst is essential for the protonation steps in the mechanism.[11]
-
Low Reaction Temperature: The[15][15]-sigmatropic rearrangement often has a significant activation energy.[13] If the reaction is sluggish, cautiously increasing the temperature while monitoring for decomposition can be beneficial.[13]
-
Steric Hindrance: Significant steric hindrance, for example from an ortho-substituent on the phenylhydrazine, can impede the cyclization step.[12]
Section 3: Experimental Protocols
This section provides a general, adaptable protocol for the Fischer indole synthesis using this compound.
Protocol: Synthesis of 6-Bromo-1H-indole-3-carbaldehyde
This protocol is an illustrative example. The synthesis of indole derivatives is highly substrate-dependent, and optimization is often required.[9][21]
Reaction Scheme:
Caption: General workflow for the synthesis of a substituted indole.
Step-by-Step Procedure:
-
Hydrazone Formation (Optional - can be a one-pot reaction):
-
In a round-bottom flask, dissolve the ketone (1 equivalent) in a suitable solvent like ethanol.
-
Add this compound (1 equivalent) and a catalytic amount of acetic acid.
-
Heat the mixture (e.g., to 80°C) for approximately 45-60 minutes, monitoring by TLC.[13]
-
-
Indolization (Cyclization):
-
This step can be performed directly on the crude hydrazone mixture or with the isolated intermediate.
-
Method A (PPA): In a separate flask, heat polyphosphoric acid (PPA) to about 100°C.[13] Carefully add the hydrazone to the hot PPA with vigorous stirring. Heat the mixture to 150-160°C for 10-15 minutes.[13]
-
Method B (Acetic Acid): Reflux the hydrazone in glacial acetic acid for 1-2 hours.[15]
-
-
Work-up:
Section 4: Mechanistic Insights
A deeper understanding of the reaction mechanism can aid in troubleshooting and optimization.
The Fischer Indole Synthesis Mechanism
Caption: Key steps in the Fischer indole synthesis mechanism.
The reaction proceeds through several key steps:
-
Formation of a phenylhydrazone from the reaction of 4-bromophenylhydrazine with an aldehyde or ketone.[10][11][22]
-
Tautomerization of the hydrazone to its enamine (or 'ene-hydrazine') form.[10][11][23]
-
A proton-catalyzed[15][15]-sigmatropic rearrangement, which is often the rate-determining step.[10][11][23]
-
Loss of a proton to regain aromaticity.
-
Cyclization and subsequent elimination of ammonia to form the final indole ring.[10][11][22]
Understanding that the[15][15]-sigmatropic rearrangement is often the slow step highlights the importance of temperature and acid catalysis in overcoming this energetic barrier.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. chemical-label.com [chemical-label.com]
- 4. This compound | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. 1-(4-Bromophenyl)hydrazine hydrochloride(622-88-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues - Kaunas University of Technology | KTU [en.ktu.edu]
- 10. Fischer_indole_synthesis [chemeurope.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chembk.com [chembk.com]
- 17. This compound | 622-88-8 [chemicalbook.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. chemimpex.com [chemimpex.com]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fischer Indole Synthesis with Electron-Withdrawing Groups
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the Fischer indole synthesis, specifically when utilizing arylhydrazines bearing electron-withdrawing groups (EWGs). This resource is structured to address common failures, offer logical troubleshooting pathways, and explain the underlying chemical principles to empower you to optimize this crucial reaction.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the impact of electron-withdrawing substituents on the Fischer indole synthesis.
Q1: I'm planning a Fischer indole synthesis with a nitro-substituted phenylhydrazine and getting very low yields. Why is this happening?
Low yields with EWG-substituted phenylhydrazines, such as nitro-phenylhydrazine, are a known challenge in the Fischer indole synthesis.[1][2] The presence of an EWG hinders the reaction in several key ways:[1][3]
-
Decreased Nucleophilicity: The EWG reduces the electron density on the aryl ring, which in turn decreases the nucleophilicity of the α-nitrogen of the hydrazine. This slows down the initial condensation step with the aldehyde or ketone to form the crucial phenylhydrazone intermediate.
-
Slower[4][4]-Sigmatropic Rearrangement: The rate-determining step in many Fischer indolizations is the acid-catalyzed[4][4]-sigmatropic rearrangement of the enehydrazine tautomer.[5] This step involves the attack of an electron-rich ortho-carbon of the aniline-like ring onto an electron-poor alkene.[1] An EWG deactivates the aromatic ring, making it less electron-rich and thus slowing down this critical rearrangement.[1][3] In some cases, the reaction may fail to proceed at all.[1]
-
Destabilization of Intermediates: The EWG can destabilize the transition state of the[4][4]-sigmatropic rearrangement, further increasing the activation energy required for the reaction to proceed.[6]
Q2: Does the position of the electron-withdrawing group on the phenylhydrazine ring matter?
Yes, the position of the EWG has a significant impact on the reaction outcome and regioselectivity.
-
ortho-Substituents: An EWG at the ortho position will always end up at the C7 position of the resulting indole because the other potential cyclization site is blocked.[1]
-
para-Substituents: A para-EWG will result in a C5-substituted indole.[1]
-
meta-Substituents: A meta-EWG presents the most complex scenario, as cyclization can occur at either of the two available ortho positions, potentially leading to a mixture of C4 and C6 substituted indoles.[1] The selectivity in this case is often poor when the substituent is electron-withdrawing.[1]
Q3: Are there any alternatives to the Fischer indole synthesis for preparing indoles with electron-withdrawing groups?
While the Fischer indole synthesis is a powerful and widely used method, its limitations with certain substrates have led to the development of alternative strategies.[7] For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald modification, can be employed to synthesize the N-arylhydrazone precursors under different conditions, potentially expanding the scope to include more challenging substrates.[8][9] Other named reactions for indole synthesis, like the Bartoli or Larock indole synthesis, may also offer advantages for specific substitution patterns.[10]
Part 2: Troubleshooting Guide for Low-Yielding Reactions
This section provides a systematic approach to troubleshooting common issues encountered when performing the Fischer indole synthesis with EWG-substituted arylhydrazines.
Issue 1: The reaction is not proceeding, or the yield is extremely low.
If you are observing little to no product formation, consider the following troubleshooting steps, starting with the most likely culprits.
Step 1: Re-evaluate Your Choice of Acid Catalyst
The choice of acid catalyst is critical for the success of the Fischer indole synthesis, especially with deactivated substrates.[5][9]
-
Problem: The acid may be too weak to promote the necessary protonation and rearrangement steps, or too strong, leading to degradation of the starting material or product.[2]
-
Solution: A systematic screen of both Brønsted and Lewis acids is recommended.
-
Brønsted Acids: Commonly used options include HCl, H₂SO₄, polyphosphoric acid (PPA), and p-toluenesulfonic acid (PTSA).[8][9]
-
Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also effective catalysts for this reaction.[8][9]
-
Recommendation: For deactivated systems, stronger acid catalysts like PPA or a mixture of acetic acid and HCl may be necessary to drive the reaction forward.[5]
-
Step 2: Optimize Reaction Temperature and Time
The Fischer indole synthesis typically requires elevated temperatures to overcome the activation energy of the rearrangement step.[11]
-
Problem: If the temperature is too low, the reaction rate may be impractically slow.[12] Conversely, excessively high temperatures can lead to decomposition and the formation of tarry byproducts.[12]
-
Solution:
-
Begin by running the reaction at the reflux temperature of your chosen solvent.[12]
-
If the reaction is still sluggish, consider switching to a higher-boiling solvent to allow for higher reaction temperatures.
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that could lead to degradation.
-
Step 3: Consider a "One-Pot" vs. Two-Step Procedure
The Fischer indole synthesis can be performed as a "one-pot" reaction where the arylhydrazine and carbonyl compound are mixed in the presence of the acid catalyst, or as a two-step procedure where the arylhydrazone intermediate is isolated first.
-
Problem: In a one-pot procedure with a deactivated arylhydrazine, the initial condensation to form the hydrazone may be the rate-limiting step.
-
Solution: Consider pre-forming and isolating the arylhydrazone. This allows you to confirm its formation and purity before subjecting it to the harsher cyclization conditions. Often, arylhydrazones are stable, crystalline compounds.[1]
Issue 2: Multiple products are formed, leading to a complex mixture and difficult purification.
The formation of multiple products is often related to the regioselectivity of the cyclization step, especially with unsymmetrical ketones or meta-substituted arylhydrazines.
Step 1: Analyze the Regioselectivity with Unsymmetrical Ketones
-
Problem: When using an unsymmetrical ketone, two different enehydrazine tautomers can form, leading to two regioisomeric indole products.[1]
-
Solution:
-
The regioselectivity is influenced by the relative stability of the enehydrazine intermediates. Generally, enolization will favor the more substituted α-carbon, but this can be influenced by the steric bulk of the substituents and the reaction conditions.
-
If you are obtaining an undesired mixture of regioisomers, you may need to redesign your synthesis to use a symmetrical ketone or an aldehyde.
-
Step 2: Address the Challenge of meta-Substituted Arylhydrazines
-
Problem: As mentioned in the FAQs, a meta-EWG can lead to a mixture of C4 and C6-substituted indoles.[1]
-
Solution:
-
Unfortunately, controlling the regioselectivity in this case can be very difficult. The electronic effects of the EWG do not strongly favor one cyclization position over the other.
-
If a single regioisomer is required, it may be necessary to explore alternative synthetic routes that offer better regiocontrol.
-
Part 3: Experimental Protocols and Data
This section provides a general experimental protocol for the Fischer indole synthesis and a table summarizing the qualitative effects of substituents on the reaction.
General Experimental Protocol: Two-Step Fischer Indole Synthesis
This protocol is a starting point and may require optimization for your specific substrates.
Step 1: Formation of the Phenylhydrazone Intermediate
-
In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.[13]
-
Add the aldehyde or ketone (1.0 - 1.1 eq.) to the solution.
-
Add a catalytic amount of acetic acid if not already used as the solvent.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Upon completion, the phenylhydrazone may precipitate from the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure. The crude hydrazone can often be used in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization to the Indole
-
Place the crude or purified phenylhydrazone in a round-bottom flask.
-
Add the acid catalyst. This can be a solvent like polyphosphoric acid (PPA) or a solution of a catalyst like ZnCl₂ in a high-boiling solvent (e.g., toluene, xylene).
-
Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and a suitable base (e.g., aqueous sodium bicarbonate or ammonium hydroxide) to neutralize the acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Table 1: Qualitative Effect of Substituents on Fischer Indole Synthesis Yield
| Substituent Type on Arylhydrazine | General Effect on Reaction Rate/Yield | Mechanistic Reason |
| Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃) | Accelerates the reaction; generally higher yields.[1][3] | Increases the electron density of the aromatic ring, enhancing the nucleophilicity of the α-nitrogen and facilitating the[4][4]-sigmatropic rearrangement.[1] |
| Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CF₃) | Hinders the reaction; often results in low yields or reaction failure.[1][10] | Decreases the electron density of the aromatic ring, reducing the nucleophilicity of the α-nitrogen and slowing the[4][4]-sigmatropic rearrangement.[1][3] |
Part 4: Mechanistic Visualization
To better understand the challenges posed by electron-withdrawing groups, it is helpful to visualize the reaction mechanism.
The Fischer Indole Synthesis Mechanism
The reaction proceeds through several key steps:[8][13]
-
Formation of a phenylhydrazone from a phenylhydrazine and a carbonyl compound.
-
Tautomerization of the phenylhydrazone to its enehydrazine form.
-
A[4][4]-sigmatropic rearrangement, which is often the rate-determining step.
-
Loss of a molecule of ammonia and subsequent aromatization to form the indole ring.
Caption: Key stages of the Fischer indole synthesis mechanism.
Electronic Effects of Substituents
The electronic nature of the substituent on the arylhydrazine ring directly impacts the crucial[4][4]-sigmatropic rearrangement.
Caption: Influence of substituents on the key rearrangement step.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst | American Journal of Medical Science and Chemical Research [journaloms.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Fischer Indole Synthesis [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
preventing decomposition of 4-Bromophenylhydrazine hydrochloride during reaction
Introduction
Welcome to the technical support guide for 4-Bromophenylhydrazine hydrochloride (4-BPH·HCl). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive reagent in their work, most notably in the Fischer indole synthesis.[1][2][3] Arylhydrazines are known for their instability, and 4-BPH·HCl is no exception. Its decomposition, often visually indicated by a color change from off-white to dark brown or black, can significantly impact reaction yields and purity. This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you mitigate decomposition and ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when working with this compound.
Q1: My solid 4-BPH·HCl has turned from light gray to a brown/pink color. Is it still usable?
A1: A slight color change in the solid reagent indicates the onset of oxidation. While it may still be usable for less sensitive reactions, this discoloration is a red flag for reduced purity and potency. For reactions requiring high yields or purity, using discolored reagent is not recommended. The best practice is to use a fresh, off-white, or light gray batch.[4] If this is not possible, consider the purification protocol outlined in the Troubleshooting section.
Q2: I dissolved my 4-BPH·HCl in a solvent and it immediately turned dark brown/black. What happened?
A2: This rapid decomposition is almost always due to oxidation, which is significantly accelerated in solution. The likely culprits are dissolved oxygen in your solvent, exposure to air, or impurities in the solvent itself. Using degassed (sparged with Nitrogen or Argon) solvents and maintaining an inert atmosphere over the reaction is critical to prevent this.
Q3: What are the ideal storage conditions for 4-BPH·HCl?
A3: Proper storage is the first line of defense against decomposition. The compound is sensitive to light, heat, and moisture.[5][6][7] It should be stored in a tightly sealed, opaque container in a cool, dry, and dark place.[6] For long-term storage, refrigeration in a desiccator is recommended. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
Q4: Can I prepare a stock solution of 4-BPH·HCl for later use?
A4: No, this is strongly discouraged. Arylhydrazine solutions are significantly less stable than the solid hydrochloride salt. Solutions are prone to rapid oxidation. Always prepare solutions fresh, immediately before use, and under an inert atmosphere.
Part 2: In-Depth Troubleshooting Guides
This section explores common experimental failures and provides a systematic approach to identifying and solving the root cause.
Issue 1: Reaction Failure - Low or No Yield of Indole Product
You've set up a Fischer indole synthesis, but the reaction yields are disappointingly low, or you've only recovered starting material.
The primary suspect is the degradation of the 4-BPH·HCl before or during the crucial hydrazone formation and cyclization steps.[2][8]
-
Reagent Quality: As mentioned in the FAQs, the starting quality of your 4-BPH·HCl is paramount. A discolored reagent has already begun to decompose, reducing the concentration of the active starting material.
-
Solution: Always start with the highest purity reagent available. If your reagent is suspect, consider purification. A common method involves dissolving the crude material in minimal hot water, treating with activated carbon to remove colored impurities, filtering hot, and allowing the hydrochloride salt to recrystallize upon cooling.[9]
-
-
Atmospheric Exposure (Oxidation): Phenylhydrazines are notoriously susceptible to air oxidation. The free base is more reactive than the hydrochloride salt, but both will degrade. This process generates radical species and highly colored aromatic byproducts that can inhibit your desired reaction.
-
Solution: Employ rigorous inert atmosphere techniques. This is non-negotiable for achieving high yields.
-
This protocol details the use of a Schlenk line for maintaining an oxygen-free environment.
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, dropping funnel) is oven-dried or flame-dried under vacuum to remove adsorbed water and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: Add the solid 4-BPH·HCl and your ketone/aldehyde starting material to the reaction flask under a positive pressure of inert gas.
-
Solvent Degassing: The solvent is a major source of dissolved oxygen. Degas your chosen solvent (e.g., ethanol, acetic acid, toluene) by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Solvent Transfer: Transfer the degassed solvent to the reaction flask via cannula under positive inert gas pressure.
-
Reaction Maintenance: Maintain a slight positive pressure of inert gas throughout the reaction, typically by connecting the top of the condenser to a bubbler.
Issue 2: Formation of Tar and Intractable Side Products
Your reaction mixture becomes a dark, viscous tar, making product isolation difficult or impossible.
Tar formation is a hallmark of advanced decomposition. The likely causes are a combination of oxidation and thermal instability, especially in the presence of strong acids.[5][10]
-
Thermal Decomposition: this compound has a decomposition temperature around 220-230 °C.[11][12][13][14] However, in solution and in the presence of strong acid catalysts, decomposition can occur at much lower temperatures. The Fischer indole synthesis itself often requires heat, creating a delicate balance.[3][15]
-
Solution: Carefully control the reaction temperature. Use a temperature-controlled heating mantle or oil bath. Avoid aggressive, uncontrolled heating. It may be beneficial to form the hydrazone at a lower temperature first before heating to induce the cyclization.
-
-
Acid Catalyst Choice: While the Fischer indole synthesis is acid-catalyzed, the choice and concentration of the acid can dramatically affect stability.[1][3] Very strong Brønsted or Lewis acids can accelerate decomposition pathways alongside the desired reaction.
-
Solution: Consider using milder catalysts. Polyphosphoric acid (PPA) or Eaton's reagent can be effective while sometimes minimizing charring. In some cases, weaker acids like acetic acid can serve as both the solvent and catalyst.[2] Titrate the amount of catalyst used; often, catalytic amounts are sufficient and excess acid is detrimental.
-
Part 3: Visualization of Key Processes
Understanding the pathways of decomposition and the correct experimental workflow is crucial for success.
Decomposition Pathway
The primary non-productive pathway for 4-Bromophenylhydrazine is oxidation, which can lead to the formation of diazonium species and other radicals that polymerize into tar.
Caption: Key factors leading to the decomposition of 4-Bromophenylhydrazine.
Recommended Experimental Workflow
Following a validated workflow minimizes opportunities for reagent degradation.
Caption: Critical workflow steps for preventing reagent decomposition.
Part 4: Preventative Measures & Best Practices
Proactive measures are more effective than reactive troubleshooting.
| Best Practice Category | Recommendation | Rationale |
| Storage | Store in a cool, dark, dry place under inert gas if possible. Use an opaque, tightly sealed container.[6][7] | Prevents degradation from heat, UV light, and atmospheric oxygen/moisture. |
| Handling | Always handle in a well-ventilated area or fume hood.[10][16] Wear appropriate PPE (gloves, safety glasses).[10][16] Weigh quickly and minimize exposure to air. | The compound is corrosive and toxic.[10][17] Minimizing air exposure reduces the rate of oxidation. |
| Solvent Choice | Use high-purity, anhydrous, and freshly degassed solvents. | Solvents can be a significant source of dissolved oxygen and water, both of which accelerate decomposition. |
| Reaction Setup | Use inert atmosphere techniques (Schlenk line or glovebox) for all reactions. | Directly eliminates contact with atmospheric oxygen, the primary driver of decomposition in solution. |
| Solution Preparation | Never prepare stock solutions. Dissolve the reagent immediately before use in degassed solvent. | The stability of arylhydrazines decreases dramatically when dissolved. |
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 4. This compound – TJK Speciality N Fine Chemicals [tjkchemicals.in]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. jk-sci.com [jk-sci.com]
- 9. CN103387515A - Preparation method of this compound - Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
- 11. (4-Bromophenyl)hydrazine hydrochloride | CAS#:622-88-8 | Chemsrc [chemsrc.com]
- 12. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. This compound | 622-88-8 [chemicalbook.com]
- 14. 4-溴苯肼 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 15. Fischer Indole Synthesis [organic-chemistry.org]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. This compound | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography of Indole Derivatives
Here is the technical support center with troubleshooting guides and FAQs for purifying indole derivatives using column chromatography.
Welcome to the technical support guide for the purification of indole derivatives by column chromatography. Indoles are a vital class of heterocyclic compounds, but their purification can be challenging due to the unique chemical properties of the indole nucleus. This guide provides practical, field-tested advice in a question-and-answer format to help you troubleshoot common issues and optimize your separation protocols.
Frequently Asked Questions (FAQs): Getting Started
This section addresses fundamental questions about setting up your chromatographic separation for success.
Q1: How do I select the appropriate stationary phase for my indole derivative?
The choice of stationary phase is critical and depends on the stability and polarity of your specific indole derivative.
-
Standard Silica Gel: This is the most common stationary phase and is effective for many neutral or weakly basic indoles. However, its surface is covered with acidic silanol groups (Si-OH), which can cause problems.[1][2]
-
Deactivated Silica Gel: If you observe streaking or decomposition, the acidic nature of silica is likely the cause.[3] Deactivating the silica by pre-treating it or adding a basic modifier to your eluent is a crucial first step.
-
Neutral Alumina: For acid-sensitive or basic indole derivatives, neutral alumina is an excellent alternative to silica gel.[1][3]
-
Reverse-Phase (C18) Silica: This is used for highly polar indole derivatives that do not move from the baseline in normal-phase chromatography or for separations in aqueous-organic mobile phases.[3][4]
Table 1: Stationary Phase Selection Guide for Indole Derivatives
| Stationary Phase | Best Suited For | Key Considerations |
| Silica Gel (Standard) | Neutral, non-acid-sensitive indoles. | Most common and cost-effective. Risk of tailing and decomposition for basic/sensitive indoles.[1] |
| Deactivated Silica Gel | Basic or acid-sensitive indoles. | Acidity is neutralized by a basic modifier, preventing strong adsorption and degradation.[1][3] |
| Neutral Alumina | Basic and acid-sensitive indoles. | A good alternative when silica fails; less acidic than standard silica.[3][5] |
| Reverse-Phase (C18) | Very polar indole derivatives; samples soluble in aqueous systems. | Uses polar mobile phases (e.g., water/acetonitrile).[4][6] |
Q2: How do I choose the best solvent system (mobile phase)?
The ideal mobile phase provides good separation between your target compound and impurities.
The most effective method for selecting a solvent system is by using Thin Layer Chromatography (TLC).[3] Experiment with various solvent mixtures, typically starting with a non-polar solvent like hexanes or heptane and titrating in a more polar solvent like ethyl acetate or dichloromethane. The goal is to find a system where the Rf value of your desired compound is approximately 0.2-0.4.[3] This Rf value generally translates well to column chromatography, ensuring the compound spends enough time on the stationary phase to separate from impurities without requiring excessive solvent volumes for elution.
Q3: My indole is basic. How should I modify my mobile phase?
For basic indoles, peak tailing is a common issue on silica gel due to strong interactions with acidic silanol groups.[2] To mitigate this, add a small amount of a basic modifier to your mobile phase.[3]
Table 2: Common Mobile Phase Modifiers for Indole Chromatography
| Modifier | Purpose | Typical Concentration | When to Use |
| Triethylamine (TEA) | Neutralizes acidic silanol groups on silica, preventing tailing of basic compounds. | 0.1 - 2% (v/v) | When purifying basic indoles on silica gel.[3][7] |
| Ammonia (in MeOH) | Similar to TEA, serves as a basic modifier to improve peak shape for basic compounds. | 0.5 - 2% (v/v) | An alternative to TEA, particularly for very polar basic compounds.[3] |
| Acetic or Formic Acid | Suppresses ionization of acidic compounds to reduce tailing. | 0.1 - 1% (v/v) | When purifying indole derivatives with acidic functional groups (e.g., indole-3-acetic acid).[2] |
Q4: Should I use isocratic or gradient elution?
The choice depends on the complexity of your sample mixture.[8]
-
Isocratic Elution: Uses a single, constant solvent composition throughout the entire purification.[9][10] This method is simple, reliable, and ideal for separating compounds with similar polarities where your TLC shows good separation between all spots.[9]
-
Gradient Elution: The composition of the mobile phase is gradually changed, typically from a lower to a higher polarity.[8][10] This is highly effective for complex mixtures containing compounds with a wide range of polarities.[11] It helps to elute strongly retained compounds faster and results in sharper peaks.
Troubleshooting Guide: Common Problems & Solutions
Problem: My compound is streaking or tailing down the column.
Streaking or tailing is a classic sign of an undesirable interaction between your compound and the stationary phase.[3] For indoles, this is frequently due to the basic nitrogen atom interacting strongly with acidic silanol groups on the silica surface.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. uhplcs.com [uhplcs.com]
- 10. biotage.com [biotage.com]
- 11. pharmaguru.co [pharmaguru.co]
Technical Support Center: Purification of Products from 4-Bromophenylhydrazine Hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the removal of unreacted 4-bromophenylhydrazine hydrochloride from your reaction product. This document will provide a detailed, practical framework for tackling this common purification challenge, grounded in established chemical principles.
Understanding the Challenge: The Properties of this compound
Before delving into purification strategies, it is crucial to understand the physicochemical properties of the contaminant, this compound. This knowledge will inform the selection of the most effective purification method.
This compound is a light gray to light brown crystalline powder.[1] It is soluble in water[2][3][4] and slightly soluble in methanol and DMSO.[2] Its high melting point, typically above 200°C with decomposition, indicates its salt-like character and thermal stability at lower temperatures.[2][4][5]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈BrClN₂ | [2][6] |
| Molecular Weight | 223.50 g/mol | [6][7] |
| Appearance | Light gray to light brown crystalline powder | [2][4] |
| Melting Point | 220-230 °C (decomposes) | [2][3][5] |
| Solubility | Soluble in water; Slightly soluble in DMSO, Methanol | [2][8] |
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when trying to remove residual this compound.
Q1: My initial aqueous workup failed to remove the this compound impurity. Why is this, and what should I do next?
A1: The Challenge of Aqueous Extraction
While this compound is water-soluble, its removal via a simple aqueous wash of an organic layer can be inefficient, especially if your desired product has some aqueous solubility or if the starting material is present in high concentrations. The hydrochloride salt can also partition into polar organic solvents.
Troubleshooting Steps:
-
Basify the Aqueous Wash: Convert the this compound to its free base, 4-bromophenylhydrazine. The free base is significantly less water-soluble and more soluble in common organic solvents like ethyl acetate or dichloromethane.[9] By washing your organic layer with a mild basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide), you can often improve the partitioning of the impurity into the aqueous layer. Caution: Ensure your desired product is stable to basic conditions.
-
Acidic Wash (for basic products): If your product is basic, an acidic wash (e.g., dilute HCl) can be used to protonate your product, making it more water-soluble and leaving the less polar, unreacted starting material in the organic phase.
Q2: I've tried multiple extractions, but TLC/LC-MS analysis still shows the presence of the starting material. What other techniques can I use?
A2: Advanced Purification Strategies
When simple liquid-liquid extraction is insufficient, more advanced techniques are necessary.
1. Recrystallization:
Recrystallization is a powerful technique if your product is a solid and has different solubility properties from the impurity.
-
Solvent Selection is Key: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the this compound is either highly soluble or insoluble at all temperatures. A patent for the preparation of this compound mentions its purification by recrystallization from water.[10]
2. Column Chromatography:
Silica gel chromatography is a standard method for purifying organic compounds.
-
Solvent System (Eluent): A gradient elution is often most effective. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. This compound, being a polar salt, will have a strong affinity for the silica gel and will elute at a higher polarity than many less polar organic products.
3. Scavenger Resins:
Scavenger resins are solid-supported reagents designed to react with and remove specific types of excess reagents or byproducts.[11] This is a highly effective and clean method for removing hydrazine impurities.
-
Types of Scavenger Resins for Hydrazines:
-
Isocyanate Resins: These react with the primary amine of the hydrazine to form a urea linkage, effectively sequestering it from the solution.[12]
-
Aldehyde Resins: These react with the hydrazine to form a bound hydrazone.
-
Q3: How can I confirm that I have successfully removed the this compound?
A3: Analytical Verification
Visual confirmation (e.g., disappearance of a spot on a TLC plate) is a good indicator, but more sensitive analytical techniques are recommended for confirmation.
-
Thin-Layer Chromatography (TLC): Use a suitable solvent system and visualize with a UV lamp. This compound is UV active.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique that can detect trace amounts of the impurity. Look for the characteristic mass-to-charge ratio (m/z) of 4-bromophenylhydrazine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic aromatic and N-H proton signals of the impurity.[13]
Detailed Experimental Protocols
Protocol 1: Basic Aqueous Wash
-
Dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate.
-
Drain the aqueous layer.
-
Repeat the wash with the basic solution two more times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic solvent to obtain your product.
Protocol 2: Purification via Scavenger Resin
-
Dissolve the crude product containing the hydrazine impurity in a suitable organic solvent (e.g., THF, dichloromethane).
-
Add 3-5 equivalents of an appropriate scavenger resin (e.g., isocyanate-functionalized polystyrene).
-
Stir the mixture at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS to confirm the removal of the hydrazine.
-
Once the reaction is complete, filter the mixture to remove the resin.
-
Wash the resin with a small amount of the solvent to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to yield the purified product.
References
- 1. This compound, 97% 5 g | Request for Quote | Thermo Scientific™ [thermofisher.com]
- 2. This compound | 622-88-8 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound – TJK Speciality N Fine Chemicals [tjkchemicals.in]
- 5. (4-Bromophenyl)hydrazine hydrochloride | CAS#:622-88-8 | Chemsrc [chemsrc.com]
- 6. This compound | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. indiamart.com [indiamart.com]
- 8. This compound, 99% | Fisher Scientific [fishersci.ca]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. CN103387515A - Preparation method of this compound - Google Patents [patents.google.com]
- 11. Scavenger resin - Wikipedia [en.wikipedia.org]
- 12. suprasciences.com [suprasciences.com]
- 13. psvmkendra.com [psvmkendra.com]
managing regioselectivity in Fischer indole synthesis with asymmetric ketones
Introduction: Navigating the Regiochemical Challenge in Fischer Indolization
The Fischer Indole Synthesis (FIS) remains a cornerstone of heterocyclic chemistry, prized for its efficiency in constructing the indole scaffold, a privileged core in countless pharmaceuticals and natural products.[1] However, its application to asymmetric ketones introduces a significant challenge: the potential formation of two distinct regioisomers, complicating purification and reducing the yield of the desired product.[2]
This guide is structured as a technical support center for researchers, scientists, and drug development professionals encountering this regioselectivity issue. It provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you master this powerful reaction.
Frequently Asked Questions (FAQs): Core Concepts
Q1: What is the accepted mechanism of the Fischer Indole Synthesis, and where does the regioselectivity arise?
Answer: The Fischer Indole Synthesis is a multi-step, acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (ketone or aldehyde) into an indole. The regiochemical outcome is determined in the initial stages of the core mechanism.
The process unfolds as follows:
-
Hydrazone Formation: The arylhydrazine condenses with the ketone to form an arylhydrazone.
-
Tautomerization (The Regiodetermining Step): The hydrazone tautomerizes to an ene-hydrazine intermediate. For an asymmetric ketone, this tautomerization can occur towards either of the two α-carbons, creating two different ene-hydrazine isomers. The relative stability and rate of formation of these isomers dictate the final product ratio.
-
[3][3]-Sigmatropic Rearrangement: The ene-hydrazine undergoes a concerted, acid-catalyzed[3][3]-sigmatropic rearrangement (a variant of the Cope rearrangement).[2]
-
Aromatization & Cyclization: The resulting intermediate loses a proton to aromatize, followed by nucleophilic attack of the aniline nitrogen onto the imine carbon.
-
Ammonia Elimination: The final step involves the acid-catalyzed elimination of ammonia to form the stable indole ring.[4]
The critical branch point for regioselectivity is the formation of the ene-hydrazine (Step 2). Controlling which ene-hydrazine isomer is favored allows one to control the final indole regioisomer.
Caption: Core mechanism of the Fischer Indole Synthesis.
Q2: What are the key differences between "kinetic" and "thermodynamic" control in this reaction?
Answer: The concepts of kinetic and thermodynamic control are central to managing regioselectivity in the Fischer indole synthesis.[5][6] They refer to the conditions that determine which of the two possible ene-hydrazine intermediates is preferentially formed.
-
Kinetic Control: This regime favors the product that is formed fastest. In the context of the FIS, proton removal from the sterically less hindered α-carbon of the hydrazone is typically faster. This leads to the "kinetic" ene-hydrazine. Kinetic control is usually achieved under irreversible conditions, such as using strong acids at low temperatures for short reaction times.[6][7][8]
-
Thermodynamic Control: This regime favors the product that is the most stable. The more substituted ene-hydrazine is generally the more thermodynamically stable isomer. Achieving thermodynamic control requires reversible conditions, allowing the initially formed kinetic product to revert to the hydrazone and eventually equilibrate to the more stable thermodynamic isomer. This is typically achieved using weaker acids at higher temperatures with longer reaction times.[5][8]
The choice between these two pathways is your primary tool for directing the reaction's outcome.
Troubleshooting Guide & Optimization Protocols
Problem 1: My reaction yields a mixture of regioisomers, but I need to favor the indole formed from the more substituted α-carbon.
Diagnosis: You are likely operating under kinetic or mixed-control conditions. To favor the thermodynamically more stable product, you need to establish conditions that allow for equilibration to the more substituted (and stable) ene-hydrazine intermediate.
Troubleshooting Steps:
-
Modify Acid Catalyst: Switch from a strong Brønsted acid (like H₂SO₄ or HCl) to a weaker one. Acetic acid is an excellent choice as it can serve as both the catalyst and solvent.[1] Lewis acids like ZnCl₂ can also be effective, but their behavior can be substrate-dependent.[2]
-
Increase Reaction Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for the reverse reaction (ene-hydrazine back to hydrazone), facilitating equilibration.[6] Monitor for decomposition, as higher temperatures can sometimes lead to side reactions.
-
Increase Reaction Time: Ensure the reaction is allowed to run long enough to reach thermodynamic equilibrium.[5] Monitor the reaction by TLC or LCMS to determine when the product ratio stabilizes.
Protocol 1: General Procedure for Thermodynamic Control
-
The arylhydrazine hydrochloride (1.0 eq) and the asymmetric ketone (1.1 eq) are combined in glacial acetic acid (0.2–0.5 M).
-
The mixture is heated to 80–110 °C.
-
The reaction progress and isomer ratio are monitored by TLC or LCMS.
-
Upon completion (typically 4–12 hours), the reaction is cooled to room temperature and the acetic acid is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and a saturated NaHCO₃ solution. The organic layer is washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography to separate the regioisomers.
Problem 2: My goal is the opposite; I want to synthesize the indole resulting from reaction at the less substituted α-carbon.
Diagnosis: You need to establish kinetic control, where the faster-forming, less-substituted ene-hydrazine is trapped before it can equilibrate.
Troubleshooting Steps:
-
Use a Strong Acid: Employ strong Brønsted acids like polyphosphoric acid (PPA), methanesulfonic acid (MeSO₃H), or a mixture of P₂O₅ in MeSO₃H (Eaton's reagent).[9][10] These acids promote rapid, irreversible tautomerization.
-
Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help trap the kinetic product by preventing the reverse reaction.[6]
-
Use a Bulky Acid Catalyst: While less common, a sterically hindered acid catalyst could potentially favor proton abstraction from the less hindered side of the ketone.
Protocol 2: Selective Synthesis of 3-Unsubstituted Indoles with Eaton's Reagent This protocol is particularly effective for methyl ketones, favoring cyclization away from the methyl group.[10]
-
Eaton's reagent (a 7.7 wt % solution of P₂O₅ in MeSO₃H) is prepared carefully under an inert atmosphere.
-
The arylhydrazone (1.0 eq) is dissolved in a suitable solvent like dichloromethane or sulfolane (to mitigate the harshness of the reagent if needed).[10]
-
The solution is cooled to 0 °C.
-
Eaton's reagent (5–10 eq) is added slowly to the solution.
-
The reaction is stirred at a low temperature (e.g., 0 °C to RT) and monitored closely by TLC.
-
Upon completion, the reaction is quenched by carefully pouring it onto crushed ice and neutralizing with a strong base (e.g., 40% NaOH) while cooling in an ice bath.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.
-
Purification is performed via column chromatography.
Problem 3: I've tried multiple acid catalysts (Brønsted, Lewis), but the regioisomeric ratio remains stubbornly fixed at ~1:1.
Diagnosis: This situation can arise when the electronic and steric differences between the two α-carbons of the ketone are minimal. In such cases, the intrinsic stability and formation rates of the two ene-hydrazine intermediates are very similar. A study by Prochazka and Carlson suggested that for some substrates, the structure of the hydrazone itself has a dominant influence, with the catalyst and solvent playing only minor roles.[11]
Troubleshooting Steps:
-
Consider Zeolite Catalysts: Zeolites can impart shape selectivity. The constrained environment within the zeolite pores can favor the formation of the sterically less demanding indole isomer, overriding the subtle electronic/steric balance of the substrate.[12]
-
Re-evaluate the Synthetic Strategy: If regiocontrol remains elusive, it may be more efficient to use a different indole synthesis that offers unambiguous regiocontrol (e.g., Larock, Bartoli, or methods based on C-H activation), or to modify the ketone substrate to introduce a stronger directing group that can be removed later.[13]
-
Perform a Systematic Screen: If the Fischer route is mandatory, a Design of Experiments (DoE) approach may be necessary, systematically varying catalyst, concentration, temperature, and solvent to find a niche condition that provides acceptable selectivity.
Problem 4: My reaction is failing, resulting in a complex mixture, decomposition, or recovery of starting material.
Diagnosis: Reaction failure can be due to several factors, including substrate instability, competing side reactions, or an inappropriate choice of acid.
Troubleshooting Steps:
-
Check for N-N Bond Cleavage: If your ketone possesses a strong electron-donating group at the α-position (e.g., an amine or indole), this can stabilize the iminyl carbocation formed upon N-N bond cleavage. This pathway can compete with or even dominate the desired[3][3]-sigmatropic rearrangement, leading to failure.[14][15] Computational studies can help predict if this pathway is likely.[3][16][17]
-
Verify Hydrazone Stability: Ensure the hydrazone intermediate is stable under the reaction conditions. Pre-forming and isolating the hydrazone can sometimes help improve results.
-
Moderate Reaction Conditions: If you are observing significant decomposition, the acid may be too strong or the temperature too high. Try diluting the reaction or using a milder catalyst. For instance, if neat Eaton's reagent causes decomposition, diluting it in sulfolane can lead to higher yields.[10]
-
Ensure Anhydrous Conditions: The presence of water can interfere with many Lewis acids and can sometimes promote side reactions. Ensure your reagents and solvents are dry.
Data Summary & Decision Workflow
Table 1: Influence of Acid Catalyst on Regioselectivity (Example: Phenylhydrazine + 2-Pentanone)
| Catalyst System | Temperature (°C) | Major Product (Structure) | Minor Product (Structure) | Typical Ratio (Major:Minor) | Control Type | Reference |
| 90% H₃PO₄ | 100 | 2-Ethyl-3-methylindole | 2,3-Dimethylindole | >95:5 | Thermodynamic | [9] |
| 70% H₂SO₄ | 100 | 2,3-Dimethylindole | 2-Ethyl-3-methylindole | ~60:40 | Kinetic | [9] |
| Eaton's Reagent | 25 | 2-Propylindole* | 2-Ethyl-3-methylindole | High selectivity | Kinetic | [10] |
| Acetic Acid | 110 | 2-Ethyl-3-methylindole | 2,3-Dimethylindole | ~80:20 | Thermodynamic | [1] |
| ZnCl₂ | 150 | 2-Ethyl-3-methylindole | 2,3-Dimethylindole | Varies | Mixed/Thermo | [2] |
*Note: The example in the Eaton's reagent reference uses methyl ketones to yield 3-unsubstituted indoles. The entry here is an extrapolation for a different ketone to illustrate the principle.
Decision Workflow for Optimizing Regioselectivity
Caption: Decision workflow for troubleshooting regioselectivity.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. researchwithnj.com [researchwithnj.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. thieme-connect.com [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Solvent Effects on 4-Bromophenylhydrazine Hydrochloride Reactions
Welcome to the technical support center for handling reactions involving 4-Bromophenylhydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and questions regarding the critical role of solvent choice in modulating reaction rates, yields, and impurity profiles. Our approach is rooted in mechanistic principles to provide you with actionable, field-proven insights.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses common issues encountered during syntheses using this compound, a crucial reagent in many synthetic procedures, most notably the Fischer indole synthesis.[1]
Q1: My reaction with this compound is sluggish or not proceeding to completion. What is the first thing I should investigate?
A1: The primary factor to investigate is the solubility and stability of your reactants in the chosen solvent. This compound has limited solubility in non-polar or weakly polar organic solvents but is soluble in water.[2][3][4] For the free base, (4-bromophenyl)hydrazine, it is more soluble in organic solvents like ethanol and acetone.[2]
Troubleshooting Steps:
-
Assess Solubility: Ensure both the this compound and your other reactant (e.g., a ketone or aldehyde) are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility is a common cause of low reaction rates.
-
Check Reagent Quality: Phenylhydrazines can degrade over time, especially if exposed to air and light. Ensure your starting material is pure and has not oxidized.[5]
-
Consider the "One-Pot" Method: In many applications like the Fischer indole synthesis, it is common to heat the arylhydrazine and the carbonyl compound together in a solvent like acetic acid. This allows for the in-situ formation of the hydrazone, which then cyclizes under acidic catalysis without the need for isolating the intermediate.[6]
-
Role of the Hydrochloride Salt: The hydrochloride salt is often used for its stability. However, the reaction itself consumes the free base. If your reaction requires the free hydrazine, the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) may be necessary to neutralize the HCl and drive the reaction forward.[5]
Q2: I am performing a Fischer indole synthesis and the yield is poor. How does solvent choice impact the key steps of this reaction?
A2: The Fischer indole synthesis is a multi-step process, and the solvent can influence each step differently.[7][8] The key steps are:
-
Hydrazone formation.
-
Tautomerization to an enamine.
Polar aprotic solvents are often recommended.[6] The choice of an acid catalyst, which can be a Brønsted or Lewis acid, is also critical.[1][7][9]
Solvent Considerations for Mechanism:
-
Hydrazone Formation: This is a condensation reaction that releases water. A solvent that can tolerate small amounts of water or a setup that removes water (e.g., Dean-Stark trap) can be beneficial.
-
Tautomerization & Rearrangement: The crucial[6][6]-sigmatropic rearrangement involves a polar transition state. Polar solvents can stabilize this transition state, thereby increasing the reaction rate.[10]
-
Cyclization & Elimination: These steps are acid-catalyzed. The solvent must be stable to the acidic conditions and be able to solvate the charged intermediates.
The diagram below illustrates the core mechanism and highlights the steps influenced by the reaction environment.
Caption: Fischer Indole Synthesis Workflow.
Q3: My reaction is producing a significant amount of dark, tarry byproduct. What is the cause and how can I mitigate it with solvent selection?
A3: Tar formation often indicates polymerization or decomposition, which can be exacerbated by excessive heat or highly concentrated reaction mixtures.[5]
Troubleshooting Steps:
-
Lower the Concentration: Running the reaction under higher dilution can disfavor intermolecular side reactions that lead to polymers.[5] Ensure your solvent can fully dissolve the reactants at this lower concentration.
-
Temperature Control: While the Fischer indole synthesis often requires heat, excessive temperatures can cause decomposition.[11][12] A higher-boiling, inert solvent (e.g., toluene, xylenes) can provide better temperature control compared to lower-boiling solvents.
-
Solvent Inertness: Ensure the solvent is not reactive under the acidic and high-temperature conditions of the reaction. Protic solvents like alcohols could potentially compete in side reactions.
Q4: How do I choose an optimal solvent for my reaction? Should I prioritize protic or aprotic solvents?
A4: The choice between protic and aprotic solvents depends on the specific reaction mechanism.
-
Protic Solvents (e.g., Ethanol, Acetic Acid): These solvents can participate in hydrogen bonding and can act as proton sources. Acetic acid is commonly used as it can serve as both a solvent and a Brønsted acid catalyst.[6]
-
Aprotic Solvents (e.g., DMSO, DMF, Toluene): These solvents do not have acidic protons. Polar aprotic solvents are excellent at solvating polar intermediates without interfering with proton transfer steps. Non-polar aprotic solvents like toluene are useful for reactions requiring high temperatures and a non-polar environment.
The following table summarizes the properties of common solvents and their typical applications in reactions involving 4-Bromophenylhydrazine.
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics & Typical Use Case |
| Acetic Acid | Protic, Polar | 6.2 | 118 | Acts as both solvent and acid catalyst; commonly used in one-pot Fischer indole syntheses.[6] |
| Ethanol | Protic, Polar | 24.5 | 78 | Good general-purpose solvent for dissolving reactants; can be used for recrystallization.[2] |
| Toluene | Aprotic, Non-polar | 2.4 | 111 | Allows for high reaction temperatures and azeotropic removal of water. |
| DMSO | Aprotic, Polar | 47.2 | 189 | High polarity can accelerate reactions with polar transition states. |
| Polyphosphoric Acid (PPA) | Protic, Polar | - | Decomposes | Often used as both a catalyst and a solvent medium for Fischer indole synthesis, particularly for less reactive substrates.[7] |
Section 2: Experimental Protocols
To systematically determine the optimal solvent for your specific reaction, a solvent screening experiment is recommended.
Protocol: Parallel Solvent Screening for Fischer Indole Synthesis
This protocol outlines a method for testing multiple solvents simultaneously to identify the one that provides the best reaction rate and yield.
Materials:
-
This compound
-
Your chosen ketone/aldehyde (e.g., cyclohexanone)
-
A selection of solvents (e.g., Acetic Acid, Ethanol, Toluene, DMSO)
-
Acid catalyst (if not using an acidic solvent, e.g., p-toluenesulfonic acid)
-
Parallel synthesis reaction block or multiple reaction vials
-
TLC plates and appropriate mobile phase
-
GC-MS or LC-MS for quantitative analysis
Procedure:
-
Setup: In separate, labeled reaction vials, add 1.0 mmol of this compound and 1.1 mmol of the ketone.
-
Solvent Addition: To each vial, add 5 mL of a different test solvent.
-
Catalyst Addition: To vials with non-acidic solvents (Ethanol, Toluene, DMSO), add a catalytic amount (e.g., 0.1 mmol) of p-toluenesulfonic acid.
-
Reaction: Place all vials in the reaction block and heat to a consistent temperature (e.g., 100 °C). Stir the reactions.
-
Monitoring: At regular intervals (e.g., 1 hr, 2 hr, 4 hr, 8 hr), take a small aliquot from each reaction mixture. Spot the aliquot on a TLC plate to monitor the consumption of starting material and the formation of the product.
-
Workup: After a set time (e.g., 24 hours), cool the reactions to room temperature. Perform an appropriate aqueous workup to quench the reaction and remove the catalyst.[5]
-
Analysis: Analyze the crude product mixture from each reaction vial by GC-MS or LC-MS to determine the relative conversion and yield.
The workflow for this screening process is visualized below.
Caption: Solvent Screening Experimental Workflow.
Section 3: Final Recommendations
-
Start with Literature Precedent: Always begin by reviewing established procedures for similar reactions. Solvents like acetic acid or catalysts like PPA are common starting points for the Fischer indole synthesis for a reason.[6][7]
-
Solubility is Paramount: A reaction cannot proceed efficiently if the reactants are not in the same phase. Verify solubility before committing to a large-scale reaction.
-
Mechanism is Your Guide: Understanding the reaction mechanism provides the rationale for solvent selection. For reactions involving polar transition states, a polar solvent will likely accelerate the rate-determining step.[10]
-
Don't Underestimate Workup: The choice of solvent also impacts the ease of product isolation. Volatile solvents are easier to remove, and immiscible solvents simplify aqueous extractions. Recrystallization, a common purification method, is highly dependent on finding a suitable solvent system.[5]
By systematically evaluating solvent effects through small-scale screening and applying a mechanistic understanding of your reaction, you can significantly improve reaction rates, yields, and overall process efficiency.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | 622-88-8 [chemicalbook.com]
- 4. 622-88-8 this compound AKSci A011 [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. testbook.com [testbook.com]
- 12. Fischer Indole Synthesis [organic-chemistry.org]
Technical Support Center: Enhancing the Stability of Hydrazone Intermediates in Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide field-proven insights and troubleshooting strategies for one of the most common challenges in contemporary synthesis: the stability of hydrazone intermediates. Hydrazones are indispensable tools, particularly in bioconjugation and drug delivery, due to their unique pH-sensitive linkage.[1][2][3] However, this same reactivity can lead to instability during synthesis, purification, and storage. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding hydrazone stability.
Q1: What is the primary mechanism of hydrazone degradation during synthesis? A1: The primary degradation pathway for hydrazones is hydrolysis, which is the cleavage of the C=N bond by water to regenerate the parent aldehyde or ketone and the hydrazine derivative.[4][5] This reaction is reversible and typically catalyzed by acid.[6][7] The mechanism involves protonation of the imine nitrogen, which increases the electrophilicity of the carbon atom, making it highly susceptible to nucleophilic attack by water.[4][8]
Q2: Why is my hydrazone-linked product hydrolyzing at a neutral pH? A2: While hydrazones are generally more stable at neutral pH (~7.4) compared to acidic conditions, some structures are inherently more labile.[6] Premature degradation at neutral pH is often due to:
-
Structural Features: Hydrazones formed from aliphatic aldehydes or ketones are significantly less stable than those derived from aromatic counterparts due to a lack of resonance stabilization.[1][4][6]
-
Electronic Effects: Electron-withdrawing groups near the hydrazone linkage can increase the electrophilicity of the imine carbon, accelerating hydrolysis even at neutral pH.[4][6]
-
Steric Hindrance: Lower steric bulk around the C=N bond can allow for easier access by water molecules, leading to faster hydrolysis.[4]
Q3: What is the optimal pH for forming a hydrazone? A3: Hydrazone formation is a condensation reaction that is also subject to acid catalysis. The reaction rate is typically fastest in a slightly acidic environment, generally between pH 4 and 6.[9] In this range, there is sufficient protonation to activate the carbonyl group for nucleophilic attack by the hydrazine, but the pH is not so low as to cause rapid hydrolysis of the newly formed hydrazone product.[10] At very low pH, the hydrazine nucleophile itself becomes excessively protonated and non-nucleophilic, slowing the reaction.[10]
Q4: My hydrazone appears to be degrading during storage. What are the likely causes? A4: Degradation during storage can be caused by hydrolysis from atmospheric moisture, especially if acidic or basic residues from the synthesis are present.[11] Another common cause is oxidation, particularly for hydrazones that have a free N-H bond.[9] Exposure to air (oxygen) and light can promote oxidative degradation.[9]
Troubleshooting Guides
This section provides in-depth solutions to specific experimental problems.
Issue 1: The reaction shows a low yield of the desired hydrazone.
Low product yield is a common issue that can stem from an incomplete reaction, degradation of the product, or competing side reactions.
Possible Cause 1: Incomplete Reaction The equilibrium between reactants and the hydrazone product may not favor product formation under your current conditions.
-
Troubleshooting Step:
-
Introduce a Catalyst: The reaction can be slow, especially near neutral pH. Add a nucleophilic catalyst like aniline or its derivatives (e.g., 5-methoxyanthranilic acid) to accelerate the formation of the hydrazone.[10][12] These catalysts form a more reactive imine intermediate, speeding up the rate-limiting step.[12]
-
Optimize pH: Ensure the reaction medium is buffered to a slightly acidic pH (4.5-5.5) to facilitate both the nucleophilic attack and the dehydration step without causing significant product hydrolysis.[10]
-
Remove Water: As water is a byproduct, its removal can drive the equilibrium toward the product. This can be achieved in organic solvents by using a dehydrating agent like anhydrous MgSO₄ or a Dean-Stark apparatus.[7]
-
Possible Cause 2: Hydrolysis of the Product during Reaction or Workup The conditions used to form the hydrazone may also be promoting its cleavage back to the starting materials.
-
Troubleshooting Step:
-
Avoid Strong Acids: While acid-catalyzed, strongly acidic conditions (pH < 4) will aggressively favor hydrolysis.[10] Use only a catalytic amount of a weak acid (e.g., a few drops of acetic acid).[9]
-
Neutralize During Workup: During the aqueous workup, use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) to remove any residual acid catalyst before concentration and purification.[9]
-
Possible Cause 3: Azine Byproduct Formation If using unsubstituted hydrazine (NH₂NH₂), the initially formed hydrazone can react with a second molecule of the aldehyde/ketone to form an azine (R₂C=N-N=CR₂).[9]
-
Troubleshooting Step:
-
Control Stoichiometry: Use a slight excess of the hydrazine reagent (e.g., 1.1-1.2 equivalents).[9]
-
Slow Addition: Add the carbonyl compound slowly to the solution of the hydrazine. This maintains a higher relative concentration of the hydrazine, minimizing the chance for the hydrazone intermediate to react with a second carbonyl molecule.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydrazone - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Maximizing Yield in Fischer Indole Synthesis through Optimized Workup Procedures
Welcome to the technical support guide for the Fischer indole synthesis. As researchers, scientists, and drug development professionals, we understand that the success of a synthesis often lies not just in the reaction itself, but in the critical steps that follow. The workup and purification of the Fischer indole synthesis can be particularly challenging, often plagued by low yields, tar formation, and difficult-to-separate byproducts.
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind experimental choices to empower you with the knowledge to optimize your workup procedure for maximum yield and purity.
Core Principles of a High-Yield Workup
The Fischer indole synthesis is typically conducted under harsh acidic conditions (using Brønsted or Lewis acids) and at elevated temperatures.[1][2][3] These conditions, while necessary for the key[4][4]-sigmatropic rearrangement, can also lead to product degradation and side reactions if not properly managed during the workup.[1][5]
A successful workup aims to achieve three primary goals:
-
Rapid and Safe Quenching: Neutralize the acid catalyst to halt the reaction and prevent further side reactions or product decomposition.
-
Efficient Product Extraction: Separate the desired indole from the reaction medium, unreacted starting materials, and byproducts.
-
Effective Purification: Isolate the pure indole product from remaining impurities.
Visualized General Workup Protocol
The following workflow illustrates the typical sequence of events in a Fischer indole synthesis workup.
Caption: General experimental workflow for Fischer indole synthesis workup.
Frequently Asked Questions (FAQs)
Q1: How should I properly quench my Fischer indole reaction?
A1: The primary goal of quenching is to rapidly neutralize the strong acid catalyst. The most common and effective method is to cool the reaction mixture and pour it slowly onto a large volume of crushed ice or ice-water with vigorous stirring.[5] This accomplishes two things: it safely dissipates the heat generated from the acid-base neutralization and often causes the crude indole product, which is typically poorly water-soluble, to precipitate out of the aqueous solution. After the initial quench in ice-water, a base (e.g., saturated sodium bicarbonate, sodium hydroxide solution) is carefully added to neutralize the remaining acid to a pH of ~7-8.
Q2: What are the best organic solvents for extracting my indole product?
A2: The choice of solvent depends on the polarity of your specific indole derivative.
-
Ethyl Acetate (EtOAc): A good general-purpose solvent for many indoles. It is relatively polar and can dissolve a wide range of indole derivatives.
-
Dichloromethane (DCM): Effective for less polar indoles, but can sometimes co-extract more impurities.
-
Toluene: An excellent choice, especially in eco-friendly industrial processes, as it can serve as both a co-solvent in the reaction and the extraction solvent, minimizing waste.[6]
-
Diethyl Ether: Can be used, but its high volatility and peroxide-forming tendencies make it less ideal for large-scale work.
Q3: My crude product is a dark, stubborn oil instead of a solid. How can I purify it?
A3: Oiling out is a common problem. First, ensure all solvent from the extraction step is removed under high vacuum. If it remains an oil, try trituration: add a non-polar solvent in which the product is insoluble (e.g., hexanes, pentane) and stir or sonicate vigorously. This can sometimes induce crystallization by "washing" away soluble impurities that inhibit crystal lattice formation. If trituration fails, column chromatography is the next logical step.
Q4: When is column chromatography absolutely necessary for purification?
A4: Column chromatography is required in several common scenarios:
-
Isomer Separation: When using unsymmetrical ketones, the reaction can produce a mixture of regioisomers which often have very similar polarities, making recrystallization ineffective.[7]
-
Persistent Oily Products: As mentioned above, if the product fails to crystallize.
-
Closely Eluting Impurities: If TLC analysis of the crude product shows impurities with Rf values very close to your product.
-
High Purity Requirements: For applications in drug development, chromatography is often essential to achieve >99% purity.
Troubleshooting Guide: Common Workup Issues
This section addresses specific problems encountered during the workup and provides a logical path to their resolution.
Visualized Troubleshooting Decision Tree
Caption: Decision-making process for troubleshooting common workup issues.
Q&A: In-Depth Problem Solving
Problem: I have a very low yield, or no product at all, after completing the workup.
-
Possible Cause 1: Incomplete reaction or product decomposition.
-
Expert Analysis: The Fischer indole synthesis is sensitive to temperature and reaction time.[5] Excessively high temperatures or leaving the reaction for too long can lead to the decomposition of the desired indole. Conversely, insufficient heat or time will result in incomplete conversion.
-
Solution: Before quenching, always run a TLC of your reaction mixture. If you see significant starting material (hydrazone), the reaction may need more time or gentle heating. If you see a streak of decomposition products, the reaction has gone on too long or is too hot. For future runs, monitor the reaction progress by TLC every 30-60 minutes to determine the optimal endpoint.[7]
-
-
Possible Cause 2: Product loss during workup.
-
Expert Analysis: Indoles, especially those with certain functional groups, can have some solubility in water or can form salts that remain in the aqueous layer if the pH is not optimal.
-
Solution:
-
Check the pH: Before extraction, ensure the aqueous layer is neutral or slightly basic (pH 7-8). If it is still acidic, your product may be protonated and remain in the aqueous phase.
-
Re-extract: If your initial extraction yields little product, try re-extracting the aqueous layer with a different, more polar organic solvent like ethyl acetate.
-
Avoid Emulsions: Emulsions can trap product at the interface. To break them, add brine (saturated NaCl solution) or filter the entire mixture through a pad of Celite.
-
-
Problem: My crude product is a dark, intractable tar.
-
Possible Cause: Polymerization and side reactions.
-
Expert Analysis: The highly acidic and hot conditions of the reaction are prime for generating polymeric side products, which manifest as tar.[1][5] This is often exacerbated by reactions that are overheated or run for too long.
-
Solution:
-
Prevention is Key: The best solution is to avoid tar formation in the first place by carefully controlling the reaction temperature and time.[5] Using a microwave-assisted synthesis can sometimes improve yields and reduce reaction times, minimizing tar formation.[5]
-
Salvaging the Product: If you already have tar, purification is difficult but not always impossible. Try dissolving a small amount of the crude tar in a minimal amount of a relatively polar solvent (like DCM or acetone) and then passing it through a short plug of silica gel, eluting with your extraction solvent (e.g., ethyl acetate). This can remove the highly polar, baseline material. Collect the filtrate, concentrate it, and attempt further purification by column chromatography.
-
-
Problem: My purified product is contaminated with starting materials.
-
Possible Cause: Inefficient removal during washing steps.
-
Expert Analysis: Unreacted arylhydrazine is basic, while unreacted ketone/aldehyde is neutral. These need to be removed before final purification.
-
Solution:
-
Acid Wash for Hydrazine: To remove residual basic arylhydrazine, wash the organic extract with a dilute acid solution (e.g., 1M HCl). The hydrazine will form a water-soluble salt and partition into the aqueous layer. Crucially , you must then wash the organic layer again with water and saturated sodium bicarbonate to remove any residual acid before drying and concentrating.
-
Bisulfite Wash for Aldehydes: If you used an aldehyde as a starting material and it persists, you can wash the organic layer with a saturated sodium bisulfite solution. This forms a solid adduct with the aldehyde that can be removed.
-
-
Problem: I can't separate two isomeric products by column chromatography.
-
Possible Cause: Very similar polarity of regioisomers.
-
Expert Analysis: When using an unsymmetrical ketone, the formation of two regioisomers is common. The choice of acid catalyst can influence the ratio of these isomers, but separation is often a chromatographic challenge.[8]
-
Solution:
-
Optimize Silica Gel Chromatography: Screen a wide range of solvent systems. Moving from a standard ethyl acetate/hexanes system to a dichloromethane/methanol or toluene/acetone system can sometimes provide the selectivity needed. Adding a small amount of a modifier like triethylamine (for basic indoles) can improve peak shape.[9]
-
Consider Reverse-Phase HPLC: For high-value materials where purity is paramount, preparative reverse-phase HPLC (using a C18 column with a water/acetonitrile or water/methanol mobile phase) can often separate isomers that are inseparable on normal-phase silica.[9][10][11]
-
-
Detailed Experimental Protocols
Protocol 1: Standard Workup and Extraction
This protocol is a general guideline for a typical Fischer indole synthesis conducted with a Brønsted acid like polyphosphoric acid (PPA) or sulfuric acid.
-
Cooling: Once TLC indicates the reaction is complete, remove the heat source and allow the reaction vessel to cool to room temperature.
-
Quenching: In a separate, larger beaker, prepare a mixture of crushed ice and water (approx. 10x the volume of the reaction mixture). While stirring the ice/water mixture vigorously, slowly and carefully pour the reaction mixture into it. A precipitate may form.[5]
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2M sodium hydroxide (NaOH) solution portion-wise until the pH of the aqueous slurry is ~7-8. Use pH paper to monitor.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x the volume of the original reaction).
-
Combine and Wash: Combine the organic extracts. Wash the combined organic layer sequentially with water (1x) and then with brine (1x) to remove water-soluble impurities and break any minor emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification of a Challenging Crude Product by Column Chromatography
This protocol assumes you have a crude product that is an oil, a mixture of isomers, or contains closely-eluting impurities.
-
Determine Eluent System: On a TLC plate, test various solvent systems to find one that gives good separation and an Rf value for your desired product of ~0.25-0.35.
-
Prepare the Column: Pack a glass column with silica gel using the chosen eluent system (as a slurry).
-
Load the Sample: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like DCM. If it doesn't dissolve well, you can "dry load" it: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with your chosen solvent system, collecting fractions in test tubes. Monitor the separation by TLC, spotting every few fractions.
-
Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Concentrate the combined fractions under reduced pressure to obtain the purified indole.
| Parameter | Recommendation for Indole Purification | Rationale |
| Stationary Phase | Silica Gel (standard) | Good for a wide range of polarities. |
| Reverse-Phase C18 (advanced) | Excellent for separating non-polar compounds or isomers that are difficult to resolve on silica.[9][11] | |
| Mobile Phase (Silica) | Hexanes/Ethyl Acetate | Good starting point for many indoles. |
| Hexanes/DCM or Toluene/Acetone | Offers different selectivity and can help separate stubborn mixtures. | |
| Mobile Phase (C18) | Acetonitrile/Water or Methanol/Water | Standard for reverse-phase chromatography.[10][12] |
| Additive | Triethylamine (TEA, ~0.1-1%) | For basic indoles, it masks acidic silanol sites on silica, preventing peak tailing.[9] |
| Formic or Acetic Acid (~0.1%) | For acidic indoles, to improve peak shape. |
References
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Separation of Indole-3-carbinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Managing Tar Formation in Acid-Catalyzed Cyclization Reactions
Welcome to the Technical Support Center for troubleshooting acid-catalyzed cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of tar formation. Here, we will delve into the underlying causes of this side reaction and provide actionable, field-proven strategies to mitigate it, ensuring higher yields and purity for your target cyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is "tar" in the context of an organic reaction?
A: In organic synthesis, "tar" is a colloquial term for a complex, often intractable mixture of high-molecular-weight byproducts. It typically appears as a dark, viscous oil or an amorphous solid. Tar formation is particularly common in reactions that proceed through reactive intermediates like carbocations, which can undergo undesired polymerization or condensation pathways.[1]
Q2: Why is tar formation so prevalent in acid-catalyzed cyclizations?
A: Acid catalysts, both Brønsted and Lewis acids, are designed to generate reactive electrophilic species, such as carbocations, to initiate the desired intramolecular cyclization.[2][3] However, these same reactive intermediates can also participate in a cascade of intermolecular side reactions, including polymerization and condensation, leading to the formation of complex, high-molecular-weight tar.[4][5]
Q3: Can the choice of acid catalyst influence the extent of tar formation?
A: Absolutely. The strength and type of acid catalyst are critical. Stronger acids can lead to a higher concentration of reactive intermediates, which may accelerate side reactions.[6] For instance, in Friedel-Crafts type cyclizations, a less active catalyst might be preferable to decrease the rate of subsequent alkylations or acylations that can lead to tar.[7] The choice between a Brønsted and a Lewis acid can also be pivotal, as their mechanisms of action differ.[8]
Q4: How does reaction temperature contribute to tar formation?
A: Higher reaction temperatures generally increase the rates of all reactions, including the undesired pathways leading to tar.[9][10] For many acid-catalyzed cyclizations, running the reaction at elevated temperatures can favor thermodynamically controlled side products and decomposition pathways.[11] Therefore, careful temperature control is a key parameter to optimize.[12][13]
Troubleshooting Guides: From Prevention to Purification
This section provides in-depth strategies to address tar formation at various stages of your experimental workflow.
Issue 1: Excessive Tar Formation During the Reaction
If you observe significant tarring as the reaction proceeds, it's a clear indication that the reaction conditions are favoring undesired pathways. Here’s a systematic approach to troubleshoot this issue.
Root Cause Analysis: Understanding the "Why"
Tar formation in acid-catalyzed cyclizations often stems from one or more of the following:
-
Intermolecular Reactions: At high concentrations, the reactive intermediates generated for the intramolecular cyclization can react with other substrate molecules, leading to dimerization and polymerization.[4]
-
Carbocation Rearrangements: In reactions like Friedel-Crafts alkylation, the initial carbocation can rearrange to a more stable form, which may not be suitable for the desired cyclization and can initiate polymerization.[7]
-
Over-activation of Substrates: A highly activated aromatic ring or a particularly reactive functional group can be susceptible to multiple reactions, leading to a complex mixture of products.[7]
-
Decomposition: The desired product or starting material may not be stable under the reaction conditions, leading to degradation products that contribute to the tar.
Preventative Strategies & Optimization
The most effective way to deal with tar is to prevent its formation in the first place.
-
Concentration Adjustment (The "High Dilution" Principle): To favor intramolecular cyclization over intermolecular polymerization, perform the reaction under high dilution conditions (typically 0.1 - 1.0 mM).[14] This can be achieved by the slow addition of the substrate to a larger volume of the solvent containing the acid catalyst.
-
Temperature Control: Start by running the reaction at a lower temperature. While this may slow down the desired reaction, it will often have a more pronounced effect on reducing the rate of side reactions.[7] Experiment with a temperature gradient to find the optimal balance.
-
Catalyst Screening:
-
Lewis vs. Brønsted Acids: If you are using a strong Brønsted acid like sulfuric acid, consider switching to a milder Lewis acid, or vice-versa, depending on the specific reaction.[15]
-
Catalyst Loading: Reduce the stoichiometric amount of the acid catalyst. Often, only a catalytic amount is necessary.[11]
-
-
Solvent Choice: The polarity of the solvent can influence the stability of reactive intermediates. Experiment with a range of anhydrous solvents to find one that promotes the desired cyclization while minimizing side reactions.
| Parameter | Condition A (High Tar) | Condition B (Optimized) | Rationale |
| Concentration | 0.5 M | 0.05 M | Favors intramolecular cyclization over intermolecular reactions.[14] |
| Temperature | 80 °C | 25 °C (Room Temp) | Lower temperatures reduce the rate of undesired side reactions.[12] |
| Catalyst | 1.5 eq. AlCl₃ | 0.2 eq. Sc(OTf)₃ | A milder, less aggressive catalyst can be more selective.[16] |
| Addition Method | All at once | Slow addition over 2h | Maintains a low concentration of the reactive species. |
Workflow for Troubleshooting Tar Formation
References
- 1. researchgate.net [researchgate.net]
- 2. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. thieme.de [thieme.de]
- 7. benchchem.com [benchchem.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Coal Tar Components and Thermal Polycondensation Conditions on the Formation of Mesophase Pitch - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nazarov Cyclization [organic-chemistry.org]
- 16. Understanding catalytic synergy in dinuclear polymerization catalysts for sustainable polymers - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve the purity of synthesized 4-Bromophenylhydrazine hydrochloride
An authoritative guide for researchers, this Technical Support Center provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the purification of 4-Bromophenylhydrazine hydrochloride. As a Senior Application Scientist, my aim is to blend established chemical principles with practical, field-tested advice to help you achieve optimal purity in your synthesis.
Technical Support Guide: Purification of this compound
The synthesis of this compound, typically achieved through the diazotization of 4-bromoaniline followed by reduction, is a foundational process in the development of pharmaceuticals and fine chemicals.[1][2] However, achieving high purity (≥99% by HPLC) can be challenging due to the compound's sensitivity and the potential for side-product formation.[1][3] This guide addresses the most common purification hurdles.
Troubleshooting Guide
This section tackles specific issues you may encounter post-synthesis, providing the underlying causes and actionable solutions.
Question 1: My final product is a pale yellow, pink, or brown powder, not the expected off-white crystals. How can I remove the color?
Answer: Discoloration is the most frequent issue and typically arises from two sources: air oxidation of the hydrazine functional group or the presence of residual azo compounds. Azo compounds, characterized by the -N=N- linkage, are highly colored and can form if the diazonium salt intermediate undergoes unintended coupling reactions.[4][5]
Root Cause Analysis & Solution:
-
Oxidation: Phenylhydrazines are susceptible to oxidation, especially when impure or exposed to air and light over time. This process creates colored degradation products.
-
Azo Impurities: If the temperature during the diazotization step rises above the optimal 0-5 °C range, or if pH control is inadequate, the highly reactive diazonium salt can couple with unreacted 4-bromoaniline or the product itself, forming intensely colored azo dyes.[4][6]
Recommended Protocol: Activated Carbon Decolorization
The most effective method for removing these colored impurities is treatment with activated carbon.[3] Carbon's high surface area allows it to adsorb large, flat, conjugated molecules like azo dyes.
-
Step 1: Dissolve the crude 4-bromophenylhydrazine free base in hot water (e.g., at 60 °C). The free base is used here as the hydrochloride salt's solubility can be more complex.[3]
-
Step 2: Add a small amount of activated carbon (typically 1-2% w/w relative to your crude product).
-
Step 3: Stir the hot mixture for 15-20 minutes.[3] Avoid prolonged heating, which can cause degradation.
-
Step 4: Perform a hot filtration using fluted filter paper or a Celite® pad to remove the activated carbon. This step must be done quickly to prevent premature crystallization in the funnel.
-
Step 5: Allow the now colorless filtrate to cool slowly to induce crystallization of the purified free base.[3]
-
Step 6: Convert the purified free base to the hydrochloride salt as a final step.
Question 2: My yield is low, and HPLC analysis shows significant amounts of the starting material, 4-bromoaniline. What went wrong?
Answer: The presence of 4-bromoaniline in the final product points to one of two primary issues: an incomplete diazotization reaction or over-reduction of the diazonium salt.
Root Cause Analysis & Solution:
-
Incomplete Diazotization: The conversion of the primary amine (4-bromoaniline) to the diazonium salt is critical.[7] This reaction requires a stoichiometric amount of nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) and strict temperature control (0-5 °C).[3] If the temperature is too high or the addition of sodium nitrite is too fast, nitrous acid can decompose before it reacts, leaving 4-bromoaniline unreacted.
-
Over-Reduction: While reducing agents like zinc/HCl or stannous chloride are intended to convert the diazonium salt (-N₂⁺) to a hydrazine (-NHNH₂), harsh conditions or an excess of a very strong reducing agent can cleave the N-N bond entirely, reducing the intermediate all the way back to the parent amine.[8]
Corrective Actions:
-
Optimize Diazotization: Ensure your reaction vessel is adequately cooled in an ice-salt bath. Add the aqueous sodium nitrite solution dropwise, keeping the internal temperature below 5 °C at all times.[3]
-
Control Reduction: When using a powerful reductant like Zn/HCl, monitor the reaction closely (e.g., by TLC). Add the reducing agent portion-wise and maintain the recommended temperature (e.g., 15-20 °C) to avoid over-reduction.[3]
-
Purification: If 4-bromoaniline is already present, its removal can be challenging due to its similar properties. A carefully executed recrystallization is the best approach. The slightly different polarity between 4-bromoaniline and 4-bromophenylhydrazine can be exploited with a mixed solvent system.
Question 3: The isolated this compound is sticky and difficult to handle, not a crystalline solid. Why?
Answer: A sticky or oily product is almost always indicative of impurities that depress the melting point or residual solvent. The most common culprits are water, the 4-bromophenylhydrazine free base, or other organic byproducts.
Root Cause Analysis & Solution:
-
Incomplete Salification: The final step involves converting the purified 4-bromophenylhydrazine free base into its hydrochloride salt by adding concentrated HCl.[3] If insufficient acid is used, a mixture of the free base and the salt will result, which can be oily.
-
Residual Solvent: Inadequate drying will leave water or organic solvents in the product.
-
Improper Final Wash: The choice of washing solvent after filtration is crucial.
Recommended Protocol: Optimized Salification and Drying
-
Ensure Complete Protonation: After purifying the free base, dissolve it in a minimal amount of a suitable solvent and add a stoichiometric excess of concentrated HCl. A patent for a similar synthesis describes dissolving the purified free base directly in 37% hydrochloric acid at 60-70 °C and stirring until crystallization occurs.[3]
-
Acetone Wash: After filtering the crystallized hydrochloride salt, wash the filter cake with a small amount of cold acetone.[3] Acetone is an excellent choice because it is volatile and will readily dissolve non-polar organic impurities and displace water without dissolving a significant amount of the desired salt.
-
Thorough Drying: Dry the final product under vacuum, possibly with gentle heating (e.g., 40-50 °C), to remove all residual acetone and water.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: Recrystallization is best performed on the free base before converting it to the hydrochloride salt. Hot water is an effective solvent for this purpose.[3] The free base is soluble in hot water and crystallizes upon cooling. For the final hydrochloride salt, if further purification is needed, a mixture of ethanol and water or isopropanol and water is a good starting point. The ideal solvent system should dissolve the compound when hot but lead to low solubility upon cooling.
| Solvent System | Pros | Cons |
| Water (for free base) | Effective for removing inorganic salts and polar impurities.[3] Green solvent. | Limited effectiveness for non-polar organic impurities. |
| Ethanol/Water (for HCl salt) | Highly tunable polarity by adjusting the solvent ratio. Good for removing a broad range of impurities. | May require careful optimization to maximize yield. |
| Acetone (as a wash) | Excellent for removing water and non-polar impurities during final filtration.[3] Highly volatile. | The product has some solubility, so use sparingly and keep cold. |
Q2: What are the optimal storage conditions to maintain the purity of this compound?
A2: To prevent degradation, the product must be protected from air, light, and moisture. It should be stored in a tightly sealed, opaque container in a cool, dry, and dark place.[9][10][11] An inert atmosphere (nitrogen or argon) is recommended for long-term storage. It is incompatible with strong oxidizing agents and bases.[12][13]
Q3: Besides 4-bromoaniline, what is another common side product?
A3: A potential side product is bromobenzene. This can form if the diazonium group (-N₂⁺) is replaced by a hydrogen atom during the reduction step. This is known as hydro-de-diazotization. Certain reducing agents or reaction conditions can favor this pathway. Its removal is critical as its properties are significantly different from the desired product.
Purification Workflow & Protocols
The following diagram illustrates the logical flow for purifying crude this compound.
Caption: Workflow for the purification of 4-Bromophenylhydrazine HCl.
References
- 1. nbinno.com [nbinno.com]
- 2. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]
- 3. CN103387515A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 6. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. Complete reduction of benzene diazonium chloride with class 12 chemistry CBSE [vedantu.com]
- 9. 1-(4-Bromophenyl)hydrazine hydrochloride(622-88-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. 622-88-8|(4-Bromophenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. guidechem.com [guidechem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of 4-Bromophenylhydrazine Hydrochloride: A Comparative Methodological Review
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
4-Bromophenylhydrazine hydrochloride (CAS No. 622-88-8) is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds and organic molecules.[1] Its utility as a building block in drug development necessitates stringent quality control, as the purity of this starting material directly influences the safety and efficacy of the final active pharmaceutical ingredient (API). Potential impurities, arising from the synthesis process—typically the diazotization of 4-bromoaniline followed by reduction—can include unreacted starting materials, positional isomers, or degradation products.[2] The presence of these impurities, particularly those that may be genotoxic or mutagenic, must be meticulously controlled.[3][4]
This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound. We will dissect a primary High-Performance Liquid Chromatography (HPLC) method, compare it with alternative techniques like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), and provide the scientific rationale behind the selection of each analytical parameter. Our focus is on establishing a robust, self-validating analytical framework grounded in established regulatory principles.
Primary Method: Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography is the workhorse of pharmaceutical quality control for its versatility, robustness, and suitability for non-volatile and thermally labile compounds like phenylhydrazines.[5] A reversed-phase method is the logical choice due to the moderately polar nature of 4-Bromophenylhydrazine, allowing for excellent separation on a non-polar stationary phase.
Causality Behind Experimental Choices
-
Stationary Phase (Column): A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides strong retention for the aromatic ring of the analyte. The use of a column with a particle size of 3-5 μm is standard for conventional HPLC, balancing efficiency with backpressure.[6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (like phosphate buffer) and an organic modifier (like acetonitrile) is optimal. The buffer controls the pH to ensure the analyte is in a consistent ionic state, improving peak shape. Acetonitrile is chosen for its low UV cutoff and viscosity. A gradient is preferred over an isocratic method to ensure that any impurities with significantly different polarities are eluted effectively within a reasonable runtime.
-
Detection: UV detection is ideal as the phenylhydrazine moiety contains a chromophore that absorbs UV light. A detection wavelength is chosen at or near the analyte's maximum absorbance (λmax) to ensure high sensitivity.
Experimental Protocol: HPLC-UV Purity Assay
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 20.0 30 70 25.0 30 70 25.1 70 30 | 30.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Diluent: Mobile Phase A / Mobile Phase B (70:30 v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
3. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Standard Solution five times to establish system suitability. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Inject the Sample Solution in duplicate.
-
Calculate the purity by area percent normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Determination of 4-Bromophenylhydrazine HCl.
Trustworthiness: Method Validation Framework
To ensure this protocol is a self-validating system, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is demonstrated by running a blank, the standard, and a spiked sample.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. Assessed over a range (e.g., 50% to 150% of the nominal concentration).
-
Accuracy: The closeness of test results to the true value. Determined by applying the method to a sample of known purity or by recovery studies on spiked samples.
-
Precision: The degree of scatter between a series of measurements. Evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C), providing an indication of its reliability during normal usage.
Comparative Analysis: Alternative & Advanced Methodologies
While HPLC is a robust and widely used technique, other methods offer distinct advantages in specific contexts.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement in liquid chromatography that utilizes columns with sub-2 µm particle sizes.[9] This fundamental difference leads to substantial performance gains over traditional HPLC.
-
Principle of Operation: The core principle is identical to HPLC, but the smaller particles provide a greater surface area for interaction, leading to dramatically improved separation efficiency.[9] To push the mobile phase through these densely packed columns, UPLC systems operate at much higher pressures (up to 15,000 psi) compared to HPLC (up to 6,000 psi).[10]
-
Advantages:
-
Speed: Analysis times are significantly reduced, often by a factor of up to nine compared to a 5 µm HPLC column, boosting laboratory throughput.[9]
-
Resolution & Sensitivity: The increased efficiency results in sharper, narrower peaks, which improves resolution between closely eluting impurities and increases the signal-to-noise ratio, enhancing sensitivity.[6][11]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates lead to a significant decrease in solvent usage, making it a more cost-effective and environmentally friendly option.[6][11]
-
-
Considerations: UPLC systems represent a higher initial capital investment and require high-purity solvents and samples to prevent column clogging and system damage.
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For many phenylhydrazine derivatives, this requires a derivatization step to improve volatility and thermal stability.[5]
-
Principle of Operation: The sample is vaporized and injected into the head of a chromatographic column. Separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase and the stationary phase lining the column.
-
Advantages:
-
High Separation Efficiency: Capillary GC columns offer extremely high resolution, making them excellent for separating complex mixtures of volatile impurities.
-
Sensitive Detectors: When coupled with detectors like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC offers very high sensitivity. GC-MS provides definitive structural identification of impurities.[12]
-
-
Considerations:
-
Thermal Lability: this compound may decompose at the high temperatures required for GC analysis. The free base is more amenable but can still be unstable.
-
Derivatization Required: A derivatization step (e.g., acylation or silylation) is often necessary to make the analyte volatile and thermally stable, adding complexity and potential sources of error to the sample preparation process.[13][14] This makes it less straightforward for routine quality control compared to HPLC.
-
Head-to-Head Performance Comparison
| Parameter | HPLC-UV | UPLC-UV | GC-FID/MS |
| Principle | Liquid-solid partitioning chromatography. | Liquid-solid partitioning using sub-2 µm particles at high pressure. | Gas-liquid partitioning chromatography. |
| Typical Run Time | 15-30 minutes.[10] | 3-10 minutes.[10] | 10-30 minutes (plus derivatization time). |
| Resolution | Good to excellent. | Superior; sharper and narrower peaks.[9][11] | Excellent, especially with capillary columns. |
| Sensitivity | Good. | Very high; improved signal-to-noise ratio.[6] | Very high, particularly with MS detection. |
| Solvent Consumption | Moderate to high. | Low; significant reduction compared to HPLC.[6][11] | Very low (gases used as mobile phase). |
| Pros | Robust, versatile, widely available, suitable for non-volatile compounds. | Fast analysis, high resolution, high sensitivity, reduced solvent use.[6][9] | Excellent for volatile impurities, definitive identification with MS. |
| Cons | Longer run times, higher solvent consumption than UPLC. | Higher initial cost, requires high-purity solvents/samples. | Not suitable for thermally labile compounds, often requires derivatization.[5] |
Conclusion and Recommendation
For the routine purity analysis of this compound in a quality control setting, the Reversed-Phase HPLC-UV method stands out as the most balanced choice. It is robust, reliable, and directly applicable without the need for complex derivatization steps. The methodology is well-understood, and its validation is straightforward under established ICH guidelines.
UPLC represents a superior alternative for high-throughput laboratories where speed and sensitivity are paramount.[9][11] The significant reduction in run time and solvent consumption can lead to long-term cost savings and increased productivity. For research and development or in-depth impurity profiling, the enhanced resolution of UPLC is invaluable.
Gas Chromatography is a more specialized tool. While it offers unparalleled separation efficiency for volatile compounds, its application for this compound is complicated by the analyte's thermal instability and the need for derivatization. GC-MS would be best employed in an investigational context, such as identifying an unknown volatile impurity, rather than for routine purity assessment.
Ultimately, the selection of the optimal analytical method depends on the specific context: for routine, reliable quality control, HPLC is the proven standard; for high-throughput and high-sensitivity needs, UPLC is the modern successor; and for specialized volatile impurity investigations, GC-MS is the tool of choice.
References
- 1. This compound | 622-88-8 [chemicalbook.com]
- 2. CN103387515A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 10. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 11. biomedres.us [biomedres.us]
- 12. Determination of airborne carbonyls via pentafluorophenylhydrazine derivatisation by GC-MS and its comparison with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to ¹H and ¹³C NMR Characterization of Indole Products
Introduction: The Central Role of the Indole Nucleus and NMR in Modern Drug Discovery
Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of a vast array of biologically active compounds, from neurotransmitters like serotonin to blockbuster drugs.[1] Given their prevalence, the unambiguous structural characterization of novel indole products is a critical step in the drug discovery and development pipeline.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing unparalleled insight into the molecular framework at an atomic level.[4][5]
This guide offers a comprehensive comparison of ¹H and ¹³C NMR techniques for the characterization of indole-containing molecules. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, compare the utility of various NMR experiments with supporting data, and provide a logical framework for tackling the structural elucidation of both simple and complex indole products.
Foundational Principles: Understanding the Indole Electronic Landscape via NMR
The unique spectral features of the indole nucleus in NMR are a direct consequence of its electronic structure. The fusion of a benzene ring with a pyrrole ring creates an aromatic system with ten π-electrons. The nitrogen atom's lone pair participates in this aromaticity, rendering the pyrrole ring electron-rich. This has profound effects on the chemical shifts of the attached protons and carbons.
In ¹H NMR, this electron density generally shields the protons on the pyrrole ring (H2, H3) relative to those on the benzene ring (H4-H7). In ¹³C NMR, the carbons of the pyrrole ring, particularly C3, are notably shielded (appear at a lower ppm value) compared to a simple alkene.[6] Understanding these baseline characteristics is fundamental to interpreting the spectra of more complex, substituted indoles.
¹H NMR Spectroscopy: Decoding the Proton Environment
A standard one-dimensional ¹H NMR spectrum is the initial and often most informative experiment for characterizing an indole product.[7] The key pieces of information derived are the chemical shift (δ), signal integration, and spin-spin coupling (multiplicity).[8][9]
Characteristic ¹H NMR Spectral Data for the Unsubstituted Indole Ring
The ¹H NMR spectrum of unsubstituted indole displays distinct signals for each proton, governed by its local electronic environment and proximity to neighboring protons. The N-H proton (H1) is particularly noteworthy for its broad signal and wide chemical shift range, which is highly sensitive to solvent, concentration, and temperature.[10][11]
| Proton | Typical Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Typical Coupling Constants (J) in Hz |
| H1 (N-H) | 8.0 - 8.2 (broad) | br s | - |
| H3 | 6.5 - 6.6 | t (dd) | J₃,₂ ≈ 3.1 Hz, J₃,₁ ≈ 2.0 Hz |
| H2 | 7.1 - 7.2 | t (dd) | J₂,₃ ≈ 3.1 Hz, J₂,₁ ≈ 2.5 Hz |
| H7 | 7.6 - 7.7 | d | J₇,₆ ≈ 7.9 Hz |
| H4 | 7.5 - 7.6 | d | J₄,₅ ≈ 8.1 Hz |
| H5 | 7.1 - 7.2 | ddd | J₅,₄ ≈ 8.1 Hz, J₅,₆ ≈ 7.1 Hz, J₅,₇ ≈ 1.2 Hz |
| H6 | 7.0 - 7.1 | ddd | J₆,₇ ≈ 7.9 Hz, J₆,₅ ≈ 7.1 Hz, J₆,₄ ≈ 0.9 Hz |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from multiple sources.[10][12]
Comparative Analysis: The Impact of Substituents
Substituents dramatically alter the ¹H NMR spectrum, providing crucial clues about their position on the indole ring.
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or carbonyl (-COR) groups deshield nearby protons, shifting their signals downfield (to a higher ppm value). For example, a chlorine atom at the C5 position deshields the adjacent H4 and H6 protons.[10]
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) groups shield nearby protons, causing an upfield shift (to a lower ppm value).
By comparing the observed spectrum to that of the parent indole, a researcher can often deduce the substitution pattern. For instance, the loss of the characteristic H5 triplet and the appearance of two doublets in the aromatic region might suggest substitution at the C5 or C6 position.[13]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
While ¹H NMR reveals the proton framework, ¹³C NMR spectroscopy maps the underlying carbon skeleton.[14] Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.
Characteristic ¹³C NMR Spectral Data for the Unsubstituted Indole Ring
The chemical shifts of the indole carbons are highly characteristic. The C2 and C3 carbons of the pyrrole ring are particularly diagnostic.
| Carbon | Typical Chemical Shift (δ) in CDCl₃ (ppm) |
| C2 | 124 - 126 |
| C3 | 102 - 103 |
| C3a | 127 - 129 |
| C4 | 120 - 121 |
| C5 | 121 - 123 |
| C6 | 119 - 121 |
| C7 | 111 - 112 |
| C7a | 135 - 137 |
Note: Data compiled from multiple sources.[6][12][15]
The C3 carbon is the most shielded carbon in the entire ring system due to the high electron density imparted by the adjacent nitrogen atom. Conversely, the bridgehead carbon C7a, adjacent to the nitrogen but part of the benzene ring, is the most deshielded. Substituent effects in ¹³C NMR are also predictable; EWGs deshield (shift downfield) and EDGs shield (shift upfield) the carbons to which they are attached and, to a lesser extent, those at the ortho and para positions.[16]
Advanced 2D NMR Techniques: A Guide to Unambiguous Elucidation
For complex indole products with multiple substituents or in cases of significant signal overlap in 1D spectra, two-dimensional (2D) NMR experiments are indispensable for unambiguous structure determination.[17][18][19]
Comparison of Key 2D NMR Experiments for Indole Characterization
| Experiment | Information Provided | Primary Application for Indoles |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[20] | Tracing the connectivity of protons on the benzene ring (e.g., H4-H5-H6-H7) and identifying couplings between pyrrole ring protons (H2-H3) and the N-H proton. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation).[21] | Unambiguously assigning protonated carbons. For example, linking the proton signal at ~6.5 ppm to the carbon signal at ~102 ppm confirms their assignment as H3 and C3, respectively. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[21][22] | The most powerful tool for piecing together the molecular skeleton. It connects fragments identified by COSY, assigns quaternary (non-protonated) carbons, and confirms the position of substituents. |
Field-Proven Insight: The combination of COSY, HSQC, and HMBC is a self-validating system. For example, to confirm a substituent's position at C5, one would look for HMBC correlations from the substituent's protons to C4, C5, and C6 of the indole ring. The absence of a direct one-bond correlation in the HSQC spectrum for the C5 signal would confirm it is a quaternary, substituted carbon.[23]
Experimental Protocols and Workflow
Achieving high-quality, reproducible NMR data requires standardized protocols. The general workflow for analysis is a logical progression from simple, fast experiments to more complex, time-consuming ones as needed.
General Workflow for Indole Product NMR Analysis
Caption: General workflow for indole characterization by NMR.
Protocol 1: Standard ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified indole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[24]
-
Instrument Setup: Insert the sample, lock the spectrometer on the solvent's deuterium signal, and perform automated or manual shimming to optimize magnetic field homogeneity.[10]
-
Acquisition Parameters (Typical for 400-500 MHz):
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Spectral Width: ~16 ppm (centered around 6-8 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on concentration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Protocol 2: Standard ¹³C NMR Acquisition
-
Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Acquisition Parameters (Typical for 100-125 MHz):
-
Pulse Program: Standard proton-decoupled single-pulse with NOE (e.g., 'zgpg30').[10]
-
Spectral Width: ~240 ppm (centered around 100-120 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 128 to 1024 or more, depending on concentration and solubility.
-
-
Processing: Apply Fourier transformation with line broadening (e.g., 1-2 Hz), phase correction, and baseline correction. Reference the spectrum to the solvent peak.
Logical Framework for 2D NMR-Based Structure Elucidation
The power of 2D NMR lies in the logical integration of the data to build a molecule from its constituent spin systems.
Caption: Logical flow for structure elucidation using 2D NMR data.
Illustrative 2D Correlations for a Substituted Indole
Consider a hypothetical 5-methoxy-2-methylindole. HMBC is the key to confirming the connectivity.
Caption: Key HMBC correlations for structural assignment.
Conclusion
The structural characterization of indole products by ¹H and ¹³C NMR spectroscopy is a systematic process that builds from foundational 1D experiments to advanced 2D techniques. For researchers and drug development professionals, a thorough understanding of the characteristic spectral features of the indole nucleus, the predictable effects of substituents, and the specific information provided by experiments like COSY, HSQC, and HMBC is essential. This integrated approach, combining robust experimental protocols with a logical framework for data interpretation, provides a self-validating system for the unambiguous and confident elucidation of novel indole-based chemical entities, thereby accelerating the drug discovery process.[25]
References
- 1. researchgate.net [researchgate.net]
- 2. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 4. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azooptics.com [azooptics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acdlabs.com [acdlabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 16. Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 18. Structure determination of two new indole-diterpenoids from Penicillium sp. CM-7 by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 21. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. news-medical.net [news-medical.net]
A Comparative Guide to Indole Synthesis: 4-Bromophenylhydrazine vs. Phenylhydrazine
For researchers, scientists, and professionals in drug development, the indole scaffold is a cornerstone of medicinal chemistry. The Fischer indole synthesis, a classic and versatile method, remains a go-to reaction for constructing this crucial heterocyclic system.[1][2] The choice of the starting phenylhydrazine derivative is a critical determinant of the reaction's efficiency, yield, and overall success. This guide provides an in-depth technical comparison of two commonly used reagents: the unsubstituted phenylhydrazine and its halogenated counterpart, 4-bromophenylhydrazine. We will delve into the mechanistic nuances, compare experimental outcomes, and provide detailed protocols to inform your synthetic strategy.
The Fischer Indole Synthesis: A Mechanistic Overview
Discovered by Hermann Emil Fischer in 1883, this acid-catalyzed reaction transforms a phenylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole.[3] The generally accepted mechanism, proposed by Robinson, involves several key steps that are influenced by the electronic nature of substituents on the phenylhydrazine ring.[4]
The reaction commences with the formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine. Under acidic conditions, this intermediate undergoes a crucial[5][5]-sigmatropic rearrangement. Subsequent cyclization and the elimination of ammonia lead to the formation of the aromatic indole ring.[2][3]
Caption: The mechanistic pathway of the Fischer indole synthesis.
Electronic Effects: The Decisive Factor
The electronic properties of substituents on the phenylhydrazine ring play a pivotal role in the facility of the Fischer indole synthesis. This is particularly true for the rate-determining[5][5]-sigmatropic rearrangement step.
-
Phenylhydrazine (Unsubstituted): The benzene ring in phenylhydrazine is electron-rich enough to facilitate the[5][5]-sigmatropic rearrangement under standard acidic conditions. It serves as a baseline for comparing the reactivity of substituted analogs.
-
4-Bromophenylhydrazine (Electron-Withdrawing): The bromine atom at the para-position exerts a significant electron-withdrawing effect through induction, which deactivates the aromatic ring. This reduced electron density can hinder the[5][5]-sigmatropic rearrangement, making the reaction more challenging.[5] Consequently, reactions with 4-bromophenylhydrazine often necessitate harsher conditions, such as stronger acids or higher temperatures, and may result in lower yields compared to the unsubstituted phenylhydrazine.
Comparative Experimental Data
While a direct head-to-head comparison under identical conditions is not extensively documented in the literature, we can infer the performance from various reported syntheses. The synthesis of 2-phenylindole from phenylhydrazine and acetophenone is a well-established procedure with consistently high yields. In contrast, the synthesis of bromo-substituted indoles often reports more modest yields.
| Phenylhydrazine Derivative | Carbonyl Compound | Product | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Phenylhydrazine | Acetophenone | 2-Phenylindole | Zinc Chloride | 170 | 5 minutes | 72-80 | --INVALID-LINK-- |
| Phenylhydrazine | Acetophenone | 2-Phenylindole | Zinc Chloride / Acetic Acid | 180 | 15 minutes | 86 | ChemicalBook |
| 4-Bromophenylhydrazine | Olefin-derived aldehyde | Bromo-substituted indole | Not specified | Not specified | Not specified | 39 | --INVALID-LINK-- |
Note: The yield for the 4-bromophenylhydrazine reaction is with a more complex aldehyde, which may also influence the outcome. However, it serves as an illustration of the typically lower yields observed with electron-withdrawing groups.
Experimental Protocols
The following are representative protocols for the synthesis of an indole using phenylhydrazine and a general protocol framework for 4-bromophenylhydrazine.
Synthesis of 2-Phenylindole from Phenylhydrazine and Acetophenone
This robust protocol is adapted from Organic Syntheses.
Step 1: Preparation of Acetophenone Phenylhydrazone
-
In a suitable flask, warm a mixture of 40 g (0.33 mole) of acetophenone and 36 g (0.33 mole) of phenylhydrazine on a steam cone for 1 hour.
-
Dissolve the hot mixture in 80 ml of 95% ethanol.
-
Induce crystallization by agitation and then cool the mixture in an ice bath.
-
Collect the product by filtration and wash with 25 ml of cold ethanol.
-
The expected yield of acetophenone phenylhydrazone is 87-91%.
Step 2: Fischer Indole Cyclization
-
In a 1-liter beaker, place an intimate mixture of 53 g (0.25 mole) of freshly prepared acetophenone phenylhydrazone and 250 g of powdered anhydrous zinc chloride.
-
Immerse the beaker in an oil bath at 170°C and stir the mixture vigorously.
-
The mass will become liquid after 3-4 minutes, and the evolution of white fumes will begin.
-
Remove the beaker from the bath and continue to stir for 5 minutes.
-
To prevent solidification, thoroughly stir in 200 g of clean sand.
-
Digest the mixture overnight on a steam cone with 800 ml of water and 25 ml of concentrated hydrochloric acid to dissolve the zinc chloride.
-
Filter the sand and crude 2-phenylindole and boil the solids with 600 ml of 95% ethanol.
-
Decolorize the hot mixture with Norit and filter.
-
Cool the combined filtrates to room temperature to crystallize the 2-phenylindole.
-
Collect the product by filtration and wash with cold ethanol. The expected yield is 72-80%.
General Protocol for Indole Synthesis using 4-Bromophenylhydrazine
Due to the deactivating effect of the bromo group, more forcing conditions are generally required. Polyphosphoric acid (PPA) is a common and effective catalyst for such reactions.
Step 1: Phenylhydrazone Formation (in situ)
-
In a round-bottom flask, combine 4-bromophenylhydrazine (1.0 eq) and the desired ketone (e.g., acetophenone, 1.0 eq).
-
Add a suitable solvent such as toluene or xylene.
-
Add a catalytic amount of a strong acid (e.g., a few drops of glacial acetic acid) to facilitate hydrazone formation.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.
Step 2: Cyclization
-
To the flask containing the in situ formed phenylhydrazone, add polyphosphoric acid (PPA) (typically in excess by weight).
-
Heat the reaction mixture to a high temperature (e.g., 120-160°C) with vigorous stirring.
-
Monitor the reaction by TLC for the formation of the indole product.
-
Upon completion, carefully pour the hot reaction mixture onto crushed ice.
-
Neutralize the aqueous solution with a base (e.g., NaOH or Na2CO3).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: A comparative experimental workflow for indole synthesis.
Conclusion and Recommendations
The choice between phenylhydrazine and 4-bromophenylhydrazine in the Fischer indole synthesis is a trade-off between reactivity and the desired final product.
-
Phenylhydrazine is the reagent of choice for accessing unsubstituted indole cores. Its higher reactivity allows for milder reaction conditions and generally leads to higher yields.
-
4-Bromophenylhydrazine is employed when a bromo-substituted indole is the target. Researchers must be prepared for a more challenging reaction that may require higher temperatures, stronger acids, and potentially more extensive optimization to achieve satisfactory yields. The resulting bromo-substituted indole, however, offers a valuable synthetic handle for further functionalization through cross-coupling reactions.
For drug development professionals, the slightly lower yield and more demanding conditions associated with 4-bromophenylhydrazine may be an acceptable compromise for the strategic advantage of incorporating a bromine atom for subsequent diversification of the indole scaffold. Careful consideration of the electronic effects and optimization of reaction conditions are paramount for the successful application of substituted phenylhydrazines in the Fischer indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Reagents for Indole Synthesis: Moving Beyond 4-Bromophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1] The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the construction of this vital heterocycle.[1] This reaction classically involves the acid-catalyzed cyclization of a substituted phenylhydrazone, formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[1][2] 4-Bromophenylhydrazine hydrochloride is a common reagent in this synthesis, but its utility is not universal. The bromo-substituent, an electron-withdrawing group, can influence reaction rates and may not be desirable in the final product. This guide provides a comprehensive comparison of alternative reagents and methodologies, offering researchers a broader toolkit for indole synthesis.
The Influence of Phenylhydrazine Substituents in the Fischer Indole Synthesis
The electronic nature of the substituent on the phenylhydrazine ring profoundly impacts the efficiency of the Fischer indole synthesis.[1] The key step in the mechanism is a[3][3]-sigmatropic rearrangement of the ene-hydrazine tautomer.[2][4] The facility of this rearrangement is sensitive to the electron density of the aromatic ring.
Electron-Donating Groups (EDGs)
Phenylhydrazines bearing electron-donating groups such as methoxy (-OCH₃) and methyl (-CH₃) increase the electron density of the ring.[1] This electronic enrichment facilitates the[3][3]-sigmatropic rearrangement, often leading to higher yields and requiring milder reaction conditions.[1][5] For instance, the reaction of 4-methoxyphenylhydrazine with propiophenone proceeds smoothly to give the corresponding indole in 79% yield under mechanochemical conditions.[6] Similarly, tolylhydrazines generally provide high yields at room temperature.[7]
Electron-Withdrawing Groups (EWGs)
Conversely, electron-withdrawing groups like nitro (-NO₂) and cyano (-CN) can hinder the reaction. The reduced electron density on the ring can make the key rearrangement step more difficult, often necessitating harsher reaction conditions. For example, the reaction of p-nitrophenylhydrazine with isopropyl methyl ketone gives a low yield (10-30%) even under reflux conditions.[4] However, the choice of the carbonyl partner is also crucial; the same p-nitrophenylhydrazine can give a high yield with a different ketone like 2-methylcyclohexanone.[4][7] 4-Chlorophenylhydrazine, another reagent with an electron-withdrawing substituent, generally has a detrimental effect on the reaction outcome, leading to low conversions even after prolonged reaction times.[6]
Table 1: Comparative Performance of Substituted Phenylhydrazines in the Fischer Indole Synthesis
| Phenylhydrazine Reagent | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 4-Methylphenylhydrazine HCl | Propiophenone | Oxalic Acid/DMU (ball mill) | Room Temp. | 400 min | ~75% | [6] |
| 4-Methoxyphenylhydrazine HCl | Propiophenone | Oxalic Acid/DMU (ball mill) | Room Temp. | 100 min | 79% | [6] |
| 4-Chlorophenylhydrazine HCl | Propiophenone | Oxalic Acid/DMU (ball mill) | Room Temp. | 400 min | Low Conv. | [6] |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 4 h | 30% | [4] |
| p-Nitrophenylhydrazine HCl | 2-Methylcyclohexanone | Acetic Acid | Reflux | Not specified | High | [4] |
| 3-Methylphenylhydrazine HCl | Propiophenone | Oxalic Acid/DMU (ball mill) | Room Temp. | Not specified | Mixture | [6] |
Note: Yields are highly dependent on the specific substrates and reaction conditions. This table provides a general comparison.
Experimental Protocol: Fischer Indole Synthesis with an EDG-Substituted Phenylhydrazine
This protocol describes the synthesis of 2,3,3,5-tetramethylindolenine from p-tolylhydrazine hydrochloride and isopropyl methyl ketone, illustrating a high-yielding reaction under mild conditions.[7]
Materials:
-
p-Tolylhydrazine hydrochloride
-
Isopropyl methyl ketone
-
Glacial Acetic Acid
-
1 M Sodium Hydroxide
-
Dichloromethane or Chloroform
-
Anhydrous Sodium Sulfate
-
Silica Gel
Procedure:
-
Phenylhydrazone Formation and Cyclization: In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1.0 eq.) and isopropyl methyl ketone (1.0-1.2 eq.) in glacial acetic acid.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with 1 M sodium hydroxide solution.
-
Dilute the mixture with water and extract the product with dichloromethane or chloroform (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the residue by passing it through a short silica gel column to yield the final product.[1]
Visualizing the Fischer Indole Synthesis Workflow
Caption: A generalized workflow of the Fischer Indole Synthesis.
Beyond Hydrazines: Alternative Synthetic Strategies
For cases where the Fischer indole synthesis is not suitable, either due to substrate incompatibility or the desire for different substitution patterns, several alternative methods exist. These non-hydrazine-based syntheses offer complementary approaches to the indole core.
Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo-acetophenone with an excess of aniline to form a 2-aryl-indole.[8][9] While it is a classic reaction, it often requires harsh conditions and can give inconsistent yields.[8][10]
Reaction Mechanism: The mechanism involves the initial formation of an α-arylamino ketone intermediate, which then undergoes an electrophilic cyclization followed by aromatization to yield the indole.[8][10]
Madelung Synthesis
The Madelung synthesis is the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base to produce indoles.[11][12] This method is particularly useful for the preparation of 2-alkynylindoles, which are not easily accessible through other routes.[11] Modern modifications have been developed to proceed under milder conditions.[13][14]
Nenitzescu Indole Synthesis
This reaction forms 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester.[15][16] Discovered by Costin Nenitzescu in 1929, this method is valuable for accessing indoles with a specific hydroxylation pattern.[15][17] The mechanism involves a Michael addition followed by a nucleophilic attack and elimination.[15]
Palladium-Catalyzed Indole Synthesis
Modern synthetic chemistry offers a plethora of palladium-catalyzed methods for indole synthesis.[3][18] These reactions often provide high yields and excellent functional group tolerance under mild conditions.[3] Strategies include intramolecular C-H amination, coupling of o-haloanilines with alkynes (Larock indole synthesis), and domino coupling-cyclization processes.[7][19] The Buchwald modification of the Fischer indole synthesis, for example, involves the palladium-catalyzed cross-coupling of aryl bromides and hydrazones.[2]
Decision-Making Flowchart for Indole Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 10. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 11. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 12. Madelung synthesis of indole [quimicaorganica.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 16. synarchive.com [synarchive.com]
- 17. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 18. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Acid Catalysts in the Fischer Indole Synthesis: Maximizing Yields for Drug Discovery and Development
For researchers, medicinal chemists, and professionals in drug development, the Fischer indole synthesis stands as a venerable and indispensable tool for constructing the indole scaffold, a privileged motif in a vast array of pharmaceuticals and natural products.[1] Discovered by Emil Fischer in 1883, this acid-catalyzed cyclization of arylhydrazones derived from ketones or aldehydes remains a cornerstone of heterocyclic chemistry.[2][3] The choice of acid catalyst is a critical parameter that profoundly influences reaction efficiency, yields, and in some cases, regioselectivity.[4]
This in-depth technical guide provides a comparative analysis of various acid catalysts employed in the Fischer indole synthesis, supported by experimental data to inform catalyst selection and reaction optimization. We will delve into the mechanistic nuances dictated by different catalysts and provide detailed, field-tested protocols for key transformations.
The Crucial Role of the Acid Catalyst
The Fischer indole synthesis is not merely a thermal rearrangement; it is an acid-catalyzed cascade of intricate chemical events. The acid catalyst plays a multifaceted role throughout the reaction mechanism, which includes:
-
Hydrazone Formation (in situ): While the arylhydrazone can be pre-formed, the synthesis is often performed in one pot where the acid catalyzes the initial condensation of the arylhydrazine and the carbonyl compound.
-
Tautomerization: The catalyst facilitates the crucial tautomerization of the hydrazone to the more reactive enamine intermediate.
-
[5][5]-Sigmatropic Rearrangement: Protonation of the enamine sets the stage for the key bond-forming event, a[5][5]-sigmatropic rearrangement, to form a di-imine intermediate.[2]
-
Cyclization and Aromatization: The acid then catalyzes the intramolecular cyclization and subsequent elimination of ammonia to forge the aromatic indole ring.[3]
The efficacy of a given acid catalyst is therefore dependent on its ability to efficiently promote these steps while minimizing side reactions.
A Comparative Analysis of Acid Catalyst Performance
Yield Comparison of Acid Catalysts in Fischer Indole Synthesis
| Catalyst Type | Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |
| Brønsted Acid | Acetic Acid | Phenylhydrazine | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | 60 | [4] |
| Brønsted Acid | p-Toluenesulfonic Acid (p-TsOH) | Phenylhydrazine | tert-Butanone | Indolenine/Indole Mixture | 47 (Indolenine), 29 (Indole) | [4] |
| Brønsted Acid | Brønsted Acidic Ionic Liquid | Phenylhydrazine | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | 92 | [6] |
| Brønsted Acid | Polyphosphoric Acid (PPA) | Phenylhydrazine | Various Ketones | Substituted Indoles | High (General) | |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Phenylhydrazine | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | High (General) | [4] |
| Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | Phenylhydrazine | 2-Butanone | 2,3-Dimethylindole | 90 | [5] |
| Lewis Acid | Aluminum Chloride (AlCl₃) | Phenylhydrazine | Various Ketones | Substituted Indoles | Effective (General) | [2][4] |
| Lewis Acid | Iron(III) Chloride (FeCl₃) | Phenylhydrazine | Various Ketones | Substituted Indoles | Effective (General) | [4] |
| Heterogeneous | Zeolite-HY | Phenylhydrazine hydrochloride | Acetophenone | 2-Phenylindole | 43 | |
| Heterogeneous | Montmorillonite K10 | Phenylhydrazine hydrochloride | Acetophenone | 2-Phenylindole | 70 | |
| Heterogeneous | Amberlyst-15 | Phenylhydrazine hydrochloride | Acetophenone | 2-Phenylindole | 68 | |
| Heterogeneous | Phosphomolybdic acid | Phenylhydrazine hydrochloride | Acetophenone | 2-Phenylindole | 86 |
Note: Yields are highly dependent on reaction conditions (temperature, solvent, reaction time) and the specific substrates used. The data presented here is for comparative purposes and is drawn from various literature sources which may not have used identical conditions.
Mechanistic Considerations: Brønsted vs. Lewis Acids
The choice between a Brønsted and a Lewis acid can influence the reaction pathway and, consequently, the yield and purity of the product.
-
Brønsted Acids (e.g., HCl, H₂SO₄, p-TsOH, PPA) act as proton donors. They protonate the carbonyl oxygen of the aldehyde or ketone, activating it towards nucleophilic attack by the hydrazine. They also play a key role in protonating the nitrogen atoms of the hydrazone and enamine intermediates to facilitate the subsequent electronic rearrangements. Polyphosphoric acid (PPA) is a particularly effective Brønsted acid catalyst that can also serve as the reaction medium.
-
Lewis Acids (e.g., ZnCl₂, BF₃, AlCl₃, FeCl₃) function as electron pair acceptors. They coordinate to the carbonyl oxygen, increasing its electrophilicity. Lewis acids can also coordinate to the nitrogen atoms of the hydrazone, facilitating the[5][5]-sigmatropic rearrangement. The choice of Lewis acid can be critical, as some may be more prone to causing side reactions or may be less tolerant of certain functional groups. For instance, a study on the roles of Lewis acid catalysts and solvents found that the properties of the Lewis acid do not exert a systematic influence on the regioselectivity of the reaction with unsymmetrical ketones.[7]
Heterogeneous Acid Catalysts: A Greener Approach
In recent years, the use of solid acid catalysts has gained traction as a more environmentally friendly and practical alternative to homogeneous catalysts. These heterogeneous catalysts, such as zeolites, clays (e.g., Montmorillonite K10), and sulfonic acid resins (e.g., Amberlyst-15), offer several advantages:
-
Ease of Separation: They can be easily removed from the reaction mixture by filtration, simplifying the work-up procedure.
-
Reusability: Many solid acid catalysts can be regenerated and reused, reducing waste and cost.
-
Milder Reaction Conditions: In some cases, these catalysts can promote the reaction under milder conditions than their homogeneous counterparts.
A comparative study on the synthesis of 2-phenylindole from phenylhydrazine hydrochloride and acetophenone demonstrated the superior performance of phosphomolybdic acid over several other solid acid catalysts, affording an 86% yield.
Experimental Protocols
To provide a practical context, here are detailed, step-by-step methodologies for the synthesis of representative indole derivatives using different types of acid catalysts.
Protocol 1: Synthesis of 2,3-Dimethylindole using Boron Trifluoride Etherate (Lewis Acid)
This protocol is adapted from a high-yield synthesis of 2,3-dimethylindole.[5]
Materials:
-
Phenylhydrazine
-
2-Butanone
-
Ethanol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1 eq.) and 2-butanone (1.1 eq.) in ethanol.
-
Cool the mixture in an ice bath and slowly add boron trifluoride etherate (1.2 eq.) dropwise with stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench it by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 2,3-dimethylindole.
Protocol 2: Synthesis of 1,2,3,4-Tetrahydrocarbazole using a Brønsted Acidic Ionic Liquid
This protocol highlights a greener approach using a reusable catalyst.[6]
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
Brønsted acidic ionic liquid (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate, [BMIm]HSO₄)
-
Toluene
-
Water
Procedure:
-
In a reaction vessel, combine phenylhydrazine (1 eq.), cyclohexanone (1 eq.), and the Brønsted acidic ionic liquid (0.2 eq.).
-
Heat the mixture at 100 °C with vigorous stirring for the appropriate time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add toluene to the reaction mixture and stir for 15 minutes. The product will dissolve in the toluene layer, while the ionic liquid remains as a separate phase.
-
Separate the toluene layer. The ionic liquid can be washed with fresh toluene, dried under vacuum, and reused for subsequent reactions.
-
Wash the collected toluene layer with water to remove any residual ionic liquid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 1,2,3,4-tetrahydrocarbazole.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Visualizing the Process
To better understand the workflow and the underlying chemistry, the following diagrams illustrate the experimental process and the reaction mechanism.
Caption: A generalized experimental workflow for the Fischer indole synthesis.
Caption: The acid-catalyzed mechanism of the Fischer indole synthesis.
Conclusion and Future Outlook
The Fischer indole synthesis remains a powerful and versatile method for the synthesis of a wide range of indole derivatives. The choice of acid catalyst is paramount and should be tailored to the specific substrate and desired reaction conditions. While traditional Brønsted and Lewis acids continue to be widely used, the development of heterogeneous and reusable catalysts offers a promising avenue for greener and more sustainable indole synthesis. For researchers and drug development professionals, a thorough understanding of the interplay between the catalyst, substrate, and reaction conditions is essential for maximizing yields and achieving the desired chemical transformations. As new catalysts and methodologies continue to emerge, the Fischer indole synthesis is poised to remain a vital tool in the arsenal of the synthetic chemist for the foreseeable future.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
A Comparative Guide to the Synthesis and Validation of Brominated Indoles via the Fischer Pathway
Introduction: The Enduring Relevance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry and natural products, forming the structural core of everything from neurotransmitters like serotonin to blockbuster drugs like sumatriptan and indomethacin.[1] Consequently, the reliable synthesis and rigorous validation of novel indole derivatives are cornerstones of modern drug discovery. Among the myriad of synthetic strategies, the Fischer indole synthesis, discovered in 1883, remains one of the most powerful and widely used methods for constructing this bicyclic heterocycle.[1][2][3]
This guide provides a comprehensive framework for researchers and drug development professionals on the synthesis of a target 6-bromo-substituted indole using 4-bromophenylhydrazine HCl. We will delve into the mechanistic rationale behind the Fischer route, present a detailed, self-validating experimental protocol, and objectively compare this classical approach with prominent alternatives. The focus is not merely on procedural steps but on the underlying chemical principles that inform experimental design, optimization, and validation, ensuring scientific integrity from start to finish.
Section 1: The Fischer Indole Synthesis: A Mechanistic and Practical Deep Dive
The Fischer indole synthesis is a robust, acid-catalyzed reaction that transforms an arylhydrazine and a suitable ketone or aldehyde into an indole.[2][4] Its enduring appeal lies in its efficiency and the relative accessibility of the starting materials.
The 'Why': Understanding the Mechanism and Experimental Choices
The reaction proceeds through a fascinating cascade of equilibria and rearrangements.[2][4][5] Understanding this mechanism is critical for troubleshooting and optimization.
-
Hydrazone Formation: The process begins with the condensation of 4-bromophenylhydrazine with a ketone (e.g., butan-2-one) to form the corresponding phenylhydrazone. This is a standard imine formation reaction.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer, often referred to as an 'ene-hydrazine'. This step is crucial as it sets the stage for the key bond-forming event.
-
[6][6]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine is protonated. This triggers the key event: a[6][6]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement).[5][7] This step breaks the weak N-N bond and forms a new C-C bond, disrupting the aromaticity of the benzene ring to produce a di-imine intermediate. The choice of acid catalyst—be it a Brønsted acid like HCl or a Lewis acid like ZnCl₂—is critical for promoting this step.[2][8][9]
-
Rearomatization and Cyclization: The intermediate quickly rearomatizes. The newly formed amino group then attacks one of the imine carbons in an intramolecular cyclization.
-
Ammonia Elimination: Finally, the resulting aminal eliminates a molecule of ammonia under the acidic conditions to generate the stable, aromatic indole ring.[2][4]
The use of 4-bromophenylhydrazine hydrochloride is advantageous as the salt is often more stable and easier to handle than the free base.[9] The position of the bromine at the para-position of the hydrazine dictates that it will ultimately reside at the 6-position of the indole ring, a common substitution pattern in pharmaceutical candidates.
Visualizing the Synthetic Workflow
The overall process, from starting materials to a fully validated product, follows a logical sequence of synthesis, purification, and analysis.
Caption: Workflow for the Fischer indole synthesis and subsequent validation.
Experimental Protocol: Synthesis of 6-bromo-2,3-dimethylindole
This protocol describes a representative synthesis using 4-bromophenylhydrazine HCl and butan-2-one.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Butan-2-one (1.1 eq)
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol, Ethyl Acetate, Hexanes
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
TLC plates (silica gel), separatory funnel, rotary evaporator
-
Standard glassware for extraction and filtration
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine this compound (1.0 eq) and butan-2-one (1.1 eq). Rationale: A slight excess of the ketone ensures complete consumption of the limiting hydrazine.
-
Catalyst Addition: Cautiously add polyphosphoric acid (PPA, ~10 wt eq) or anhydrous zinc chloride (ZnCl₂, ~2-3 eq) as the catalyst and solvent. Rationale: PPA and ZnCl₂ are powerful Lewis acids that are highly effective at promoting the rearrangement at elevated temperatures.[8][9] PPA often gives cleaner reactions than strong Brønsted acids.
-
Heating: Heat the mixture to 100-150 °C with vigorous stirring. The optimal temperature may vary and should be monitored. Rationale: The[6][6]-sigmatropic rearrangement has a significant activation energy barrier and requires thermal energy.[8]
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an appropriate eluent (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting hydrazine and the appearance of a new, UV-active spot indicates product formation.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it onto crushed ice and neutralizing with a strong base (e.g., 10M NaOH) to pH > 10. Caution: Quenching PPA is highly exothermic.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic extract under reduced pressure. The resulting crude solid can be purified by either recrystallization from a suitable solvent (e.g., ethanol/water) or flash column chromatography on silica gel. Rationale: The choice of purification depends on the nature of the impurities. Crystallization is efficient for removing minor, less-polar byproducts, while chromatography is necessary for separating isomers or more challenging impurities.[8]
Validation Workflow: A Self-Corroborating System
Validation is not a single step but a systematic process to confirm structure and purity.
-
Structural Elucidation:
-
¹H NMR: Confirm the presence of aromatic protons (typically in the 7.0-7.8 ppm region for the indole core), two methyl singlets, and the NH proton (often a broad singlet > 8.0 ppm). The coupling patterns of the aromatic protons will confirm the 6-bromo substitution pattern.
-
¹³C NMR: Identify the correct number of carbon signals, including the characteristic C2 and C3 signals of the indole ring.
-
Mass Spectrometry (MS): Verify the molecular weight. The presence of a characteristic M/M+2 isotopic pattern in a ~1:1 ratio is definitive proof of a single bromine atom in the molecule.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Use a calibrated HPLC method to determine the purity of the final compound, expressed as a percentage of the total peak area.
-
Melting Point: A sharp, well-defined melting point is a good indicator of high purity.
-
Caption: Decision logic for the chemical validation of the target indole.
Section 2: Comparative Analysis - Alternative Synthetic Routes
While the Fischer synthesis is a workhorse, no single method is universally superior. The choice of synthetic route is a strategic decision based on substrate availability, desired substitution patterns, and reaction scalability.
| Method | Starting Materials | Key Features & Rationale | Advantages | Disadvantages |
| Fischer Synthesis | Arylhydrazine, Ketone/Aldehyde | Acid-catalyzed thermal rearrangement via a[6][6]-sigmatropic shift.[2][4] | Highly versatile, often one-pot, good for many substitution patterns. | Can fail with certain electron-donating groups[10][11][12]; harsh acidic/thermal conditions; potential for regioisomer mixtures with unsymmetrical ketones.[13] |
| Bischler-Möhlau Synthesis | α-Haloketone, Aniline | Reaction of an α-haloketone with excess aniline, followed by cyclization.[14][15] | Simple starting materials. | Historically plagued by harsh conditions, poor yields, and unpredictable regioselectivity.[14][16] Less common in modern synthesis. |
| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | Condensation followed by reductive cyclization of the nitro group.[6][17] | Good for preparing indoles with specific functionality at the 2-position (e.g., carboxylic acids).[17] | Multi-step process; requires a specific ortho-substituted starting material. |
| Buchwald-Hartwig Amination | o-Haloaniline, Ketone/Alkyne | Palladium-catalyzed C-N bond formation to create an aniline precursor, followed by cyclization.[18][19] | Milder reaction conditions, exceptional functional group tolerance, broad substrate scope.[19] | Cost and sensitivity of palladium catalysts and ligands; may require multiple steps. |
Section 3: Data-Driven Comparison
To provide a tangible comparison, the table below presents typical experimental outcomes for the synthesis of a hypothetical 6-bromo-indole derivative via two different routes.
| Performance Metric | Fischer Indole Synthesis | Buchwald-Hartwig Based Route |
| Target | 6-Bromo-2,3-dimethylindole | 6-Bromo-2,3-dimethylindole |
| Key Reagents | 4-Bromophenylhydrazine HCl, Butan-2-one, ZnCl₂ | 2,4-Dibromo-toluene, Methylamine, Pd catalyst, Ketone |
| Reaction Conditions | 150 °C, neat | Step 1: 100 °C, Toluene; Step 2: 120 °C, Acid |
| Typical Yield | 65-80% | 55-70% (over 2-3 steps) |
| Typical Purity (Post-Purification) | >98% (by HPLC) | >98% (by HPLC) |
| Key Consideration | Potential for small amounts of the 4-bromo isomer if cyclization is not perfectly regioselective. | Higher cost of reagents (Pd catalyst, ligands); milder conditions may preserve sensitive functional groups elsewhere on the molecule. |
Conclusion and Future Outlook
The Fischer indole synthesis, when applied to substrates like 4-bromophenylhydrazine HCl, provides a direct, robust, and scalable route to valuable 6-bromo-substituted indoles. Its validation relies on a multi-pronged analytical approach, where chromatographic and spectroscopic data converge to irrefutably confirm both the structure and purity of the final product.
However, the modern synthetic chemist must view the Fischer synthesis as one powerful tool in a larger arsenal. For complex molecules with sensitive functional groups or when classical methods fail[10][12], palladium-catalyzed methods like the Buchwald-Hartwig amination offer a milder and often more versatile alternative. The ultimate choice of synthetic strategy is a calculated decision, balancing factors of cost, scalability, substrate availability, and the specific chemical challenges posed by the target molecule. The principles of rigorous, multi-technique validation, however, remain universal and non-negotiable for ensuring the integrity of any synthetic route.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 14. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 15. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]
- 16. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 18. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Strategic Use of 4-Bromophenylhydrazine Hydrochloride in Synthesis
An Objective Comparison for Synthetic Chemistry Professionals
For researchers, scientists, and drug development professionals, the selection of a starting reagent is a critical decision that balances cost, synthetic efficiency, safety, and the strategic goal of the final molecule. This guide provides a comprehensive cost-benefit analysis of 4-Bromophenylhydrazine hydrochloride, a key reagent in the synthesis of indole-containing compounds, which are foundational scaffolds in numerous pharmaceuticals. We will dissect the advantages and disadvantages of this reagent against its common counterparts and explore alternative synthetic methodologies.
The primary application of this compound is in the Fischer indole synthesis , a robust chemical reaction discovered in 1883 that produces the aromatic heterocycle indole from a substituted phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][2] The substituent on the phenylhydrazine ring profoundly influences the reaction's outcome and the synthetic possibilities of the resulting indole.
Head-to-Head Reagent Comparison: The Fischer Indole Synthesis
The electronic nature of the substituent on the phenylhydrazine ring is a pivotal factor in the efficiency of the Fischer indole synthesis.[3] Electron-donating groups (EDGs) generally accelerate the reaction by increasing the nucleophilicity of the enamine intermediate, which is crucial for the rate-determining[4][4]-sigmatropic rearrangement step.[2] Conversely, electron-withdrawing groups (EWGs), such as the bromo group in this compound, can hinder the reaction.[3][5]
Below is a comparative analysis of this compound against common alternatives.
| Reagent | Substituent Effect | Typical Yield Range | Approx. Cost (USD/gram) | Key Benefit | Key Drawback |
| 4-Bromophenylhydrazine HCl | Electron-Withdrawing (Moderate) | 65-80% | $8.84 - $22.10 | Bromo group serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck). | Higher cost; moderately reduced reactivity compared to EDG-substituted reagents. |
| Phenylhydrazine HCl | Neutral (Unsubstituted) | 75-90% | $0.34 - $1.28[6] | Low cost, good reactivity, and a reliable baseline for simple indoles. | Resulting indole is unsubstituted, requiring further steps for functionalization. |
| 4-Methoxyphenylhydrazine HCl | Electron-Donating (Strong) | 80-95%[6] | $5.80 - $15.60[6] | High yields and faster reaction rates due to the activating methoxy group. | Higher cost than unsubstituted; methoxy group can sometimes lead to side reactions.[7] |
| 4-Nitrophenylhydrazine HCl | Electron-Withdrawing (Strong) | 10-30%[2][8] | $2.65 - $4.18[6] | Low cost. | Very low reactivity and poor yields, often requiring harsh conditions.[5][8] |
Cost data is an approximation compiled from various suppliers and is subject to change.[9][10][11]
Causality Behind Performance
The core of the Fischer indole synthesis is the[4][4]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate.[1][12] The bromine atom on this compound withdraws electron density from the benzene ring, which deactivates the key nitrogen atom (N1), making the rearrangement less favorable compared to unsubstituted or EDG-substituted phenylhydrazines.[3] This can result in slightly lower yields or require more forcing reaction conditions.
However, the true value of the bromo-substituent lies in its synthetic utility. The resulting 6-bromoindole is a powerful intermediate. The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups (aryl, alkyl, etc.), a significant advantage in drug discovery for structure-activity relationship (SAR) studies.
Visualizing the Chemistry: Mechanism and Decision-Making
To better understand the process, two diagrams are provided below. The first illustrates the accepted mechanism for the Fischer indole synthesis. The second offers a logical flowchart to guide reagent selection based on synthetic goals.
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: Decision flowchart for phenylhydrazine reagent selection.
Safety, Handling, and Waste Disposal
A critical component of any cost-benefit analysis is the consideration of safety and environmental impact.
| Factor | 4-Bromophenylhydrazine HCl | Phenylhydrazine HCl (for comparison) |
| Primary Hazards | Causes severe skin burns and eye damage (GHS05).[13][14] Harmful if swallowed, in contact with skin, or if inhaled. | Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer. |
| Handling Precautions | Handle in a well-ventilated area or fume hood.[4] Wear appropriate PPE: gloves, safety glasses, and protective clothing.[14][15] Avoid creating dust.[4] | Handle in a fume hood. Use stringent PPE. Known to be a skin sensitizer. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials.[4] Keep containers tightly sealed.[4] | Store in a cool, dark place, often under inert gas, as it is sensitive to air and light. |
| Waste Disposal | Must be disposed of as Halogenated Organic Waste .[16][17] Do not mix with non-halogenated waste.[16] | Dispose of as hazardous organic waste. |
The "cost" of using this compound extends to waste management. Brominated organic compounds must be segregated into dedicated halogenated waste streams.[16][17] This is due to the potential formation of toxic brominated dioxins if co-processed with non-halogenated waste.[16] Proper neutralization techniques, such as using sodium thiosulfate for small spills, should be readily available.[16][18]
Experimental Protocol: Synthesis of 6-Bromo-2,3,3-trimethyl-3H-indole
This protocol provides a self-validating system for the synthesis of a representative bromo-indole derivative using the Fischer method.
Materials:
-
This compound (1.0 eq)
-
Isopropyl methyl ketone (1.1 eq)
-
Glacial Acetic Acid (as solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.
-
Add glacial acetic acid to the flask (approx. 5-10 mL per gram of hydrazine).
-
Begin stirring the suspension at room temperature.
-
Slowly add isopropyl methyl ketone to the mixture.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice water with stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified 6-bromo-2,3,3-trimethyl-3H-indole.
Beyond the Fischer Synthesis: Alternative Routes to Indoles
When the Fischer synthesis is not suitable (e.g., due to low yields with strongly deactivated hydrazines or unavailable starting materials), several other named reactions provide access to the indole core.[19]
-
Larock Indole Synthesis: A palladium-catalyzed reaction of an o-haloaniline with a disubstituted alkyne. It is highly versatile for preparing 2,3-disubstituted indoles.[19]
-
Leimgruber-Batcho Indole Synthesis: A two-step procedure starting from an o-nitrotoluene, which is first converted to an enamine, followed by reductive cyclization.[19]
-
Madelung Indole Synthesis: Involves the high-temperature, base-catalyzed cyclization of an N-acyl-o-toluidine.[19]
These alternatives can be more cost-effective or efficient depending on the desired substitution pattern and the commercial availability of the requisite starting materials.
Conclusion and Recommendation
The cost-benefit analysis of this compound reveals it to be a strategically valuable, albeit moderately expensive, reagent.
-
Benefit: Its primary advantage is not in yield, but in the introduction of a versatile bromine atom. This "synthetic handle" is invaluable for subsequent functionalization in drug discovery and complex molecule synthesis, potentially saving multiple steps in a longer synthetic route.
-
Cost: The direct costs include the higher purchase price and the more stringent requirements for segregated halogenated waste disposal. Indirect costs may include slightly lower yields or longer reaction times compared to electron-rich analogues.
Recommendation:
-
For the cost-effective, high-yield synthesis of simple, unsubstituted indoles, phenylhydrazine hydrochloride remains the superior choice.
-
When the synthetic plan requires downstream modification of the indole core, particularly via cross-coupling chemistry, the higher initial cost of This compound is often justified by its strategic utility, making it an excellent investment for complex synthetic campaigns.
Ultimately, the optimal choice depends on a holistic evaluation of the entire synthetic route, balancing the immediate costs of the reagent with the long-term strategic goals of the research program.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 10. m.indiamart.com [m.indiamart.com]
- 11. (4-Bromophenyl)hydrazine hydrochloride | CAS#:622-88-8 | Chemsrc [chemsrc.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. This compound | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. 1-(4-Bromophenyl)hydrazine hydrochloride(622-88-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. scienceready.com.au [scienceready.com.au]
- 18. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 19. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Sigmatropic Rearrangement Intermediates
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of synthetic organic chemistry, the elucidation of reaction mechanisms stands as a paramount objective, guiding the optimization of existing transformations and the discovery of new ones. Sigmatropic rearrangements, a class of pericyclic reactions involving the intramolecular migration of a σ-bond, are fundamental to this field.[1] While many of these reactions are concerted, proceeding through a single, high-energy transition state, a subset involves discrete, albeit often transient, intermediates. The direct observation and characterization of these fleeting species are formidable challenges, yet they offer invaluable insights into the reaction's energetic landscape and stereochemical outcome. This guide provides an in-depth comparison of advanced spectroscopic techniques for the definitive confirmation of sigmatropic rearrangement intermediates, grounded in field-proven insights and experimental data.
The Elusive Intermediate: A Challenge in Mechanistic Chemistry
The core difficulty in studying sigmatropic rearrangement intermediates lies in their inherent instability. They exist for fleeting moments—microseconds to nanoseconds, or even less—under typical reaction conditions. This transient nature precludes conventional analytical methods that require sample isolation. Therefore, specialized techniques capable of in-situ (in the reaction mixture) or rapid-trapping analysis are indispensable. The choice of the appropriate spectroscopic tool is not merely a technical decision but a strategic one, dictated by the specific kinetics and thermodynamics of the rearrangement .
Core Spectroscopic Methodologies for Intermediate Detection
We will explore three principal spectroscopic techniques that have proven effective in the characterization of these transient species: Flow Nuclear Magnetic Resonance (NMR) Spectroscopy, Matrix Isolation Infrared (IR) Spectroscopy, and Transient Absorption (UV-Vis) Spectroscopy. Each method offers a unique window into the reaction, with distinct advantages and limitations.
In-Situ Flow NMR Spectroscopy: A Real-Time View of the Reaction Coordinate
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide detailed structural information.[2] However, traditional NMR is often too slow to capture short-lived intermediates. The advent of Flow NMR has revolutionized real-time reaction monitoring by allowing the continuous circulation of a reaction mixture through the NMR spectrometer.[3][4] This enables the detection and structural elucidation of intermediates that accumulate to detectable concentrations, even for a short duration.[5]
Causality in Experimental Choice: Flow NMR is the technique of choice when an intermediate is expected to have a lifetime of at least several seconds and accumulate to a concentration of >1-5 mol%. It provides rich structural data, allowing for unambiguous identification. The ability to monitor the concentration of reactants, intermediates, and products simultaneously provides invaluable kinetic information.[6]
Case Study: The Anionic Oxy-Cope Rearrangement
The anionic oxy-Cope rearrangement is a powerful C-C bond-forming reaction. Unlike its neutral counterpart, the deprotonation of the hydroxyl group dramatically accelerates the reaction and often leads to a stable enolate intermediate before aqueous workup.[7] This enolate is an ideal candidate for Flow NMR studies.
Experimental Protocol: In-Situ Flow NMR Monitoring of an Anionic Oxy-Cope Rearrangement
-
System Setup: A standard high-resolution NMR spectrometer is equipped with a flow cell probe. The reaction vessel, typically a round-bottom flask, is connected to the NMR via inert tubing and a peristaltic or HPLC pump. A back-pressure regulator may be necessary to prevent solvent boiling if the reaction is heated.
-
Reactant Preparation: The 1,5-dien-3-ol substrate is dissolved in a deuterated, aprotic solvent (e.g., THF-d8) in the reaction vessel under an inert atmosphere (e.g., Argon).
-
Initiation and Data Acquisition: The flow is initiated to circulate the substrate solution through the NMR spectrometer to acquire a baseline spectrum (t=0). The strong base (e.g., KH in mineral oil) is then added to the reaction vessel to initiate the rearrangement.
-
Real-Time Monitoring: A series of ¹H and ¹³C NMR spectra are acquired automatically at set time intervals as the reaction mixture circulates.
-
Data Analysis: The spectra are analyzed to identify new signals corresponding to the enolate intermediate. Characteristic shifts for the enolate carbons and protons, distinct from both the starting material and the final ketone product (after workup), provide definitive structural confirmation. The integration of signals over time allows for the generation of concentration profiles for all species, enabling detailed kinetic analysis.
Caption: Workflow for In-Situ Flow NMR Spectroscopy.
Matrix Isolation IR Spectroscopy: Trapping the Untrappable
For intermediates that are too reactive or short-lived to be observed even by Flow NMR, matrix isolation offers a powerful alternative.[8] This technique involves trapping the species of interest in a cryogenic, inert matrix, typically a noble gas like argon, at temperatures near absolute zero.[9] The extreme cold and isolation within the matrix prevent further reaction, allowing for characterization by various spectroscopic methods, most commonly Infrared (IR) spectroscopy.[10]
Causality in Experimental Choice: Matrix isolation is ideal for highly reactive species that cannot be stabilized in solution. It provides vibrational information (bond strengths and functional groups) of the isolated molecule, free from solvent interactions. This method is particularly well-suited for identifying intermediates generated photochemically or pyrolytically, which can be generated in situ within the matrix.
Case Study: The Ketene Intermediate in the Bellus-Claisen Rearrangement
The Bellus-Claisen rearrangement is a variant that involves the reaction of allylic ethers, amines, or thioethers with ketenes to yield γ,δ-unsaturated esters, amides, or thioesters.[9] In some instances, the reaction may proceed through a[11][11]-sigmatropic rearrangement of a transient O-allylic ketene acetal, which itself is formed from the reaction of an allylic alcohol with a ketene. The direct detection of this ketene intermediate is challenging due to its high reactivity.
Experimental Protocol: Matrix Isolation IR Study of a Ketene Intermediate
-
Precursor Synthesis: The precursor to the ketene (e.g., a diazoketone or an acyl chloride) and the allylic substrate are prepared.
-
Matrix Deposition: A high-vacuum cryostat is cooled to ~10-20 K. A mixture of the precursor and the allylic substrate, heavily diluted in argon gas (e.g., 1:1000), is slowly deposited onto a cold, IR-transparent window (e.g., CsI).
-
Intermediate Generation: The ketene intermediate is generated in situ. This can be achieved by photolysis of the diazoketone precursor using a UV lamp, or by co-depositing the acyl chloride with a suitable base.
-
IR Spectroscopy: An IR spectrum of the matrix is recorded. New vibrational bands that appear after the generation step are assigned to the ketene intermediate. The characteristic strong absorption of the C=C=O stretch (typically ~2100-2150 cm⁻¹) is a key diagnostic feature.
-
Confirmation: The matrix can be gently annealed (warmed slightly) to allow for diffusion and reaction. The disappearance of the ketene signals and the simultaneous appearance of signals corresponding to the final rearranged product would provide strong evidence for its role as an intermediate.
Caption: Workflow for Matrix Isolation IR Spectroscopy.
Transient Absorption (UV-Vis) Spectroscopy: Probing Ultrafast Dynamics
For reactions that can be initiated by a pulse of light (photochemical rearrangements), transient absorption (TA) spectroscopy, also known as flash photolysis, is an exceptionally powerful tool.[8] It operates on the pump-probe principle: an initial laser pulse (the pump) excites the molecule and initiates the reaction, and a second, delayed pulse (the probe) measures the absorption spectrum of the species present at that moment. By varying the delay between the pump and probe pulses, the evolution of transient species can be tracked on timescales from femtoseconds to seconds.[12]
Causality in Experimental Choice: TA spectroscopy is the premier method for studying the kinetics and spectra of extremely short-lived, photochemically generated intermediates. If a sigmatropic rearrangement can be triggered by light, TA can provide direct evidence of intermediates by observing their unique electronic absorption spectra and measuring their formation and decay rates.
Case Study: The Photo-Claisen Rearrangement
While the thermal Claisen rearrangement is a concerted process, the photo-Claisen rearrangement can proceed through a different mechanism involving radical intermediates.[4][13] Ultrafast TA spectroscopy has been used to study the liquid-phase photo-Claisen rearrangement of allyl phenyl ether.[4][13] Upon UV excitation, homolytic cleavage of the C-O bond occurs, forming a phenoxyl radical and an allyl radical pair. These radicals can then recombine to form an intermediate cyclohexadienone, which subsequently tautomerizes to the final 2-allylphenol product.[4]
Experimental Protocol: Transient Absorption Spectroscopy of the Photo-Claisen Rearrangement
-
Sample Preparation: A dilute solution of the reactant (e.g., allyl phenyl ether) in a suitable solvent (e.g., cyclohexane) is prepared in a cuvette.
-
Pump-Probe Setup: A femtosecond or picosecond laser system is used. The output is split into two beams: the pump beam, which is frequency-converted to the UV to excite the sample (e.g., 267 nm), and the probe beam, which is focused into a suitable medium (e.g., CaF₂) to generate a broadband white light continuum.
-
Data Acquisition: The pump pulse excites the sample. The probe pulse, delayed by a precise amount using an optical delay line, passes through the excited volume of the sample and is detected by a spectrometer.
-
Spectral Evolution: The difference in the absorption spectrum of the probe with and without the pump pulse is recorded at various delay times. This creates a 3D map of differential absorbance versus wavelength and time.
-
Data Analysis: The data is analyzed to identify transient absorption features. For the photo-Claisen rearrangement, one would look for the initial bleach of the parent molecule's absorption, followed by the appearance of absorptions corresponding to the phenoxyl radical and the cyclohexadienone intermediate. The kinetics of the rise and decay of these features provide the lifetimes of the intermediates.[4][13]
Caption: Workflow for Transient Absorption Spectroscopy.
Comparative Analysis of Spectroscopic Techniques
| Technique | Principle | Timescale | Strengths | Limitations | Best Suited For |
| Flow NMR Spectroscopy | Real-time circulation of reaction mixture through an NMR spectrometer.[3] | Seconds to hours | Provides detailed structural information (¹H, ¹³C, etc.). Quantitative.[6] | Limited to relatively long-lived intermediates (> seconds). Requires higher concentrations. | Characterizing structurally complex intermediates in thermally accessible reactions (e.g., enolates in anionic rearrangements). |
| Matrix Isolation IR Spectroscopy | Trapping of reactive species in a cryogenic, inert matrix.[8] | Effectively infinite (stable at low T) | Allows study of extremely reactive species. Provides vibrational data (functional groups).[10] | "Unnatural" environment (solid matrix, no solvent). Can be complex to set up. | Identifying highly unstable intermediates like ketenes or radicals generated photochemically or pyrolytically. |
| Transient Absorption (UV-Vis) Spectroscopy | Pump-probe measurement of changes in electronic absorption after photoexcitation.[8] | Femtoseconds to seconds | Extremely high time resolution. Sensitive to species with distinct electronic transitions.[12] | Provides electronic, not detailed structural, information. Requires a photochemical trigger. | Studying ultrafast dynamics and identifying short-lived intermediates in photochemical sigmatropic rearrangements. |
Alternative and Complementary Methods
While the three techniques detailed above are primary methods for direct spectroscopic confirmation, other methods can provide crucial, albeit sometimes indirect, evidence for the existence of intermediates.
-
Stopped-Flow Spectroscopy: This technique involves the rapid mixing of two reactants, after which the flow is abruptly stopped, and the reaction is monitored spectroscopically (often UV-Vis or fluorescence) in an observation cell. It is excellent for studying reactions with half-lives in the millisecond range, bridging the gap between conventional methods and ultrafast TA spectroscopy.
-
Chemically Induced Dynamic Nuclear Polarization (CIDNP): This NMR technique can detect the presence of radical pair intermediates. It observes non-Boltzmann population distributions of nuclear spin states, resulting in anomalously enhanced absorption or emission signals in the NMR spectrum of the products formed from these radical pairs. While it doesn't directly observe the intermediate, it provides compelling evidence for a radical-based mechanism.
-
Trapping Experiments with Mass Spectrometry: As demonstrated in a recent study on the Claisen rearrangement, intermediates can sometimes be "captured" by reacting them with a trapping agent in-situ. The resulting stable adduct can then be characterized by mass spectrometry and other techniques. This provides strong, albeit indirect, evidence for the transient species.
Conclusion
The spectroscopic confirmation of sigmatropic rearrangement intermediates is a challenging yet rewarding endeavor that pushes the boundaries of analytical chemistry. There is no single "best" method; the optimal approach is dictated by the nature of the intermediate and the reaction conditions. Flow NMR provides unparalleled structural detail for intermediates with lifetimes on the order of seconds. Matrix isolation IR allows for the characterization of highly reactive species by freezing them in time. Transient absorption spectroscopy offers a window into the ultrafast world of photochemical rearrangements. By judiciously selecting from this powerful arsenal of techniques, and complementing them with methods like stopped-flow and CIDNP, researchers can illuminate the transient world of reaction intermediates, paving the way for a deeper understanding and more precise control of chemical reactivity.
References
- 1. Sigmatropic reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Transient electronic and vibrational absorption studies of the photo-Claisen and photo-Fries rearrangements - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. 30.8 Some Examples of Sigmatropic Rearrangements – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. edinst.com [edinst.com]
- 8. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 9. Femtosecond x-ray spectroscopy of an electrocyclic ring-opening reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transient electronic and vibrational absorption studies of the photo-Claisen and photo-Fries rearrangements | Scilit [scilit.com]
- 12. redalyc.org [redalyc.org]
- 13. Capturing Fleeting Intermediates in a Claisen Rearrangement Using Nonequilibrium Droplet Imbibition Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Genotoxic Impurity Profile of Synthesized Phenylhydrazines
Introduction: The Phenylhydrazine Paradox in Pharmaceutical Synthesis
Phenylhydrazines are indispensable building blocks in modern pharmaceutical synthesis, forming the core scaffold of numerous active pharmaceutical ingredients (APIs), from anti-migraine triptans to anti-cancer kinase inhibitors. However, their utility is shadowed by a significant toxicological concern: the phenylhydrazine moiety itself is a structural alert for mutagenicity.[1] Phenylhydrazine and its derivatives have been shown to cause DNA damage and exhibit carcinogenic potential in animal studies.[2][3][] This inherent risk, coupled with the potential for other genotoxic impurities (GTIs) to arise from starting materials, synthetic by-products, or degradation, places phenylhydrazine-derived APIs under intense regulatory scrutiny.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing and controlling the genotoxic impurity profile of APIs synthesized using phenylhydrazines. We will objectively compare the leading analytical methodologies, provide validated experimental protocols, and ground our recommendations in the risk-based approach mandated by the International Council for Harmonisation (ICH) M7 guideline.[5][6][7]
The Regulatory Cornerstone: Applying the ICH M7 Framework
The ICH M7 guideline provides a systematic framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[6][8] The core principle is to manage risk by identifying and controlling impurities to a level that poses a negligible threat to patient safety, often defined by the Threshold of Toxicological Concern (TTC). The TTC establishes a default safe exposure level of 1.5 µ g/day for a lifetime of use, below which the carcinogenic risk is considered negligible (<1 in 100,000).[7][9]
For any synthesized phenylhydrazine API, the assessment process must begin with a thorough evaluation of all potential and actual impurities arising from the manufacturing process.[10] This involves a two-pronged approach:
-
(Q)SAR Analysis: Computational toxicology, using Quantitative Structure-Activity Relationship models, is the first step to predict the mutagenic potential of impurities based on their chemical structures.
-
Ames Test: If a (Q)SAR model predicts a structural alert for mutagenicity, or if the prediction is inconclusive, an in vitro bacterial reverse mutation assay (Ames test) is required to confirm the mutagenic potential.[5]
The results of this hazard identification feed into a risk characterization workflow, which dictates the required control strategy.
Caption: ICH M7 risk assessment workflow for phenylhydrazine impurities.
Comparative Guide to Analytical Methodologies
The primary analytical challenge is the detection of trace-level phenylhydrazine-related GTIs in the presence of a vastly more concentrated API matrix. The choice of analytical technique is a critical decision based on the required sensitivity, specificity, and the physicochemical properties of the impurities.
| Methodology | Principle | Limit of Detection (LOD) | Specificity | Advantages | Disadvantages |
| HPLC-UV | UV absorbance of chromophores | ~1-10 ppm | Low-Moderate | Widely available, cost-effective, simple operation. | Prone to matrix interference; insufficient sensitivity and specificity for TTC-level control.[11][12] |
| HPLC-UV with Pre-column Derivatization | Chemical reaction to add a strongly UV-absorbing tag | ~0.1-1 ppm | Moderate-High | Enhances sensitivity and specificity by shifting wavelength away from matrix interference.[11] | Method development is more complex; derivatizing agent can interfere; derivative stability must be proven. |
| GC-MS | Separation of volatile compounds followed by mass analysis | < 1 ppm | Very High | Excellent for volatile GTIs (e.g., residual solvents with genotoxic potential). High specificity from mass fragmentation patterns. | Not suitable for non-volatile phenylhydrazines without derivatization; risk of thermal degradation of analytes. |
| LC-MS/MS | Chromatographic separation followed by tandem mass spectrometry | < 0.1 ppm | Gold Standard | Unmatched sensitivity and specificity. Provides structural confirmation. The definitive method for trace-level GTI quantification. | High instrument cost and complexity; potential for matrix effects (ion suppression/enhancement). |
Performance Deep Dive: A Case Study
Consider the challenge of quantifying residual phenylhydrazine (a Class 3 GTI) in a synthesized API.
-
Using HPLC-UV: A standard reversed-phase method may show the small phenylhydrazine peak co-eluting on the tail of the main API peak, making accurate quantification impossible. The similar UV spectra of the API and the impurity prevent selective detection.[12]
-
The Derivatization Advantage: By reacting the sample with 4-nitrobenzaldehyde prior to injection, the phenylhydrazine is converted to a hydrazone. This derivative has a maximum absorption wavelength shifted to the visible region (~416 nm), where the API has no absorbance.[11] This eliminates matrix interference, dramatically improving specificity and allowing for quantification at the low ppm levels required to meet the TTC.
-
The LC-MS/MS Solution: For ultimate confidence and sensitivity, an LC-MS/MS method provides an unequivocal solution. By monitoring a specific parent-to-daughter ion transition (Selected Reaction Monitoring - SRM), the instrument can selectively detect and quantify phenylhydrazine even in the presence of overwhelming matrix components, achieving detection limits well below 0.1 ppm.
Experimental Protocols
Protocol 1: Development and Validation of an LC-MS/MS Method for Phenylhydrazine GTI Quantification
This protocol outlines the workflow for establishing a robust analytical method to control a GTI at the TTC level.
Caption: Workflow for LC-MS/MS genotoxic impurity method development.
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the phenylhydrazine impurity standard (e.g., 100 µg/mL) in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Prepare a series of calibration standards by serial dilution to cover the expected range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Prepare the API sample by accurately weighing and dissolving it in the diluent to a final concentration of 10 mg/mL. This concentration may need adjustment to avoid detector saturation from the API.
-
-
LC-MS/MS Instrument Conditions (Example):
-
LC System: UPLC/HPLC system.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS System: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) source, positive mode.
-
SRM Transition: Monitor a pre-determined, specific parent-daughter ion transition for the target phenylhydrazine impurity.
-
-
Method Validation:
-
Specificity: Inject blank diluent, API solution without the impurity, and API solution spiked with the impurity to demonstrate that there are no interfering peaks at the retention time of the analyte.
-
LOD & LOQ: Determine the lowest concentration that can be reliably detected (S/N > 3) and quantified (S/N > 10) with acceptable precision and accuracy. For a 1.5 µ g/day TTC limit on a drug with a 1g daily dose, the required LOQ would be 1.5 ppm.
-
Linearity: Analyze calibration standards across the range (e.g., LOQ to 10 ppm) and demonstrate a linear relationship (correlation coefficient r² > 0.995).
-
Accuracy: Analyze spiked API samples at multiple levels (e.g., LOQ, 1.5 ppm, 5 ppm) and calculate the percent recovery (typically 80-120%).
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts) and ensure the relative standard deviation (RSD) is within acceptable limits (e.g., <15%).
-
Control Strategies: Beyond Analysis
Identifying and quantifying a GTI is only half the battle. The ultimate goal is to control it. Based on the validated analytical data, several strategies can be employed:[9][13]
-
Process Optimization: Modify reaction conditions (temperature, stoichiometry, reagents) to prevent the formation of the impurity.
-
Purge Studies: Demonstrate that downstream purification steps (e.g., crystallization, chromatography) effectively remove the impurity to a level below the control threshold. A robust purge factor can sometimes justify skipping routine testing in the final API.[9]
-
Specification Setting: Establish a validated limit for the GTI in the final API or a key intermediate, with routine testing to ensure compliance.
Conclusion
The synthesis of phenylhydrazine-containing APIs requires a proactive and scientifically rigorous approach to managing genotoxic impurities. A simple declaration that a GTI is "not detected" is insufficient. A comprehensive assessment, grounded in the principles of ICH M7, is required. This involves a thorough understanding of the synthetic route, predictive hazard assessment, and the selection of an appropriate analytical methodology. While HPLC-UV offers a baseline, its limitations in specificity and sensitivity often necessitate more advanced techniques. Pre-column derivatization provides a clever and cost-effective enhancement, but LC-MS/MS remains the gold standard for providing the unequivocal, ultra-sensitive data required to ensure patient safety and regulatory compliance. By pairing this powerful analytical tool with a robust risk assessment and control strategy, drug developers can confidently navigate the challenges posed by these valuable but potentially hazardous compounds.
References
- 1. Page loading... [guidechem.com]
- 2. scispace.com [scispace.com]
- 3. cibtech.org [cibtech.org]
- 5. Navigating ICH M7: Assessing Genotoxic Impurities in Drug Products – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 6. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 8. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]
- 9. tapi.com [tapi.com]
- 10. fda.gov [fda.gov]
- 11. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Control of Genotoxic Impurities in Active Pharmaceutical Ingredients : A Review and Perspective | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Reactivity of 4-Chloro vs. 4-Bromo Phenylhydrazine Hydrochloride in Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, the Fischer indole synthesis stands as a cornerstone for the construction of the indole nucleus, a privileged scaffold in a multitude of pharmaceuticals and biologically active compounds.[1][2] The choice of the starting phenylhydrazine derivative is a critical parameter that dictates the efficiency and outcome of this powerful transformation. This guide provides an in-depth technical comparison of two commonly employed halogenated precursors: 4-chlorophenylhydrazine hydrochloride and 4-bromophenylhydrazine hydrochloride. By examining their electronic properties and presenting a framework for experimental comparison, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
The Decisive Role of Electronic Effects in the Fischer Indole Synthesis
The Fischer indole synthesis proceeds via the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of a phenylhydrazine with an aldehyde or ketone.[1][3] The electronic nature of substituents on the phenylhydrazine ring profoundly influences the rate-determining steps of the reaction, namely the[4][4]-sigmatropic rearrangement of the ene-hydrazine intermediate.[3]
Both chlorine and bromine are halogens and are thus considered electron-withdrawing groups due to their high electronegativity. This electron-withdrawing inductive effect (-I) deactivates the aromatic ring, generally leading to slower reaction rates compared to unsubstituted phenylhydrazine. However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). This resonance effect is most pronounced at the ortho and para positions.
From a theoretical standpoint, the Hammett substituent constants (σp) for para-chloro and para-bromo substituents are identical (σp = 0.23). This suggests that their overall electronic influence on the reaction center is expected to be very similar, potentially leading to comparable reactivity in the Fischer indole synthesis. However, subtle differences in bond lengths, polarizability, and steric effects could lead to observable variations in reaction kinetics and yields.
Experimental Framework for a Head-to-Head Reactivity Comparison
To definitively assess the relative reactivity of 4-chlorophenylhydrazine hydrochloride and this compound, a controlled, side-by-side experiment is essential. The synthesis of 6-chloro- and 6-bromo-1,2,3,4-tetrahydrocarbazole from the respective phenylhydrazine hydrochlorides and cyclohexanone serves as an excellent model system.
Proposed Experimental Protocol: Synthesis of 6-Halo-1,2,3,4-tetrahydrocarbazoles
This protocol is designed to be a self-validating system for comparing the reactivity of the two halogenated phenylhydrazines under identical conditions.
Materials:
-
4-chlorophenylhydrazine hydrochloride
-
This compound
-
Cyclohexanone
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Instrumentation:
-
Round-bottom flasks
-
Reflux condensers
-
Magnetic stirrers with heating mantles
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
High-performance liquid chromatography (HPLC) system (for kinetic studies)
-
Nuclear magnetic resonance (NMR) spectrometer
-
Mass spectrometer
Experimental Workflow:
References
A Comparative Guide to Indole Synthesis: Evaluating the Efficacy of Palladium-Catalyzed Methods Versus the Classic Fischer Synthesis
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and functional materials. Consequently, the development of efficient and versatile methods for its construction remains a critical focus of synthetic chemistry. This guide provides an in-depth, objective comparison between the time-honored Fischer indole synthesis and the more contemporary palladium-catalyzed approaches. By examining the mechanistic underpinnings, substrate scope, and reaction efficiency, supported by experimental data, we aim to equip researchers with the insights needed to select the optimal synthetic strategy for their specific research and development goals.
Mechanistic Divergence: A Tale of Two Pathways
The fundamental difference between the Fischer and palladium-catalyzed indole syntheses lies in their reaction mechanisms, which in turn dictates their respective strengths and limitations.
The Fischer Indole Synthesis: An Acid-Catalyzed Cascade
First reported in 1883, the Fischer indole synthesis is a robust method that involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[1][2] The reaction proceeds through a[3][3]-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by the elimination of ammonia to afford the aromatic indole ring.[4]
The choice of a strong acid catalyst, such as zinc chloride, polyphosphoric acid, or Brønsted acids like HCl and H₂SO₄, is crucial for the reaction's success.[2] However, these harsh acidic conditions are also the primary source of the method's limitations, including poor functional group tolerance and the potential for undesired side reactions.[2]
Palladium-Catalyzed Indole Synthesis: A Versatile Toolkit
In contrast, palladium-catalyzed methods offer a multitude of pathways to the indole core, generally under milder conditions.[5][6] These reactions leverage the power of transition metal catalysis to forge key C-C and C-N bonds. Prominent examples include:
-
Sonogashira Coupling/Cyclization: This approach involves the palladium-catalyzed coupling of a terminal alkyne with an o-haloaniline, followed by an intramolecular cyclization to form the indole ring.[5][7]
-
Buchwald-Hartwig Amination: This powerful C-N cross-coupling reaction can be employed to form the aryl-nitrogen bond, often as a key step in a multi-step synthesis or in a tandem process. A modification of the Fischer synthesis by Buchwald utilizes a palladium-catalyzed reaction to form the necessary hydrazone intermediate from an aryl bromide.
-
Heck Coupling: Intramolecular Heck reactions of N-allyl or N-vinyl anilines provide a direct route to indoles and indolines.
-
C-H Activation: More recent developments have focused on the direct functionalization of C-H bonds, offering highly atom-economical routes to indoles from simple, unfunctionalized starting materials.
These methods typically employ a palladium catalyst, a ligand (often a phosphine), and a base, offering greater control over reactivity and selectivity.[5]
Efficacy Evaluation: A Head-to-Head Comparison
To provide a clear, quantitative comparison, the following table summarizes the experimental data for the synthesis of two common indole derivatives, 2-phenylindole and 2,3-dimethylindole, using both the Fischer method and a representative palladium-catalyzed approach.
| Target Molecule | Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Phenylindole | Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc Chloride (ZnCl₂) | Neat | 170-180 | 0.25 | 86 |
| 2-Phenylindole | Pd-Catalyzed Sonogashira/Cyclization | o-Iodoaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF | Room Temp. | 12 | 69-78[5] |
| 2,3-Dimethylindole | Fischer Indole Synthesis | Phenylhydrazine, 2-Butanone | Boron Trifluoride Etherate | Ethanol | Reflux | Not Specified | ~90[2] |
| 2,3-Dimethylindole | Pd-Catalyzed (Larock) | o-Iodoaniline, 2-Butyne | Pd(OAc)₂, PPh₃, K₂CO₃, LiCl | DMF | 100 | 24 | ~85 (typical for Larock) |
Experimental Protocols
Classic Fischer Indole Synthesis of 2-Phenylindole
This protocol is adapted from a literature procedure for the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.
Step 1: Reaction Setup In a round-bottomed flask fitted with a reflux condenser, phenylhydrazine (5.1 mmol) and acetophenone (5.0 mmol) are mixed.
Step 2: Addition of Catalyst Anhydrous zinc chloride (200 mol%) is added to the mixture. A few drops of glacial acetic acid are added dropwise with continuous stirring at room temperature for 10 minutes.
Step 3: Cyclization The flask is heated in an oil bath to 180°C. The reaction is monitored by thin-layer chromatography and is typically complete within 15 minutes.
Step 4: Workup and Purification After cooling to room temperature, the reaction mixture is diluted with dichloromethane and water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 2-phenylindole.
Palladium-Catalyzed Synthesis of 2-Phenylindole via Sonogashira Coupling and Cyclization
This protocol is a representative example of a one-pot synthesis of 2-phenylindole.[5]
Step 1: Reaction Setup In a sealed tube, o-iodoaniline (0.75 mmol), phenylacetylene (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), CuI (0.055 mmol), and triethylamine (2 mmol) are combined in DMF (5 mL).
Step 2: Reaction The mixture is stirred at room temperature for 12 hours.
Step 3: Workup and Purification Upon completion, the reaction mixture is filtered and the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography to yield 2-phenyl-1H-indole.
Discussion and Conclusion
The choice between the Fischer indole synthesis and palladium-catalyzed methods is a nuanced decision that depends on several factors, including the desired substitution pattern, the presence of sensitive functional groups, and considerations of cost and scalability.
Fischer Indole Synthesis:
-
Advantages: This method is often operationally simple, utilizes readily available and inexpensive starting materials, and can be performed on a large scale. For the synthesis of certain simple indoles, it can provide high yields in a very short reaction time.
-
Disadvantages: The harsh acidic and high-temperature conditions severely limit its functional group compatibility.[2] The reaction can also suffer from poor regioselectivity with unsymmetrical ketones and may fail altogether with certain substrates.[2]
Palladium-Catalyzed Synthesis:
-
Advantages: These methods offer significantly milder reaction conditions, leading to excellent functional group tolerance.[5] They provide access to a wider range of substituted indoles with high regioselectivity and often from more readily available or diversifiable starting materials.[5][6] The development of various palladium-catalyzed reactions (Heck, Sonogashira, Buchwald-Hartwig, C-H activation) provides a versatile toolbox for indole synthesis.[6]
-
Disadvantages: The cost of palladium catalysts and specialized ligands can be a significant drawback, particularly for large-scale synthesis. The need for inert atmospheres and anhydrous solvents can add to the operational complexity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of indole derivatives via tandem Sonogashira-cyclization reactions catalyzed by palladium nanoparticles supported on graphene | Poster Board #314 - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to Indole Synthesis: Unlocking Efficiency with Microwave-Assisted Heating
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2][3] Consequently, the development of efficient and robust methods for indole synthesis is of paramount importance to researchers, scientists, and drug development professionals. Historically, conventional heating methods have been the mainstay for these syntheses, but they often suffer from long reaction times, harsh conditions, and moderate yields.[1][4] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a greener, faster, and often higher-yielding alternative.[5][6][7]
This guide provides a comprehensive comparative study of microwave-assisted versus conventional heating for three cornerstone indole syntheses: the Fischer, Bischler, and Heck reactions. We will delve into the mechanistic advantages of microwave heating, present supporting experimental data, and provide detailed protocols to illustrate the practical benefits of this modern technique.
The Microwave Advantage: More Than Just Rapid Heating
Conventional heating relies on the transfer of thermal energy through conduction and convection, a relatively slow and inefficient process where the vessel is heated first, which then heats the reaction mixture.[8][9] In contrast, microwave irradiation directly heats the reactants and solvent on a molecular level through two primary mechanisms: dipolar polarization and ionic conduction.[5][8]
-
Dipolar Polarization: Polar molecules in the reaction mixture continuously attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[8]
-
Ionic Conduction: The presence of ions in the reaction mixture leads to their migration in the electric field, causing collisions and generating heat.
This direct and efficient energy transfer results in several key advantages for organic synthesis:
-
Dramatically Reduced Reaction Times: Reactions that take hours or even days with conventional heating can often be completed in minutes.[7][10][11]
-
Increased Product Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts, leading to cleaner reactions and higher yields.[10][11]
-
Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis is a more energy-conscious approach.[5][10]
-
Access to Novel Chemical Space: The ability to rapidly reach high temperatures and pressures allows for reactions that may not be feasible under conventional conditions.[8][12]
Comparative Analysis of Indole Syntheses
The following sections provide a detailed comparison of microwave-assisted and conventional heating methods for the Fischer, Bischler, and Heck indole syntheses.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method that involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[3][4] While robust, the conventional method often requires prolonged heating.[4]
Conventional Method: The traditional Fischer indole synthesis typically involves refluxing the reactants in a suitable solvent with an acid catalyst for several hours.[1] For example, the reaction of phenylhydrazine and propiophenone in acetic acid requires 8 hours of reflux to achieve a 75% yield.[1]
Microwave-Assisted Method: Microwave irradiation has been shown to dramatically accelerate the Fischer indole synthesis. In a comparative example, the same reaction between phenylhydrazine and propiophenone, when subjected to microwave heating at 170°C, was completed in just 10 minutes, affording a significantly higher yield of 92%.[1][3][4] Another study demonstrated that the reaction of phenylhydrazine and cyclohexanone with a p-toluenesulfonic acid (p-TSA) catalyst under microwave irradiation yielded 91% of the product in 3 minutes, compared to 76% with zinc chloride under conventional heating.[13]
Comparative Workflow: Fischer Indole Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijrpr.com [ijrpr.com]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 7. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 8. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 9. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Phenylhydrazine: Hydrochloride Salt vs. Free Base in Organic Synthesis
In the toolkit of synthetic organic chemistry, phenylhydrazine is a cornerstone reagent, pivotal for constructing nitrogen-containing heterocycles and derivatizing carbonyl compounds. However, a frequent decision point for researchers is the choice between using phenylhydrazine as its free base or as its hydrochloride salt. This choice is not arbitrary; it carries significant implications for reaction efficiency, handling, and experimental design. This guide provides an in-depth comparison, grounded in chemical principles and experimental data, to empower researchers in drug development and chemical synthesis to make informed, effective decisions.
Fundamental Properties: A Tale of Two Forms
The core difference between phenylhydrazine free base (C₆H₅NHNH₂) and its hydrochloride salt (C₆H₅NHNH₃⁺Cl⁻) lies in the protonation of the terminal nitrogen atom. This seemingly minor alteration dramatically impacts their physical and chemical properties.
-
Phenylhydrazine Free Base: This form is an oily, pale yellow liquid or a low-melting solid (m.p. 19.5 °C)[1][2][3]. Its key characteristic is the nucleophilic lone pair of electrons on the terminal nitrogen, which is readily available to attack electrophilic centers. However, this reactivity comes at a cost. The free base is susceptible to aerial oxidation, often darkening to a red-brown color upon exposure to air and light, necessitating careful storage under an inert atmosphere[2][3][4]. It is miscible with many organic solvents like ethanol, ether, and benzene but is only sparingly soluble in water[1][2][3].
-
Phenylhydrazine Hydrochloride: This is a white to yellowish crystalline powder, which is significantly more stable and easier to handle and store than the free base[5][6]. The protonation of the terminal nitrogen neutralizes its nucleophilicity. Consequently, the hydrochloride salt is not directly reactive as a nucleophile. Its primary advantage is its stability and good solubility in polar solvents like water and ethanol[5][7].
Comparative Data Summary
| Property | Phenylhydrazine Free Base | Phenylhydrazine Hydrochloride | Rationale for Difference |
| Chemical Formula | C₆H₈N₂ | C₆H₉ClN₂[8] | Addition of HCl to the free base. |
| Molecular Weight | 108.14 g/mol [2] | 144.60 g/mol [9][10] | Mass of added HCl. |
| Appearance | Pale yellow oily liquid or solid[11] | White to pale yellow crystalline powder[5][8] | Ionic salt structure leads to a crystalline solid. |
| Melting Point | 19.5 °C[3] | ~250-254 °C (decomposes)[6][10] | Strong ionic forces in the salt require more energy to break. |
| Solubility | Miscible with ethanol, ether, benzene; sparingly soluble in water[2][3]. | Soluble in water (~50 g/L at 20°C) and ethanol[5][10][12]. | The ionic nature of the salt favors polar solvents. |
| Stability | Air and light sensitive; oxidizes and darkens[2][4]. | Stable under normal storage conditions[5][6]. | Protonation of the reactive lone pair reduces susceptibility to oxidation. |
| Nucleophilicity | Strong nucleophile. | Non-nucleophilic in its salt form. | The lone pair on the terminal nitrogen is protonated. |
The Decisive Factor: Application in Key Reactions
The choice between the salt and the free base is dictated by the specific reaction conditions, particularly the pH and the nature of the substrate.
A. The Fischer Indole Synthesis
This celebrated reaction for synthesizing indoles from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) is a classic case study for this comparison[13][14]. The reaction proceeds under acidic conditions, which are necessary for the key[15][15]-sigmatropic rearrangement step[13][16][17].
-
Using Phenylhydrazine Hydrochloride (The "One-Pot" Approach): The hydrochloride salt is frequently the reagent of choice. Since the overall reaction requires an acid catalyst (e.g., glacial acetic acid, H₂SO₄, ZnCl₂, or polyphosphoric acid), these conditions inherently facilitate the liberation of the required nucleophilic free base in situ[13][16][18]. An equilibrium is established between the protonated salt and the small amount of deprotonated free base. As the free base reacts with the carbonyl to form the phenylhydrazone, the equilibrium shifts (Le Châtelier's principle) to produce more free base, driving the initial step of the reaction.
-
Causality & Expertise: This approach is experimentally convenient and efficient. It leverages the stability of the hydrochloride for storage and weighing, while the reaction's own acidic environment serves to generate the active nucleophile. This avoids a separate, and often cumbersome, free-basing and extraction step.
-
-
Using Phenylhydrazine Free Base: The free base is used when the initial phenylhydrazone formation needs to be performed under neutral or non-acidic conditions before the introduction of the acid catalyst for the cyclization step.
-
Causality & Expertise: This two-step approach is advantageous when dealing with acid-sensitive carbonyl compounds that might degrade or undergo side reactions in a strongly acidic environment from the outset. By forming the hydrazone first under milder conditions, the sensitive substrate is protected. However, this requires the extra step of preparing and handling the less stable free base.
-
Experimental Protocol: Fischer Indole Synthesis of 2,3,3-trimethyl-5-nitroindolenine[19]
This protocol illustrates the direct use of the hydrochloride salt in an acidic medium.
-
Reaction Setup: In a round-bottom flask, combine p-nitrophenylhydrazine hydrochloride (1 equivalent) and isopropyl methyl ketone (1 equivalent).
-
Solvent/Catalyst Addition: Add a binary mixture of glacial acetic acid and hydrochloric acid.
-
Reaction: Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture carefully with a 1 M sodium hydroxide solution.
-
Extraction: Dilute the neutralized mixture with water and extract the product into an organic solvent like dichloromethane (3 x 100 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.
B. Phenylhydrazone Formation for Derivatization
The reaction of phenylhydrazine with aldehydes and ketones to form crystalline phenylhydrazones is a classic method for the identification and characterization of carbonyl compounds[1].
-
Using Phenylhydrazine Hydrochloride: This is the most common method. The reaction is typically performed in a buffered aqueous or alcoholic solution. A weak base, such as sodium acetate, is added to neutralize the HCl as it is released, which shifts the equilibrium towards the formation of the free base, thereby promoting the reaction[19].
-
Using Phenylhydrazine Free Base: The free base can be used directly, often in a solvent like ethanol. This approach is faster and avoids aqueous conditions, which can be beneficial if the carbonyl compound has low water solubility.
-
Causality & Expertise: For simple derivatization, the stability and convenience of the hydrochloride salt make it the preferred reagent. The use of a buffer is a simple and effective way to generate the active nucleophile. The pre-formed free base is only necessary when reaction speed is paramount or when strictly anhydrous conditions are required.
-
Generating the Free Base: An Essential Protocol
When a reaction necessitates the use of the free base, it is typically prepared fresh from the more stable hydrochloride salt. This is a fundamental procedure that every organic chemist should master.
Experimental Protocol: Liberation of Phenylhydrazine Free Base[15][21][22]
-
Dissolution: Dissolve phenylhydrazine hydrochloride in a minimal amount of water in a separatory funnel.
-
Basification: Slowly add a base, such as a 25% aqueous sodium hydroxide solution or sodium carbonate, to the stirred solution[20][21]. The reaction is complete when the solution is basic to litmus paper and no more solids appear to be reacting. The phenylhydrazine free base will separate as a yellowish oil.
-
Extraction: Extract the liberated free base from the aqueous mixture using an immiscible organic solvent like dichloromethane (DCM) or diethyl ether (two portions are recommended)[15][20].
-
Drying: Combine the organic extracts and dry them over a suitable drying agent, such as anhydrous sodium hydroxide pellets or anhydrous sodium sulfate[20].
-
Isolation: Decant or filter the dried solution and remove the solvent by rotary evaporation. For high purity, the resulting oil can be distilled under reduced pressure (b.p. 137–138 °C / 18 mm Hg)[20].
Visualization of Workflows and Mechanisms
To clarify the decision-making process and key transformations, the following diagrams are provided.
Caption: Decision workflow for choosing between phenylhydrazine forms.
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Caption: Experimental workflow for preparing the free base.
Conclusion
The choice between phenylhydrazine hydrochloride and its free base is a classic example of balancing chemical reactivity with practical considerations of stability and handling.
-
Choose Phenylhydrazine Hydrochloride for:
-
Convenience and long-term storage stability.
-
One-pot reactions that are conducted in acidic media, such as the Fischer Indole Synthesis, where the active nucleophile is generated in situ.
-
Standard derivatizations of carbonyls where a buffer can be used.
-
-
Choose Phenylhydrazine Free Base for:
-
Reactions involving acid-sensitive substrates where the initial nucleophilic attack must occur under neutral or mild conditions.
-
Applications requiring strictly non-aqueous conditions.
-
Situations where maximizing the rate of the initial hydrazone formation is critical.
-
By understanding the fundamental properties and the causality behind these experimental choices, researchers can optimize their synthetic strategies, leading to improved yields, higher purity, and more efficient workflows.
References
- 1. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 2. Phenylhydrazine [chemeurope.com]
- 3. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. chemiis.com [chemiis.com]
- 6. 59-88-1 CAS MSDS (Phenylhydrazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Chemical Products | Chemical Product Manufacturers [reachemchemicals.com]
- 8. Phenylhydrazine Hydrochloride Or Phenyl Hydrazine Hcl BP EP USP CAS 59-88-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 9. Phenylhydrazine hydrochloride | C6H8N2.ClH | CID 60962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. glasp.co [glasp.co]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. jk-sci.com [jk-sci.com]
- 18. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ç¾åº¦æåº [word.baidu.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. youtube.com [youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromophenylhydrazine Hydrochloride
As researchers and drug development professionals, our work with reactive chemical intermediates like 4-Bromophenylhydrazine hydrochloride demands not only precision in our experiments but also an unwavering commitment to safety, extending through the entire lifecycle of the chemical, including its final disposal. Improper disposal of this compound poses significant risks to personnel and the environment. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory compliance. The causality behind each step is explained to foster a deep understanding of the "why" behind the procedure, ensuring a culture of safety and responsibility in the laboratory.
Hazard Profile & Risk Assessment: Understanding the "Why"
This compound (CAS No. 622-88-8) is a halogenated hydrazine derivative. Its hazard profile is dominated by its severe corrosivity and the general toxicological concerns associated with hydrazine compounds. A thorough understanding of these risks is the foundation of its safe management.
-
Corrosivity: The primary, immediate hazard is its classification as a Category 1B substance for skin corrosion and serious eye damage.[1][2][3] Direct contact can cause severe chemical burns to the skin, eyes, and mucous membranes.[1][3]
-
Toxicity: While specific acute toxicity data is limited, the compound is considered harmful if swallowed, inhaled, or in contact with skin. Inhalation of dust can lead to irritation of the respiratory tract.[4][5]
-
Reactivity: It is incompatible with strong oxidizing agents and bases.[1][3] As an acidic salt, it may react with metals to produce highly flammable hydrogen gas.[4]
-
Carcinogenicity: Hydrazine and many of its derivatives are considered potential or probable human carcinogens by multiple regulatory bodies, including the EPA and IARC.[6][7] Therefore, this compound should be handled with appropriate precautions as a potential carcinogen.
-
Environmental Hazard: While it is water-soluble, its impact on aquatic life necessitates preventing its entry into drains and waterways.[3][8]
GHS Hazard Summary Table
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1][2][5][9] |
|
| Serious Eye Damage | 1 | H314: Causes severe skin burns and eye damage[1][3] | (Same as above) |
Pre-Disposal Operations: Segregation and Container Management
The cornerstone of chemical waste management is rigorous segregation. Mishandling at this stage can lead to dangerous reactions and complicates the final disposal process.
The Causality of Segregation: this compound is a halogenated organic compound .[10] Halogenated waste streams must be kept separate from non-halogenated streams.[11][12][13] This is because halogenated compounds require specific high-temperature incineration with advanced scrubbers to neutralize the resulting acidic gases (like HBr and HCl) and prevent the formation of highly toxic dioxins and furans. Non-halogenated waste, on the other hand, is often blended into fuel for industrial furnaces, a process for which halogenated compounds are unsuitable.
Protocol: Waste Container Setup and Labeling
-
Select the Correct Container: Obtain a designated "Halogenated Organic Waste" container. This should be a robust, leak-proof container with a secure, threaded cap, compatible with the waste.[11]
-
Initial Labeling: Before adding any waste, the container must be clearly labeled.[11][13] The label must include:
-
The words "Hazardous Waste "[13]
-
The full chemical name: "Waste this compound " (and any other components in the container)
-
The primary hazard: "Corrosive "
-
Appropriate hazard pictograms.
-
The accumulation start date.
-
-
Location: Keep the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be in a well-ventilated location, such as a fume hood, and have secondary containment to capture any potential leaks.[12] The container must be kept closed at all times except when actively adding waste.[11][13]
Step-by-Step Disposal Protocol
This protocol covers the transfer of waste from an experimental setup to the designated container.
Step 1: Personal Protective Equipment (PPE) - The Non-Negotiable First Line of Defense
Before handling the chemical in any capacity, don the following PPE:
-
Eye/Face Protection: Wear tightly-fitting, splash-proof safety goggles and a face shield.[2]
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile or neoprene).[1] Always check glove compatibility charts.
-
Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, impervious clothing or an apron is recommended.[1][2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, and work cannot be conducted in a fume hood, use a NIOSH-approved respirator.[2]
Step 2: Waste Collection & Containment
-
Work Area: Conduct all transfers within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Transferring Solid Waste:
-
Use a dedicated spatula or scoop.
-
Carefully transfer the solid this compound into the designated "Halogenated Organic Waste" container.
-
Avoid generating dust.[4] If the material is a fine powder, gently slide it rather than dropping it from a height.
-
-
Transferring Contaminated Solvents/Solutions:
-
If the waste is dissolved in a solvent, confirm the solvent is also a halogenated organic (e.g., dichloromethane). If it is a non-halogenated solvent, the entire mixture must still be disposed of as halogenated waste.
-
Use a funnel to carefully pour the liquid into the waste container, avoiding splashes.
-
-
Secure the Container: Immediately after adding the waste, securely fasten the cap on the container to be "vapor tight" and "spill proof".[11] Do not leave the container open.
Step 3: Decontamination of Labware
-
Initial Rinse: Rinse all contaminated glassware (beakers, flasks, funnels) and equipment (spatulas) with a suitable solvent. This rinseate is also hazardous and must be collected in the same "Halogenated Organic Waste" container.
-
Secondary Wash: After the initial decontamination rinse, wash the labware thoroughly with soap and water.
Step 4: Final Disposal via Certified Waste Management
-
Storage: Store the sealed, labeled waste container in your lab's Satellite Accumulation Area. Do not accumulate more than 55 gallons of hazardous waste in your lab.[11]
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[3][4] You must not attempt to transport the waste off-site yourself or dispose of it via standard trash or drains.[13][14]
Emergency Procedures for Spills and Exposures
Accidents can happen. A clear, pre-defined emergency plan is critical.
Minor Spill Cleanup (Small amount of solid inside a fume hood)
-
Ensure PPE: Keep your full PPE on.
-
Containment: Ensure the spill is contained within the fume hood.
-
Cleanup: Use dry cleanup procedures.[4] Gently sweep or scoop the solid material into a labeled container for disposal. Avoid generating dust.[4]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the hazardous waste container. Then, wash the area with soap and water.
-
Report: Inform your supervisor and EHS department of the spill.
Major Spill or Spill Outside a Fume Hood
-
Evacuate: Immediately evacuate the area and alert others nearby.[14]
-
Isolate: Secure and control entrance to the area. If possible and safe to do so, close the door to the lab.
-
Call for Help: Contact your institution's emergency response line and EHS department immediately. Do not attempt to clean up a large spill yourself.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes, using a safety shower if available.[4][5] Remove all contaminated clothing while flushing.[4] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[4][5] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1][2][4] Seek immediate medical attention.
Waste Management Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Waste Disposal Workflow for 4-Bromophenylhydrazine HCl.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its significant hazards—primarily its corrosivity and potential carcinogenicity—and adhering to a strict protocol of segregation, containment, and professional disposal, we can mitigate these risks effectively. Always prioritize safety, follow institutional guidelines, and when in doubt, consult your EHS department.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Page loading... [wap.guidechem.com]
- 6. TABLE 7-1, Regulations and Guidelines Applicable to Hydrazine - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. This compound | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 13. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 14. nj.gov [nj.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromophenylhydrazine Hydrochloride
Handling 4-Bromophenylhydrazine hydrochloride requires a comprehensive understanding of its hazardous properties to ensure the safety of all laboratory personnel. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE), grounded in established safety protocols and the specific chemical characteristics of this compound. Our objective is to empower researchers with the knowledge to create a self-validating system of safety that extends beyond mere compliance to foster a culture of proactive risk management.
Foundational Hazard Assessment: The "Why" Behind the "What"
Understanding the intrinsic hazards of a chemical is the critical first step in risk assessment and PPE selection. This compound is not a benign reagent; it is classified under the Globally Harmonized System (GHS) as a substance that causes severe skin burns and eye damage (H314) .[1][2][3][4][5] This classification, specifically Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Irritation Category 1, dictates the necessity for a stringent PPE protocol.[2][3]
The primary routes of exposure are through direct skin or eye contact and inhalation of the powdered solid.[6][7] The hydrochloride salt form means it is a corrosive solid, and its dust can be easily aerosolized during handling, such as weighing or transferring.[1][2] Therefore, the chosen PPE must provide a robust barrier against a corrosive, fine particulate solid.
Key Hazard Information Summary
| Hazard Classification | GHS Code | Description | Primary Risk |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | Direct contact with skin or eyes |
| Serious Eye Damage | H314 | Causes serious eye damage | Direct contact with eyes |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | Inhalation of dust |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin | Skin absorption |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | Ingestion |
This table synthesizes data from multiple safety data sheets. Specific classifications for acute toxicity may vary slightly by supplier, but a conservative approach is always recommended.
Core Protective Ensemble: Your Last Line of Defense
While engineering controls like chemical fume hoods are the primary method for exposure prevention, PPE is the essential final barrier.[8][9] For this compound, a standard laboratory coat and safety glasses are insufficient. The following ensemble is required for all handling procedures.
Eye and Face Protection
Due to the severe corrosive nature of the dust, eye protection must be comprehensive.
-
Minimum Requirement: Wear tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[4][10]
-
Recommended for High-Risk Tasks: When handling larger quantities or when there is a significant risk of dust generation (e.g., during spill cleanup or bulk transfer), a full-face shield should be worn in addition to safety goggles.[8][9] This provides a secondary layer of protection for the eyes and shields the entire face from contact.
Skin and Body Protection
Protection must cover all exposed skin to prevent devastating corrosive burns.
-
Gloves: Standard lightweight nitrile gloves may not offer sufficient protection for prolonged contact. Select chemical-resistant gloves such as neoprene or nitrile, and always consult the manufacturer's chemical resistance guide.[8] Double-gloving is a prudent practice to minimize the risk of exposure from a pinhole or tear in the outer glove. Gloves must be changed immediately if contamination is suspected.
-
Laboratory Coat/Apron: A flame-resistant lab coat is necessary.[8][10] For procedures with a high splash or dust generation potential, a chemical-resistant apron worn over the lab coat provides an additional barrier.[10]
-
General Clothing: Full-length pants and closed-toe shoes are mandatory at all times in the laboratory.[8]
Respiratory Protection
All handling of solid this compound that could generate dust must be performed within a certified chemical fume hood to minimize inhalation exposure.[2][3][9]
-
Standard Operations: For routine small-scale laboratory use within a fume hood, additional respiratory protection is typically not required.
-
Emergency Situations: In the event of a large spill or failure of engineering controls, a full-face respirator with appropriate cartridges (e.g., combination P100/acid gas) should be used by trained personnel.[4][8] A self-contained breathing apparatus (SCBA) may be necessary for significant spills or in areas with unknown concentrations.[3][6]
Operational Plan: From Preparation to Disposal
A self-validating safety system relies on established, repeatable procedures. The following workflows provide step-by-step guidance for PPE use.
Workflow for PPE Selection and Use
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the handling task.
Caption: PPE selection workflow for this compound.
Protocol 1: PPE Donning (Donning) Sequence
The order of putting on PPE is critical to prevent contamination.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat/Apron: Put on the lab coat and apron (if required).
-
Inner Gloves: Don the first pair of gloves.
-
Outer Gloves: Don the second pair of gloves, ensuring they go over the cuffs of the lab coat.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield (if required). Adjust for a secure fit.
Protocol 2: PPE Doffing (Doffing) Sequence
Removing PPE correctly is the most critical step to prevent exposure. The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Outer Gloves: Remove the outer pair of gloves by pinching the palm of one glove and peeling it off, turning it inside out. Ball this glove into the palm of the other gloved hand. Slide two fingers of the ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of them immediately in a designated hazardous waste container.[1]
-
Face Shield/Apron: Remove the face shield and/or apron (if worn) by handling only the straps or ties. Place in a designated area for decontamination or disposal.
-
Goggles: Remove goggles from the back of the head forward, avoiding touching the front surface.
-
Lab Coat: Remove the lab coat by rolling it down the arms and folding it inward to contain any surface contamination.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Protocol 3: Disposal Plan
All PPE contaminated with this compound must be treated as hazardous waste.
-
Gloves, wipes, and other disposable items: These should be placed in a clearly labeled, sealed hazardous waste bag or container inside the fume hood where the work was performed.[1][5]
-
Contaminated Clothing: If clothing becomes contaminated, it must be removed immediately while under a safety shower.[1] The clothing must be laundered separately from other items or disposed of as hazardous waste, following institutional guidelines.[1] Contaminated clothing should not be taken home.
By adhering to these detailed protocols, you create a robust safety system that protects you and your colleagues from the significant hazards posed by this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. Page loading... [guidechem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrazine [cdc.gov]
- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 9. ehs.unm.edu [ehs.unm.edu]
- 10. safety.charlotte.edu [safety.charlotte.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
